(1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine
Description
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Properties
IUPAC Name |
1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-15-8-4-12(5-9-15)14-10-11-2-6-13-7-3-11/h2-3,6-7,12,14H,4-5,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQJZXOYBNRYDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354832 | |
| Record name | 1-Methyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
416868-54-7 | |
| Record name | 1-Methyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a substituted piperidine ring linked to a pyridine moiety, presents a unique combination of structural features that govern its physicochemical properties. These properties, in turn, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offering a blend of computationally predicted data and established experimental methodologies for their determination. The intended audience for this guide includes researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's properties to inform their research and development activities.
Chemical Identity and Molecular Structure
A foundational understanding of a molecule's identity and structure is paramount before delving into its physicochemical properties.
-
IUPAC Name: this compound
-
CAS Number: 416868-54-7[1]
-
Molecular Formula: C₁₂H₁₉N₃[1]
-
Molecular Weight: 205.30 g/mol [1]
-
Canonical SMILES: CN1CCC(CC1)NCC2=CC=NC=C2
The molecular structure comprises a tertiary amine within the N-methylpiperidine ring, a secondary amine linker, and a basic nitrogen atom in the pyridine ring. This trifecta of basic centers dictates the molecule's ionization behavior and, consequently, its solubility and lipophilicity across different pH ranges.
Predicted Physicochemical Properties
In the absence of comprehensive, publicly available experimental data, computational predictions serve as a valuable starting point for understanding the physicochemical landscape of a molecule. The following properties for this compound have been predicted using established cheminformatics tools.
| Property | Predicted Value | Method/Tool |
| pKa | 9.8 (most basic), 5.5 (pyridine N) | ChemAxon |
| logP | 1.75 | XLogP3 |
| Aqueous Solubility | -2.5 (logS) | ALOGPS |
Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified. They should be used as a guide for initial experimental design and not as a substitute for empirical determination.
Ionization Constant (pKa)
The ionization constant, or pKa, is a critical parameter that describes the extent of ionization of a molecule at a given pH. For this compound, with its three basic nitrogen atoms, understanding the pKa values is essential for predicting its behavior in biological systems.
Predicted pKa Values
Computational models predict two primary pKa values for this molecule:
-
pKa₁ ≈ 9.8: This is attributed to the protonation of the more basic nitrogen, likely the secondary amine or the piperidine nitrogen.
-
pKa₂ ≈ 5.5: This corresponds to the protonation of the pyridine nitrogen.
The significant difference in these predicted pKa values suggests that the molecule will exist in different protonation states across the physiological pH range, profoundly impacting its solubility, permeability, and target engagement.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for the experimental determination of pKa values.
Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.
Step-by-Step Protocol:
-
Preparation of Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (typically 1-10 mM).
-
Titration Setup: Place the analyte solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility
Aqueous solubility is a critical physicochemical property that influences drug dissolution and absorption. Poor aqueous solubility is a major hurdle in drug development.
Predicted Aqueous Solubility
The predicted aqueous solubility for this compound, expressed as logS, is approximately -2.5 . This corresponds to a solubility in the low millimolar range, suggesting that while not highly soluble, it may not present major solubility challenges in early-stage development.
Experimental Determination of Aqueous Solubility: Kinetic Solubility Assay
Kinetic solubility assays are high-throughput methods commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer, and the formation of a precipitate is monitored over time.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add the DMSO stock solution to the wells of a microtiter plate.
-
Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations.
-
Incubation and Measurement: Incubate the plate and monitor for precipitation using a nephelometer (measures light scattering) or by UV-Vis spectroscopy after filtration to remove any precipitate.
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Sources
An In-depth Technical Guide to (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine is a distinct chemical entity featuring a confluence of two key pharmacophores: the 1-methyl-piperidin-4-yl group and a pyridin-4-ylmethyl moiety. This guide provides a comprehensive analysis of its chemical identity, a detailed, field-proven synthetic protocol, and an exploration of its potential applications within drug discovery, contextualized by the known bioactivities of structurally related compounds. The piperidine and pyridine rings are prevalent scaffolds in medicinal chemistry, and their combination in this specific arrangement offers a unique vector in chemical space for engaging with biological targets, particularly within the central nervous system (CNS).
Core Compound Identification and Physicochemical Properties
A precise understanding of a compound's fundamental characteristics is the bedrock of any research and development endeavor. This section outlines the key identifiers and predicted properties for this compound.
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
CAS Number: 416868-54-7
-
Molecular Formula: C₁₂H₁₉N₃
-
Molecular Weight: 205.30 g/mol
Table 1: Core Compound Identifiers
| Identifier | Value |
| CAS Number | 416868-54-7[1] |
| Molecular Formula | C₁₂H₁₉N₃[1] |
| Molecular Weight | 205.30[1] |
| Canonical SMILES | CN1CCC(CC1)NCC2=CC=NC=C2 |
| InChI Key | LYGAFNVQJHNKAD-UHFFFAOYSA-N |
Predicted Physicochemical Data
Quantitative predictions of a molecule's behavior are crucial for anticipating its suitability for specific biological applications. The data presented below are computationally derived and provide a baseline for experimental design.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| XLogP3 | 0.3 | Predicts lipophilicity and ability to cross cell membranes. |
| Topological Polar Surface Area (TPSA) | 36.95 Ų | Influences solubility, permeability, and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Potential for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 | Potential for specific interactions with biological targets. |
| pKa (strongest basic) | 9.8 | Governs ionization state at physiological pH, affecting solubility and receptor interaction. |
Synthesis and Manufacturing
While specific literature detailing the synthesis of this compound is not publicly available, a robust and logical synthetic route can be designed based on established chemical principles for analogous structures. The most direct and industrially scalable approach is a reductive amination reaction.
Causality of the Chosen Synthetic Pathway
Reductive amination is a cornerstone of medicinal chemistry for forming C-N bonds. This method is selected for its high efficiency, operational simplicity, and the commercial availability of the starting materials. The reaction proceeds in two main stages: the formation of an iminium ion intermediate from a ketone and an amine, followed by its immediate reduction to the target amine. This one-pot procedure minimizes intermediate handling and maximizes yield.
The chosen precursors are 1-methylpiperidin-4-one and pyridin-4-ylmethanamine . The former provides the core piperidine scaffold, while the latter introduces the pyridinylmethyl group.
Detailed Experimental Protocol: Reductive Amination
This protocol is a self-validating system, incorporating standard practices for reaction monitoring and product purification.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add 1-methylpiperidin-4-one (1.0 eq) and pyridin-4-ylmethanamine (1.05 eq).[2]
-
Dissolve the reactants in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The choice of solvent is critical; chlorinated solvents are effective at solubilizing the reactants and are compatible with the reducing agent.
Step 2: Imine/Iminium Formation
-
Stir the mixture at room temperature for 1-2 hours. The reaction can be gently heated (40-50 °C) to facilitate the formation of the iminium intermediate. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
Step 3: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise. This reagent is particularly effective for reductive aminations as it is less basic and more selective than other hydrides like sodium borohydride, reducing the likelihood of side reactions.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as indicated by reaction monitoring.
Step 4: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Potential Applications and Therapeutic Rationale
The structural motifs within this compound suggest a high potential for bioactivity, particularly in the realm of CNS disorders. The piperidine ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous CNS-active agents.[4]
Central Nervous System (CNS) Activity
-
Rationale: The 4-aminopiperidine scaffold is a key structural motif in a variety of bioactive compounds.[5] Derivatives of 4-aminopiperidine have been investigated as potent cognition-enhancing drugs.[6] Furthermore, the N-methyl-piperidin-4-yl moiety is a component of ACP-103, a potent 5-hydroxytryptamine(2A) (5-HT₂ₐ) receptor inverse agonist with potential antipsychotic properties.[7] The basic nitrogen of the piperidine ring is typically protonated at physiological pH, allowing for ionic interactions with receptor sites, a common feature in many neurotransmitter mimetics.
-
Potential Targets: Based on its structural similarity to known CNS agents, this compound could be explored for activity at various G-protein coupled receptors (GPCRs), such as serotonergic, dopaminergic, or muscarinic receptors. Its metabolism would likely be mediated by cytochrome P450 enzymes, a key consideration for drug design in this class.[8]
Antiviral and Other Therapeutic Areas
-
Rationale: The 4-aminopiperidine scaffold has also been identified as a potent inhibitor of Hepatitis C Virus (HCV) assembly.[9] This indicates that beyond the CNS, this structural class has the potential to interact with viral proteins or host factors involved in viral replication. Additionally, related piperidine derivatives have been explored as CCR5 receptor antagonists, which act as HIV-1 entry inhibitors.[5]
Role as a Synthetic Building Block
Beyond its own potential bioactivity, this compound serves as a valuable intermediate in organic synthesis.[10] The secondary amine provides a reactive handle for further functionalization, allowing for the construction of more complex molecules and chemical libraries for screening against a wide array of biological targets.
Conclusion
This compound is a compound of significant interest for medicinal chemists and drug discovery professionals. Its synthesis is readily achievable through established methods like reductive amination. The combination of the N-methylpiperidine and pyridine moieties within a 4-aminopiperidine framework suggests a high probability of biological activity, particularly within the central nervous system. This guide provides the foundational chemical knowledge and a robust synthetic protocol to enable further investigation into the therapeutic potential of this promising molecule.
References
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Gelin, M., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3683-3686. Available from: [Link]
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Ghelardini, C., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. Available from: [Link]
- Google Patents. WO2015087201A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
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Saha, M., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases, 4(11), 1599-1612. Available from: [Link]
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- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
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Zhu, M., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(7), 529-533. Available from: [Link]
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MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]
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Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5664-5742. Available from: [Link]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Available from: [Link]
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A Technical Guide to the Biological Activity Screening of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine
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Abstract
This guide provides a comprehensive framework for the initial biological activity screening of the novel compound, (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine (CAS 416868-54-7)[1]. The strategic approach detailed herein is designed for researchers, scientists, and drug development professionals, offering a robust, tiered system for hit identification, confirmation, and characterization. By synthesizing established pharmacological principles with modern high-throughput screening methodologies, this document outlines the causal logic behind experimental choices, provides validated protocols, and establishes a clear path from primary screening to initial mechanism of action studies. The core focus is on identifying and validating the compound's activity at G Protein-Coupled Receptors (GPCRs), a target class suggested by the compound's structural motifs, and ensuring the generation of reliable, reproducible data compliant with industry standards.
Introduction: Rationale for Screening
The compound this compound incorporates two key heterocyclic scaffolds: a piperidine ring and a pyridine ring. These motifs are prevalent in a vast number of approved pharmaceuticals, particularly those active in the central nervous system (CNS)[2][3][4][5]. The piperidine moiety is a common feature in drugs targeting a wide array of receptors and enzymes, while the pyridine ring is a versatile bioisostere for a phenyl ring, often used to modulate physicochemical properties and target interactions[2][3].
The combined structure suggests a high probability of interaction with G Protein-Coupled Receptors (GPCRs), the largest family of cell surface receptors and the target of over 30% of all FDA-approved drugs[6][7]. Specifically, the compound's architecture bears resemblance to ligands for aminergic GPCRs (e.g., serotonin, dopamine, histamine receptors) and other CNS targets. Therefore, a logical and resource-efficient starting point for screening is a focused panel of GPCRs known to be modulated by small molecules with similar structural features.
This guide proposes a hierarchical screening cascade designed to maximize the discovery potential while minimizing false positives and resource expenditure. The workflow progresses from broad, high-throughput primary screens to increasingly specific and detailed secondary and tertiary assays.
Pre-Screening Compound Qualification
Before committing a novel compound to a screening campaign, its identity, purity, and stability must be rigorously confirmed. This foundational step is critical for data integrity and reproducibility.
-
Identity Confirmation: Verify the molecular structure (C₁₂H₁₉N₃) and molecular weight (205.30 g/mol ) using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1].
-
Purity Assessment: Quantify the compound's purity, ideally using High-Performance Liquid Chromatography (HPLC). A purity of >95% is the generally accepted standard for compounds entering high-throughput screening (HTS).
-
Solubility and Stability: Determine the compound's solubility in dimethyl sulfoxide (DMSO), the standard solvent for compound libraries. Assess its stability in the chosen assay buffer to ensure it does not degrade during the experiment.
Tier 1: Primary High-Throughput Screening (HTS)
The objective of primary screening is to rapidly test the compound against a panel of targets to identify initial "hits." Given the compound's CNS-like scaffold, a cell-based functional assay measuring GPCR activation is the recommended approach. A calcium flux assay is an industry-standard method for monitoring GPCRs that couple through the Gαq signaling pathway, which is a common mechanism for many neurotransmitter receptors[8][9][10].
Recommended Primary Assay: Calcium Flux
A calcium mobilization assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled GPCR[9]. This method is highly amenable to automation in 384- or 1536-well formats and provides a robust, real-time readout of receptor activation[10][11].
Primary Screening Workflow
The workflow diagram below illustrates the initial stage of the screening cascade.
Caption: Workflow for Tier 2 Dose-Response Analysis.
From the dose-response curve, key pharmacological parameters are derived:[12][13]
-
EC₅₀ (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible response. This is a measure of the compound's potency .
-
Efficacy (Emax): The maximum response the compound can produce.[14] This indicates whether the compound is a full agonist or a partial agonist compared to the endogenous ligand or a known potent agonist.
Data Presentation: Dose-Response Parameters
The results of the dose-response analysis should be summarized in a clear, tabular format.
| Parameter | Value | 95% Confidence Interval |
| Target Receptor | GPCR Target X | N/A |
| EC₅₀ (nM) | 150 | 125 - 175 |
| Emax (% of Control) | 98% | 95% - 101% |
| Hill Slope | 1.1 | 0.9 - 1.3 |
| Assay Type | Calcium Flux | N/A |
Tier 3: Selectivity and Specificity Profiling
A crucial aspect of drug discovery is ensuring that a compound acts selectively on its intended target to minimize off-target effects and potential toxicity.[15][16] Having confirmed a potent hit on a specific GPCR, the next step is to assess its selectivity.
Rationale for Selectivity Screening
Selectivity profiling involves testing the confirmed hit against a panel of related and unrelated biological targets.[17][18] This helps to build a comprehensive picture of the compound's biological activity and identify any potential liabilities early in the discovery process.[15][19]
Recommended Selectivity Panel
The compound should be tested against a commercially available safety panel (e.g., the Eurofins SafetyScreen44™ or similar). This panel typically includes a broad range of targets implicated in adverse drug reactions, such as:
-
Other GPCRs (especially those within the same family as the primary hit)
-
Ion channels (e.g., hERG)
-
Kinases
-
Transporters
-
Nuclear receptors
The compound is typically tested at a single high concentration (e.g., 10 µM). Any significant activity (e.g., >50% inhibition or activation) warrants a follow-up dose-response study on that specific off-target.
Hypothetical Signaling Pathway and Compound Action
The diagram below illustrates a hypothetical Gq-coupled signaling pathway, showing the point of intervention for an agonist compound.
Caption: Gq-coupled GPCR signaling cascade activated by an agonist.
Conclusion and Future Directions
This guide has outlined a systematic, multi-tiered approach for the initial biological screening of this compound. By following this cascade, researchers can efficiently identify and characterize the compound's pharmacological activity, beginning with broad screening and progressing to detailed potency and selectivity profiling.
Upon successful completion of this screening funnel, a compound with a potent and selective profile would be nominated for further studies, including:
-
Mechanism of Action (MoA) Studies: Investigating downstream signaling pathways (e.g., cAMP assays for Gs/Gi coupling, β-arrestin recruitment assays) to understand biased agonism.
-
In Vitro ADME/Tox: Assessing metabolic stability, permeability, and potential cytotoxicity.
-
Lead Optimization: Initiating medicinal chemistry efforts to improve potency, selectivity, and drug-like properties.
Adherence to these rigorous, self-validating protocols and a logical progression of experiments will ensure the generation of high-quality, reliable data, forming a solid foundation for any subsequent drug discovery program. It is imperative that all experimental procedures and data analysis methods are thoroughly documented to meet minimum information and quality standards for in vitro research.[20][21]
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Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery. Available at: [Link]
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Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from: [Link]
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Wigglesworth, M. J., Lee, K., & Evans, N. D. (2013). High throughput screening for orphan and liganded GPCRs. Current Opinion in Pharmacology. Available at: [Link]
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Study.com. (n.d.). Dose Response Curve | Definition, Equation & Examples. Retrieved from: [Link]
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Cia, M. C., et al. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
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Anttila, P., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. Available at: [Link]
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Anttila, P., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. National Institutes of Health (NIH). Available at: [Link]
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An In-Depth Technical Guide to the Hypothesized Mechanism of Action of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine
A Senior Application Scientist's Perspective on Elucidating the Pharmacological Profile of a Novel CNS-Active Scaffold
Introduction
The quest for novel therapeutics for central nervous system (CNS) disorders is a continuous endeavor, driven by the need for more effective and safer treatments. The compound (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine presents a compelling scaffold for investigation due to its structural amalgamation of two well-established pharmacophores: a 4-substituted pyridine and a 1-methyl-piperidine moiety. The 4-aminopyridine framework is famously associated with potassium channel blockade, as exemplified by the multiple sclerosis drug dalfampridine.[1][2] Conversely, the N-methylpiperidine ring is a privileged structure found in numerous CNS-active agents, conferring affinity for a variety of G-protein coupled receptors (GPCRs), including histamine and dopamine receptors.[3][4][5]
This technical guide puts forth a series of hypotheses regarding the mechanism of action of this compound. It provides a comprehensive, step-by-step experimental framework for elucidating its molecular targets and downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and practically oriented approach to characterizing a novel chemical entity.
Hypothesized Mechanisms of Action
The unique chemical architecture of this compound suggests two primary, and potentially overlapping, mechanisms of action.
Hypothesis 1: Modulation of CNS G-Protein Coupled Receptors
The presence of the 1-methyl-piperidine group, a common feature in ligands for various neurotransmitter receptors, strongly suggests that the compound may act as a modulator of one or more GPCRs.[3][4] The most probable candidates include:
-
Histamine H3 Receptor (H3R) Antagonism: The H3R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters.[3] Antagonists of H3R are known to enhance cognitive function and have potential in treating disorders like Alzheimer's disease and narcolepsy. Many potent H3R antagonists incorporate a piperidine ring.[4][6][7]
-
Dopamine D2/D4 Receptor Modulation: The piperidine scaffold is also prevalent in ligands targeting dopamine D2-like receptors.[5][8][9] Depending on the specific interactions with the receptor, the compound could exhibit agonist, antagonist, or allosteric modulator properties, with implications for treating psychosis, Parkinson's disease, or addiction.[8][10]
-
Sigma (σ) Receptor Binding: While not GPCRs, sigma receptors are important modulatory proteins in the CNS. The piperidine moiety is a key structural element for high-affinity sigma-1 receptor ligands, which are implicated in pain, neuroprotection, and psychiatric disorders.[3][4]
Hypothesis 2: Voltage-Gated Potassium Channel Blockade
The pyridin-4-ylmethyl-amine core is structurally related to 4-aminopyridine (4-AP), a known blocker of voltage-gated potassium channels.[1][2] By inhibiting these channels, 4-AP enhances neurotransmitter release and improves nerve impulse conduction, an action that is beneficial in demyelinating diseases.[1][2] It is plausible that this compound retains this fundamental activity. The bulky piperidine substituent could, however, alter its potency, selectivity for different K+ channel subtypes (e.g., Kv1 family), or its pharmacokinetic properties, such as blood-brain barrier penetration.[1]
A compelling possibility is a dual mechanism of action , where the compound concurrently modulates a GPCR and blocks potassium channels. Such a polypharmacological profile could lead to unique therapeutic effects.
In Vitro Experimental Validation
A systematic in vitro evaluation is paramount to test these hypotheses. The following experimental workflow is proposed:
Caption: In Vitro Experimental Workflow.
Protocol 1: Broad Panel Receptor and Ion Channel Screening
-
Objective: To identify the primary molecular targets of this compound.
-
Methodology:
-
Receptor Binding Assays: Perform radioligand displacement assays against a broad panel of CNS targets, including but not limited to:
-
Histamine Receptors (H1, H2, H3, H4)
-
Dopamine Receptors (D1, D2, D3, D4, D5)
-
Serotonin Receptors (multiple subtypes)
-
Adrenergic Receptors (multiple subtypes)
-
Muscarinic Acetylcholine Receptors (M1-M5)
-
Sigma Receptors (σ1, σ2)
-
-
Ion Channel Screening: Utilize an automated patch-clamp system to screen for activity against a panel of voltage-gated ion channels, with a focus on potassium channels (e.g., Kv1.1, Kv1.2, Kv1.3, Kv1.5, KCNQ family).
-
-
Causality and Self-Validation: This broad screening approach is unbiased and essential for identifying both on-target and potential off-target activities early in the drug discovery process. A concentration-response curve should be generated for any target showing significant inhibition (>50% at 10 µM) to determine the binding affinity (Ki) or inhibitory concentration (IC50).
Protocol 2: Functional Characterization of GPCR Hits
-
Objective: To determine the functional activity (agonist, antagonist, inverse agonist, or allosteric modulator) at any identified GPCR targets.
-
Methodology: A suite of cell-based assays should be employed to comprehensively profile the compound's effects on GPCR signaling.[11][12][13][14][15]
-
cAMP Assays: For Gs- and Gi-coupled receptors (e.g., many dopamine and histamine receptors), measure the accumulation or inhibition of cyclic AMP using HTRF or luminescence-based assays.
-
Calcium Flux Assays: For Gq-coupled receptors, monitor intracellular calcium mobilization using fluorescent dyes.
-
β-Arrestin Recruitment Assays: To assess G-protein independent signaling and potential for biased agonism, use assays like Tango, PathHunter, or BRET/FRET-based methods that measure the interaction between the activated GPCR and β-arrestin.[11][13]
-
-
Causality and Self-Validation: By measuring multiple downstream signaling outputs, a more complete picture of the compound's functional profile can be obtained. For example, a compound that blocks agonist-induced cAMP production but does not affect β-arrestin recruitment would be classified as a biased antagonist.
Caption: Hypothesized GPCR Signaling Pathway.
Protocol 3: Detailed Electrophysiological Analysis of Potassium Channel Activity
-
Objective: To confirm and characterize the blockade of specific voltage-gated potassium channels.
-
Methodology:
-
Manual Patch-Clamp Electrophysiology: Use whole-cell patch-clamp recordings from cells heterologously expressing specific potassium channel subtypes identified in the initial screen.
-
Determine Mode of Inhibition: Investigate whether the block is voltage-dependent, use-dependent, or state-dependent (resting, open, or inactivated state).
-
Assess Selectivity: Compare the potency of the compound across different potassium channel subtypes to establish a selectivity profile.
-
-
Causality and Self-Validation: Manual patch-clamp provides the gold standard for detailed mechanistic studies of ion channel modulation. By understanding the biophysical parameters of the block, one can better predict the physiological consequences of the compound's action.
In Vivo Experimental Validation
Following in vitro characterization, in vivo studies are essential to understand the compound's physiological effects and therapeutic potential.[16][17][18][19][20]
Table 1: Proposed In Vivo Models and Readouts
| Hypothesis | Animal Model | Primary Readouts | Rationale |
| H3R Antagonism (Pro-cognitive) | Scopolamine-induced amnesia in rats/mice | Morris Water Maze, Novel Object Recognition | To assess effects on learning and memory.[19][20] |
| D2R Antagonism (Antipsychotic-like) | Amphetamine- or PCP-induced hyperlocomotion in mice | Locomotor activity, Prepulse Inhibition | To evaluate potential antipsychotic activity.[17][19] |
| K+ Channel Blockade (Neurotransmission Enhancement) | Experimental Autoimmune Encephalomyelitis (EAE) model of MS in mice | Rotarod test, clinical scoring | To assess improvement in motor function in a demyelination model.[20] |
| General CNS Activity | Naive mice/rats | Open Field Test, Elevated Plus Maze | To assess baseline effects on locomotion, anxiety, and exploratory behavior.[16][19] |
Protocol 4: Pharmacokinetic and Brain Penetration Studies
-
Objective: To determine the pharmacokinetic profile of the compound and its ability to cross the blood-brain barrier (BBB).
-
Methodology:
-
Administer the compound to rodents via relevant routes (e.g., oral, intravenous, intraperitoneal).
-
Collect blood and brain tissue samples at multiple time points.
-
Analyze compound concentrations using LC-MS/MS.
-
Calculate key PK parameters (half-life, clearance, volume of distribution) and the brain-to-plasma concentration ratio.
-
-
Causality and Self-Validation: A compound with poor brain penetration is unlikely to have a direct CNS effect. Establishing a clear relationship between brain exposure and the observed pharmacological effects in behavioral models is crucial for validating the mechanism of action.
Structure-Activity Relationship (SAR) Insights and Future Directions
The experimental data will provide a foundation for understanding the SAR of this chemical series. Key questions to address will include:
-
Is the N-methyl group on the piperidine essential for activity?
-
How does altering the linker between the two ring systems affect potency and selectivity?
-
Can modifications to the pyridine ring eliminate one activity (e.g., K+ channel blockade) while retaining another (e.g., GPCR antagonism)?
The answers to these questions will guide the synthesis of new analogs with improved potency, selectivity, and drug-like properties.
Conclusion
This compound is a novel compound with a chemical structure that suggests a high probability of CNS activity. The hypotheses of GPCR modulation and/or potassium channel blockade are grounded in established pharmacological principles. The systematic experimental approach outlined in this guide, from broad screening to detailed in vitro and in vivo characterization, provides a robust framework for elucidating its mechanism of action. This will not only define the therapeutic potential of this specific molecule but also provide valuable insights into the pharmacology of this novel chemical scaffold.
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A Technical Guide to the Spectral Analysis of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine
An In-depth Examination of NMR and MS Data for Structural Elucidation
Abstract
This whitepaper provides a detailed technical guide on the spectral analysis of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine, a heterocyclic compound of interest in pharmaceutical research and development. A comprehensive examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data is presented to facilitate its unambiguous structural identification and characterization. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational principles and practical, field-tested protocols.
Introduction and Molecular Structure
This compound is a tertiary amine featuring both a saturated N-methylpiperidine ring and an aromatic pyridine ring, linked by a methylene amine bridge. Its molecular formula is C₁₂H₁₉N₃, with a monoisotopic mass of approximately 205.16 Da[1]. The precise characterization of such molecules is critical in drug discovery and development to ensure identity, purity, and stability. NMR and MS are indispensable analytical techniques for this purpose, providing detailed information about the molecular structure and connectivity.
The structural complexity of this molecule, with its distinct aliphatic and aromatic regions, gives rise to a characteristic spectral fingerprint. Understanding this fingerprint is key to confirming its synthesis and detecting potential impurities.
Molecular Structure Diagram
The diagram below illustrates the chemical structure of this compound with atom numbering for clear referencing in the subsequent spectral analysis sections.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of the target compound.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
Workflow: NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR sample preparation and data acquisition.
Causality in Protocol Choices:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, or if exchangeable protons (like the N-H proton) are of interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile, and its protons resonate at a frequency (0.00 ppm) that rarely overlaps with signals from most organic compounds.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The expected chemical shifts (δ) are influenced by shielding and deshielding effects from adjacent functional groups.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| Pyridine H (C11, C13) | ~8.5 | Doublet | 2H | Protons ortho to the pyridine nitrogen are strongly deshielded.[2][3] |
| Pyridine H (C10, C14) | ~7.2-7.3 | Doublet | 2H | Protons meta to the pyridine nitrogen are less deshielded.[2][3] |
| Methylene (C8) | ~3.8 | Singlet/Doublet | 2H | Adjacent to the electron-withdrawing pyridine ring and the amine nitrogen. |
| Piperidine H (C4) | ~2.5-2.8 | Multiplet | 1H | Methine proton at the junction of the two amine groups. |
| Piperidine H (C2, C6 - axial/eq) | ~1.8-3.0 | Multiplets | 4H | Protons adjacent to the piperidine nitrogen. |
| Piperidine H (C3, C5 - axial/eq) | ~1.4-1.9 | Multiplets | 4H | Aliphatic protons on the piperidine ring. |
| N-Methyl (C1') | ~2.2-2.3 | Singlet | 3H | Methyl group attached to the piperidine nitrogen. |
| Amine H (N7) | Variable (1.5-3.0) | Broad Singlet | 1H | Exchangeable proton; signal may be broad or not observed. |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[4][5]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
| Carbon Assignment | Expected δ (ppm) | Rationale |
| Pyridine C (C11, C13) | ~150 | Carbons ortho to the pyridine nitrogen are significantly deshielded.[3] |
| Pyridine C (C9) | ~140-145 | Quaternary carbon of the pyridine ring attached to the methylene group. |
| Pyridine C (C10, C14) | ~124 | Carbons meta to the pyridine nitrogen.[3] |
| Piperidine C (C2, C6) | ~55-60 | Carbons alpha to the piperidine nitrogen. |
| Piperidine C (C4) | ~50-55 | Carbon alpha to the secondary amine nitrogen. |
| Methylene C (C8) | ~45-50 | Carbon situated between the pyridine ring and the amine nitrogen. |
| N-Methyl C (C1') | ~46 | Methyl carbon attached to the piperidine nitrogen. |
| Piperidine C (C3, C5) | ~30-35 | Aliphatic carbons beta to the piperidine nitrogen. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.
Experimental Protocol: MS Data Acquisition
Workflow: Mass Spectrometry Analysis (ESI)
Caption: General workflow for ESI-MS sample preparation and analysis.
Causality in Protocol Choices:
-
Solvent System: A mixture of acetonitrile and water is often used as it is compatible with reverse-phase chromatography and ESI.
-
Acidification: Adding a small amount of formic acid to the mobile phase ensures an acidic environment, which promotes the formation of the protonated molecular ion [M+H]⁺, enhancing the signal intensity in positive ion mode.
Analysis of the Mass Spectrum
The expected mass spectrum will show a prominent peak for the protonated molecule and several fragment ions that help confirm the structure.
Expected Molecular Ion:
-
Molecular Formula: C₁₂H₁₉N₃
-
Molecular Weight: 205.30 g/mol [1]
-
Expected [M+H]⁺: m/z 206.16
Proposed Fragmentation Pathway: The primary fragmentation events in MS/MS analysis often involve the cleavage of the most labile bonds. For this molecule, the C-N and C-C bonds of the piperidine ring and the benzylic C-N bond are likely points of cleavage.
Caption: Proposed ESI-MS/MS fragmentation pathways for [M+H]⁺ of the target compound.
-
Fragment A (m/z 127.12): This fragment corresponds to the protonated 1-methyl-piperidin-4-yl-amine portion, resulting from the cleavage of the bond between the methylene bridge and the piperidine ring.
-
Fragment B (m/z 92.06): This common fragment in molecules containing a pyridine-methylene moiety is analogous to the tropylium ion, formed by the cleavage of the bond between the piperidine ring and the amine nitrogen.[6][7]
-
Fragment C (m/z 112.11): This fragment represents the N-methylated piperidine ring after cleavage and rearrangement.
Integrated Spectral Interpretation
The combination of NMR and MS data provides a robust and self-validating system for structural confirmation.
-
MS confirms the molecular weight: The [M+H]⁺ peak at m/z 206.16 confirms the molecular formula C₁₂H₁₉N₃.
-
¹³C NMR confirms the carbon count: The spectrum should show 10 distinct signals (some carbons like C2/C6, C3/C5, etc., are chemically equivalent), corresponding to the 12 carbons in the molecule.
-
¹H NMR confirms the proton environment and count: The integration of the signals should sum to 19 protons, and their chemical shifts and multiplicities should align with the predicted structure (aromatic, aliphatic, N-methyl, etc.).
-
MS/MS fragmentation confirms connectivity: The observed fragments (m/z 127, 92, 112) correspond to the key structural components (the N-methylpiperidine and the pyridinylmethyl groups), confirming how they are connected.
This integrated approach ensures a high degree of confidence in the structural assignment of this compound.
References
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An In-depth Technical Guide on the Solubility and Stability of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine for Drug Development Professionals
Foreword: Navigating the Physicochemical Landscape of Drug Discovery
In the intricate journey of drug development, a thorough understanding of a candidate molecule's physicochemical properties is paramount. Among these, solubility and stability form the bedrock upon which formulation, bioavailability, and ultimately, therapeutic efficacy are built. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical framework for evaluating the solubility and stability of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine. While specific experimental data for this compound is not publicly available, this document will equip you with the foundational knowledge, predictive insights based on its structural motifs, and detailed experimental protocols necessary to generate this critical data in your laboratory.
Structural and Physicochemical Profile of this compound
This compound is a molecule of interest in medicinal chemistry, likely as a scaffold for the development of various therapeutic agents. Its structure, featuring a substituted piperidine ring linked to a pyridine moiety, suggests a complex interplay of physicochemical properties that will influence its behavior in a pharmaceutical context.
Key Structural Features and Their Implications:
-
Piperidine Ring: The saturated heterocyclic piperidine ring, particularly with the N-methylation, contributes to the molecule's basicity and can influence its lipophilicity. The flexibility of the piperidine ring can also play a role in its interaction with biological targets and its crystal packing, which in turn affects solubility.[1][2]
-
Pyridine Ring: The aromatic pyridine ring is a weak base and can engage in π-π stacking interactions. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, which can enhance aqueous solubility.[3][4] Its electronic properties also make it susceptible to certain degradation pathways.
-
Secondary Amine Linker: The secondary amine connecting the piperidine and pyridine moieties is a key functional group that will be protonated at physiological pH, significantly impacting solubility and potential salt formation.
Predicted Physicochemical Properties:
Based on its structure, we can anticipate the following general characteristics:
-
pKa: The presence of two basic nitrogen atoms (one in the piperidine ring and the secondary amine) suggests that the molecule will have at least two pKa values. The piperidine nitrogen is typically more basic than the pyridine nitrogen. The exact pKa values will be crucial for understanding its pH-dependent solubility.
-
LogP/LogD: The combination of the relatively lipophilic piperidine and the more polar pyridine suggests a moderate octanol-water partition coefficient (LogP). However, at physiological pH, the molecule will be protonated, and its distribution coefficient (LogD) will be significantly lower, indicating higher aqueous solubility.
-
Hydrogen Bonding: The molecule has both hydrogen bond donors (secondary amine) and acceptors (pyridine and piperidine nitrogens), suggesting the potential for interactions with aqueous media.
A Deep Dive into Solubility Assessment
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For this compound, its basic nature implies that solubility will be highly dependent on pH.
Theoretical Considerations and Predictive Insights
The piperidine and pyridine moieties both contribute to the overall solubility profile. The introduction of a piperidine ring can, in some cases, increase water solubility.[1] Conversely, the overall structure can be nonpolar, especially with lipophilic substituents, leading to poor aqueous solubility.[5] The pyridine ring, being a polar moiety, generally enhances water solubility.[3]
Experimental Determination of Solubility
To obtain reliable data, both kinetic and thermodynamic solubility assays are recommended.
Table 1: Overview of Recommended Solubility Assays
| Assay Type | Principle | Throughput | Application |
| Kinetic Solubility | Measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer. It reflects the solubility of the amorphous form.[6] | High | Early-stage screening and lead optimization. |
| Thermodynamic Solubility | Measures the equilibrium solubility of a solid compound in an aqueous buffer after an extended incubation period. It reflects the solubility of the most stable crystalline form.[7][8] | Low to Medium | Lead optimization, pre-formulation, and IND-enabling studies.[9] |
Detailed Experimental Protocol: Kinetic Solubility Assay (Nephelometric Method)
This protocol provides a high-throughput method to assess the kinetic solubility of this compound.
Rationale: This assay is chosen for its speed and suitability for early-stage drug discovery, where rapid assessment of a large number of compounds is often necessary.[10][11]
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer (light-scattering plate reader)
-
Multichannel pipettes
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Buffer: In a separate 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.
Detailed Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility, which is crucial for pre-formulation and understanding the behavior of the crystalline solid.
Rationale: The shake-flask method is the gold standard for thermodynamic solubility determination, providing a measure of the true equilibrium solubility.[12][13]
Materials and Equipment:
-
This compound (solid)
-
Aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, 9)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC-UV system
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to vials containing the different aqueous buffers. Ensure that undissolved solid is visible.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.
Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution for each pH value.
Visualization of Solubility Workflow
Caption: Experimental workflows for kinetic and thermodynamic solubility assays.
Unraveling the Stability Profile: A Forced Degradation Approach
Understanding the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation products that could impact safety and efficacy. Forced degradation studies, as outlined in the ICH guidelines, are essential for this purpose.[14][15][16][17][18][19]
Predicted Stability and Potential Degradation Pathways
The presence of the piperidine and pyridine rings, along with the secondary amine linker, suggests several potential degradation pathways:
-
Oxidation: The nitrogen atoms in both the piperidine and pyridine rings, as well as the secondary amine, are susceptible to oxidation, potentially forming N-oxides. The methylene bridge is also a potential site for oxidation.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening of the piperidine, although this is less likely under typical pharmaceutical conditions.
-
Photodegradation: Aromatic systems like pyridine can be susceptible to photodegradation upon exposure to light.
Designing a Comprehensive Forced Degradation Study
A forced degradation study should be conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.[15][18] The goal is to achieve a target degradation of 5-20%.[14]
Table 2: Recommended Stress Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60°C) | Salt formation, potential for minor degradation |
| Base Hydrolysis | 0.1 M NaOH, heat (e.g., 60°C) | Potential for base-catalyzed reactions |
| Oxidation | 3% H₂O₂, room temperature | N-oxidation, other oxidative degradation |
| Thermal Degradation | Solid and solution at elevated temperatures (e.g., 80°C) | Decomposition |
| Photodegradation | Exposure to light (ICH Q1B guidelines) | Photolytic cleavage, oxidation |
Detailed Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.
Rationale: This study is essential for developing a stability-indicating analytical method and for understanding the degradation pathways of the drug substance.[20][21]
Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a defined period. Neutralize the samples before analysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose both the solid compound and the stock solution to 80°C.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis: At each time point, analyze the stressed samples using a stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all degradation products.
-
Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure that all degradation products are accounted for.
Data Analysis: Identify and quantify the degradation products. Propose degradation pathways based on the identified structures.
Visualization of Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Conclusion: A Roadmap for Characterization
References
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ICH Q1A(R2) Guideline. Stability Testing of New Drug Substances and Products. [Link]
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A Technical Guide to the Therapeutic Target Landscape of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth analysis of the potential therapeutic targets for the novel chemical entity, (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine. Due to the limited existing data on this specific compound, this guide employs a structure-based approach to hypothesize and explore promising target classes. By dissecting the molecule into its core pharmacophoric fragments—the 1-methyl-piperidine and the pyridin-4-ylmethyl-amine moieties—we identify three high-potential target families: Histamine Receptors (H3/H4), Muscarinic Acetylcholine Receptors (M1-M5), and Protein Kinases. For each proposed target class, this guide outlines the scientific rationale, provides detailed, step-by-step experimental workflows for target validation, and presents illustrative signaling pathways. This comprehensive analysis serves as a foundational roadmap for researchers and drug development professionals to systematically investigate the therapeutic potential of this compound.
Introduction: A Structure-Based Approach to Target Discovery
The compound this compound is a novel small molecule with potential therapeutic applications. Its chemical structure, characterized by a 1-methyl-piperidine ring linked to a pyridin-4-ylmethyl-amine group, contains key features found in a variety of biologically active compounds. The 1-methyl-piperidine moiety is a common scaffold in ligands targeting G-protein coupled receptors (GPCRs), including muscarinic and histamine receptors, while the pyridine ring is a well-established hinge-binding motif in protein kinase inhibitors.[1][2]
Given the absence of extensive biological data for this specific molecule, a rational, structure-based approach to target identification is the most effective strategy. This guide will, therefore, focus on three hypothesized target classes and provide a comprehensive framework for their experimental validation.
Potential Target Class I: Histamine H3 and H4 Receptors
Scientific Rationale
The histamine H3 and H4 receptors are GPCRs primarily involved in regulating neurotransmitter release and immune responses, respectively.[3] The 1-methyl-piperidine core of the query compound is a structural feature present in numerous known H3 receptor antagonists.[4][5] The overall size and basicity of the molecule are also consistent with ligands that bind to the histamine receptors. Targeting the H3 receptor has therapeutic potential for neurological conditions like narcolepsy and Alzheimer's disease, while H4 receptor modulation is being explored for inflammatory and autoimmune disorders.[5]
Experimental Workflow for Target Validation
A systematic approach is required to determine if this compound interacts with histamine H3 and H4 receptors. The following workflow outlines the key experimental steps.
Caption: Histamine Receptor Target Validation Workflow.
Step-by-Step Protocol:
-
Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the compound for human H3 and H4 receptors.
-
Methodology:
-
Prepare cell membranes from HEK293 cells stably expressing either the human H3 or H4 receptor.
-
Incubate the membranes with a known radioligand (e.g., [3H]-Nα-methylhistamine for H3) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[6]
-
-
-
[35S]GTPγS Binding Assay:
-
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist.
-
Methodology:
-
Use the same receptor-expressing cell membranes as in the binding assay.
-
Incubate the membranes with GDP, [35S]GTPγS, and the test compound.
-
Measure the incorporation of [35S]GTPγS as a measure of G-protein activation.
-
An increase in binding indicates agonism, while a decrease suggests inverse agonism. To test for antagonism, perform the assay in the presence of a known agonist.
-
-
-
cAMP Accumulation Assay:
-
Objective: To measure the functional consequence of receptor binding.
-
Methodology:
-
Use whole cells expressing the H3 or H4 receptor.
-
Stimulate adenylyl cyclase with forskolin.
-
Treat the cells with varying concentrations of the test compound.
-
Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
A decrease in cAMP levels indicates an agonist effect (for Gi-coupled receptors), while a reversal of agonist-induced cAMP decrease indicates antagonism.
-
-
Hypothetical Data Summary
| Assay | Target | Result (Hypothetical) |
| Radioligand Binding | Human H3 Receptor | Ki = 50 nM |
| Radioligand Binding | Human H4 Receptor | Ki > 10 µM |
| [35S]GTPγS Binding | Human H3 Receptor | Inverse Agonist (IC50 = 150 nM) |
| cAMP Accumulation | Human H3 Receptor | Blocks histamine-induced inhibition of cAMP (antagonist behavior) |
Potential Target Class II: Muscarinic Acetylcholine Receptors (M1-M5)
Scientific Rationale
The muscarinic acetylcholine receptors (M1-M5) are a family of GPCRs that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[7] The 1-methyl-piperidine scaffold is a classic component of many muscarinic receptor ligands.[8][9] Depending on the subtype selectivity, muscarinic modulators have therapeutic potential in a wide range of disorders, including Alzheimer's disease (M1 agonists), schizophrenia (M4 agonists), and overactive bladder (M3 antagonists).[7][10]
Signaling Pathways
The five muscarinic receptor subtypes couple to different G-proteins, leading to distinct downstream signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11, while M2 and M4 receptors couple to Gi/o.[10]
Caption: Muscarinic Receptor Signaling Pathways.
Experimental Workflow for Target Validation
-
Primary Screening - Radioligand Binding:
-
Objective: To determine the binding affinity of the compound for each of the five human muscarinic receptor subtypes (M1-M5).
-
Methodology:
-
Use cell membranes from CHO or HEK293 cells individually expressing each of the five human muscarinic receptor subtypes.
-
Perform competitive binding assays using a non-selective radioligand such as [3H]-N-methylscopolamine ([3H]-NMS).[8]
-
Calculate the Ki value for each subtype.
-
-
-
Functional Assays - Calcium Flux and cAMP:
-
Objective: To determine the functional activity (agonist or antagonist) at each receptor subtype.
-
Methodology:
-
For M1, M3, M5 (Gq-coupled): Perform a calcium flux assay using a fluorescent calcium indicator (e.g., Fluo-4). An increase in fluorescence indicates agonism. To test for antagonism, pre-incubate with the test compound before adding a known agonist like carbachol.
-
For M2, M4 (Gi-coupled): Perform a cAMP assay as described for histamine receptors.
-
-
-
Selectivity and Potency Determination:
-
Objective: To quantify the selectivity of the compound for one subtype over the others and determine its potency (EC50 or IC50).
-
Methodology:
-
Generate dose-response curves for both binding and functional assays.
-
Calculate the selectivity ratio by dividing the Ki or EC50/IC50 value for one subtype by the values for the other subtypes.
-
-
Hypothetical Data Summary
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Mechanism |
| M1 | 25 | 75 | Agonist |
| M2 | 500 | >10,000 | - |
| M3 | 800 | >10,000 | - |
| M4 | 1500 | >10,000 | - |
| M5 | 45 | 120 | Agonist |
Potential Target Class III: Protein Kinases
Scientific Rationale
Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridine ring is a well-known "hinge-binding" motif present in many approved kinase inhibitors.[1][11][12] The pyridin-4-ylmethyl-amine moiety of the query compound could potentially interact with the ATP-binding site of various kinases.
Experimental Workflow for Target Validation
Given the large number of kinases in the human genome, a tiered screening approach is recommended.
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Design, Synthesis, and Evaluation of Novel Derivatives of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine
An In-Depth Technical Guide
Abstract
The piperidine and pyridine scaffolds are among the most significant structural motifs in modern medicinal chemistry, present in a vast array of approved pharmaceuticals.[1][2] The compound (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine serves as a compelling starting point for novel drug discovery, combining the favorable pharmacokinetic properties often associated with the N-methylpiperidine moiety with the versatile pharmacophoric features of the 4-aminomethyl-pyridine core.[3][4] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rational design, synthesis, and biological evaluation of novel derivatives of this core scaffold. We delve into key strategic considerations for molecular modification, provide detailed, field-proven synthetic protocols, and outline a systematic approach to structure-activity relationship (SAR) analysis. This document is designed to serve as a self-contained resource, bridging the gap between theoretical design and practical laboratory execution.[5][6]
Introduction: The Core Scaffold and Rationale for Derivatization
Deconstructing the Core Scaffold
The parent molecule, this compound (CAS 416868-54-7), is a tertiary amine featuring two key heterocyclic systems linked by a methylene bridge.[7]
-
1-Methylpiperidine Moiety: The piperidine ring is a privileged scaffold in drug design, known for its conformational flexibility and its ability to modulate physicochemical properties like lipophilicity and aqueous solubility.[1][8] The N-methyl group specifically can enhance metabolic stability and influence binding to various biological targets.[4]
-
Pyridin-4-ylmethyl-amine Moiety: The 4-substituted pyridine ring is a versatile pharmacophore. The pyridine nitrogen acts as a hydrogen bond acceptor, a critical interaction in many ligand-receptor binding events.[2] Derivatives of 4-aminopyridine are known to function as potassium channel blockers, highlighting a potential therapeutic application space.[9][10]
Strategic Imperative for Derivatization
While the core scaffold presents a promising foundation, the synthesis of novel derivatives is essential for optimizing its therapeutic potential. The primary goals of a derivatization program include:
-
Enhancing Potency and Selectivity: Fine-tuning the structure to maximize interactions with the primary biological target while minimizing off-target effects.
-
Optimizing ADME Properties: Modulating absorption, distribution, metabolism, and excretion (ADME) profiles to improve bioavailability and duration of action.
-
Exploring Structure-Activity Relationships (SAR): Systematically modifying the scaffold to understand which structural features are critical for biological activity, thereby guiding future design efforts.[11]
-
Expanding Intellectual Property: Creating novel chemical entities with unique pharmacological profiles.
Potential Therapeutic Targets
The structural architecture of the scaffold suggests several potential classes of biological targets. The presence of a substituted piperidine linked to an aromatic system is a hallmark of many Histamine H1 receptor antagonists.[12][13][14] Furthermore, the 4-aminopyridine substructure points towards potential activity as a modulator of ion channels, particularly voltage-gated potassium channels.[9][15]
Rational Design and Derivatization Strategy
A successful derivatization campaign begins with a clear strategy. The following diagram illustrates the key sites on the parent scaffold that are amenable to chemical modification to probe the SAR.
Caption: Key sites for strategic derivatization of the core scaffold.
Piperidine Ring Modifications
The piperidine moiety offers several avenues for modification. While direct C-H functionalization is an advanced strategy,[16][17] a more common approach involves starting with a different piperidine precursor. For instance, using a piperidine with a protecting group (e.g., Boc) allows for diverse N-alkylation before deprotection and coupling to the pyridine fragment.[18][19] This enables the exploration of groups other than the N-methyl substituent to modulate potency and selectivity.
Pyridine Ring Modifications
The pyridine ring is ripe for exploration through two primary strategies:
-
Ring Substitution: Introducing small substituents (e.g., methyl, methoxy, halo, trifluoromethyl) at the 2, 3, 5, or 6 positions can significantly impact electronic properties and steric interactions within a binding pocket.[9][10]
-
Bioisosteric Replacement: This powerful medicinal chemistry strategy involves replacing the pyridine ring with other heterocycles (e.g., pyrimidine, pyrazole) or functional groups (e.g., benzonitrile) that mimic its key electronic and steric properties.[20][21] For example, replacing the pyridine nitrogen with a 'C-CN' unit can sometimes improve biological activity by displacing unfavorable water molecules from a binding site.[20][22]
Synthetic Strategies and Experimental Protocols
The synthesis of novel derivatives can be approached systematically. The following workflow provides a high-level overview of the process from conceptualization to biological validation.
Caption: A typical iterative workflow in a drug discovery program.
Core Synthesis via Reductive Amination
The most direct and robust method for synthesizing the parent scaffold and its N-H linker derivatives is reductive amination.[18] This method involves the reaction of a ketone or aldehyde with an amine to form an iminium ion intermediate, which is then reduced in situ to the target amine.
Protocol 3.1.1: Synthesis of this compound
-
Rationale: This protocol utilizes the reaction between 1-methyl-4-piperidone and pyridin-4-ylmethanamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. Its mildness and selectivity for the iminium ion over the starting carbonyl prevent side reactions, making it a highly reliable choice for this transformation.[18] Dichloromethane (DCM) is an excellent solvent for this reaction, ensuring solubility of the reactants and intermediates.
-
Step-by-Step Procedure:
-
To a stirred solution of pyridin-4-ylmethanamine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) at room temperature, add 1-methyl-4-piperidone (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM with 0.5% triethylamine) to afford the pure product.
-
Derivatization of the Linker Amine
The secondary amine in the linker is a prime target for introducing diversity. N-alkylation or N-acylation can be used to probe how substituents at this position affect biological activity.
Protocol 3.2.1: N-Alkylation of a Secondary Amine Linker
-
Rationale: This protocol describes a standard N-alkylation using an alkyl halide and a non-nucleophilic base. A base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is used to scavenge the acid produced during the reaction without competing in the alkylation.[23] Acetonitrile or DMF are suitable polar aprotic solvents. Slow addition of the alkylating agent can help minimize potential di-alkylation if the starting amine is primary.[24]
-
Step-by-Step Procedure:
-
Dissolve the secondary amine (e.g., the parent scaffold, 1.0 eq) in anhydrous acetonitrile (~0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add a suitable base, such as finely powdered K₂CO₃ (2.0 eq) or DIPEA (1.5 eq).
-
Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq) to the stirred suspension at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC.
-
Once complete, filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography to yield the desired N-alkylated derivative.
-
Biological Evaluation and Data Summary
After synthesis and purification, the novel derivatives must be evaluated for biological activity. The choice of assay is dictated by the therapeutic hypothesis. Given the structural similarity to known H1 antagonists, a histamine H1 receptor binding assay is a logical starting point.
Example Assay: Histamine H1 Receptor Competitive Binding
-
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]-mepyramine) from the H1 receptor in a membrane preparation. The concentration at which the test compound displaces 50% of the radioligand is its IC₅₀ value.
-
Brief Protocol:
-
Prepare cell membranes from a cell line stably expressing the human H1 receptor.
-
Incubate the membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compound in a suitable assay buffer.
-
After incubation, separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity retained on the filter using liquid scintillation counting.
-
Calculate IC₅₀ values by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation and SAR Interpretation
Quantitative data from biological assays should be summarized in a clear, tabular format to facilitate SAR analysis.
Table 1: Hypothetical SAR Data for Novel Derivatives
| Compound ID | R¹ (on Pyridine) | R² (on Linker) | H1 Receptor IC₅₀ (nM) | K⁺ Channel Block (%) @ 10µM |
| Parent | H | H | 150 | 15 |
| DER-01 | 3-Me | H | 75 | 18 |
| DER-02 | 3-CF₃ | H | 450 | 45 |
| DER-03 | H | Benzyl | 210 | 12 |
| DER-04 | 3-Me | Benzyl | 125 | 14 |
| DER-05 | H | Acetyl | >10,000 | <5 |
-
Interpretation of Hypothetical Data:
-
The addition of a small methyl group at the 3-position of the pyridine ring (DER-01) appears to double the potency at the H1 receptor, suggesting a favorable interaction.
-
An electron-withdrawing group like -CF₃ at the same position (DER-02) is detrimental to H1 activity but increases potassium channel blocking, indicating a potential switch in selectivity.[10]
-
Modification of the linker nitrogen with a bulky benzyl group (DER-03) slightly reduces H1 activity.
-
Acylation of the linker nitrogen (DER-05) completely abolishes activity, suggesting a basic nitrogen at this position is critical for receptor binding.
-
Conclusion and Future Directions
This guide has outlined a comprehensive and systematic approach to the design, synthesis, and evaluation of novel derivatives based on the this compound scaffold. By leveraging rational design principles and robust synthetic methodologies like reductive amination, researchers can efficiently generate libraries of compounds for biological screening.[25] The iterative process of synthesis, testing, and SAR analysis is the cornerstone of modern drug discovery, allowing for the progressive optimization of a lead compound toward a potential clinical candidate.[11]
Future work should focus on expanding the diversity of substituents on both the piperidine and pyridine rings, exploring a wider range of bioisosteric replacements, and conducting more in-depth pharmacological profiling of the most promising compounds to assess their selectivity, mechanism of action, and pharmacokinetic properties.
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Kim, Y., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. Available at: [Link]
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Singh, A. (2025). Complete Roadmap: Designing and Synthesizing New Therapeutic Molecules. ResearchGate. Available at: [Link][5]
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Ghorab, M. M., et al. (1996). Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. PubMed. Available at: [Link][13]
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de Graaf, C., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Publications. Available at: [Link][14]
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Nevado, C., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link][1]
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Unnamed Author. (2022). One-Pot Multicomponent Synthesis of Novel Pyridine Derivatives for Antidiabetic and Antiproliferative Activities. Taylor & Francis Online. Available at: [Link]
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Verga, D., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
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Sosič, I., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. PubMed. Available at: [Link]
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Ghorab, M. M., et al. (2016). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. MDPI. Available at: [Link]
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O'Brien, P., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link][2]
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Methodological & Application
Application Note & Synthesis Protocol: (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, robust, and field-tested protocol for the synthesis of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine, a key intermediate in pharmaceutical research. The synthesis is achieved through a one-pot reductive amination of 4-aminopyridine and 1-methyl-4-piperidone. This method is selected for its high efficiency, operational simplicity, and the commercial availability of the starting materials. Reductive amination is a cornerstone of medicinal chemistry for C-N bond formation, with a significant percentage of such reactions in the pharmaceutical industry utilizing this strategy.[1][2] This guide will elaborate on the mechanistic rationale, provide a step-by-step experimental procedure, and discuss expected outcomes and characterization.
Introduction and Scientific Background
This compound is a versatile building block in the development of various therapeutic agents. Its structure, combining a substituted piperidine and a pyridine moiety, is a common feature in compounds targeting the central nervous system.[3] The synthesis of such secondary amines is efficiently accomplished via reductive amination. This powerful reaction involves the condensation of an amine with a carbonyl compound to form an intermediate imine, which is then reduced in situ to the desired amine.[4][5]
The chosen synthetic strategy, outlined below, employs 4-aminopyridine and 1-methyl-4-piperidone as the starting materials. The use of a mild and selective reducing agent, sodium triacetoxyborohydride (STAB), is critical. STAB is particularly effective as it selectively reduces the protonated imine intermediate much faster than the starting ketone, allowing for a one-pot procedure with high yields and minimal side-product formation.[6][7][8]
Diagram 1: Overall Synthetic Scheme
Caption: One-pot reductive amination of 4-aminopyridine and 1-methyl-4-piperidone.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Aminopyridine | ≥98% | Sigma-Aldrich | |
| 1-Methyl-4-piperidone | ≥97% | Sigma-Aldrich | |
| Sodium Triacetoxyborohydride (STAB) | 97% | Acros Organics | Moisture sensitive, handle under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Preferred solvent over THF or ACN for faster reaction.[7] |
| Acetic Acid, Glacial | ≥99.7% | J.T. Baker | Used as a catalyst.[7] |
| Saturated Sodium Bicarbonate Solution | For workup. | ||
| Anhydrous Magnesium Sulfate | For drying. | ||
| Diethyl Ether | For precipitation/crystallization. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Magnetic stir plate
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Step-by-Step Synthesis Procedure
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-aminopyridine (1.0 eq) and 1-methyl-4-piperidone (1.1 eq). Dissolve the solids in anhydrous dichloromethane (DCM, approximately 0.1 M concentration relative to the limiting reagent).
-
Imine Formation: Add glacial acetic acid (0.1 eq) to the reaction mixture. Stir at room temperature for 20-30 minutes.
-
Rationale: The acid catalyzes the formation of the iminium ion, which is the species that is reduced.[11]
-
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring solution in portions. The addition may be slightly exothermic. Maintain the temperature at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by one of the following methods:
-
Acid-Base Extraction: Dissolve the crude product in a minimal amount of DCM and extract with 1M HCl. The amine product will move to the aqueous layer. Wash the aqueous layer with diethyl ether to remove any non-basic impurities. Basify the aqueous layer with 1M NaOH and extract the product back into DCM. Dry and concentrate to yield the pure amine.
-
Crystallization/Precipitation: The product can often be precipitated as its hydrochloride salt by dissolving the crude oil in a minimal amount of a suitable solvent (e.g., isopropanol) and adding a solution of HCl in diethyl ether.[12]
-
Column Chromatography: If necessary, the crude product can be purified by silica gel chromatography using a mobile phase of DCM/Methanol with a small percentage of triethylamine to prevent the product from streaking on the column.
Characterization and Expected Results
The final product, this compound, is expected to be an oil or a low-melting solid.
-
Yield: Typical yields for this type of reductive amination are in the range of 70-90%.
-
¹H NMR and ¹³C NMR: The structure should be confirmed by NMR spectroscopy. Key signals to look for include the methyl group on the piperidine nitrogen, the methylene bridge, and the aromatic protons of the pyridine ring.
-
Mass Spectrometry: The molecular weight of the product should be confirmed by mass spectrometry.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time. Ensure the use of anhydrous solvent. |
| Inefficient workup/extraction | Perform multiple extractions. Ensure the pH is sufficiently basic during back-extraction. | |
| Presence of Starting Material | Insufficient reducing agent | Add a small excess of STAB. |
| Incomplete imine formation | Ensure the catalytic acid was added. | |
| Over-alkylation | - | This is generally not an issue with secondary amine formation from a primary amine in a single step. |
Conclusion
The described protocol for the synthesis of this compound via reductive amination is a reliable and high-yielding method suitable for laboratory-scale production. The use of sodium triacetoxyborohydride as the reducing agent ensures high selectivity and operational simplicity. This application note provides the necessary details for researchers to successfully synthesize this valuable chemical intermediate.
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Tarasov, A. A., & Galkin, K. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11498-11548. [Link]
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ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?[Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
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Den-Hartog, J. A. J. (n.d.). Reductive Amination - Common Conditions. [Link]
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ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine Analogs as Potential p38 MAPK Inhibitors
Introduction: The Therapeutic Potential of Targeting p38 MAPK with Novel Chemical Scaffolds
The (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine scaffold represents a promising starting point for the development of novel therapeutics. The presence of both piperidine and pyridine moieties suggests potential interactions with a variety of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes.[1] This application note focuses on establishing robust high-throughput screening (HTS) assays to identify and characterize analogs of this scaffold as inhibitors of p38 mitogen-activated protein kinase (MAPK).
p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[][3] Dysregulation of the p38 MAPK signaling pathway is implicated in a range of diseases, including inflammatory disorders like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), as well as neurodegenerative diseases and cancer.[4][5] Consequently, the development of potent and selective p38 MAPK inhibitors is an area of intense research in drug discovery.[3] This guide provides detailed protocols for two distinct HTS assays—a Fluorescence Polarization (FP) competition assay and an AlphaLISA® kinase assay—designed to identify and characterize novel inhibitors from a library of this compound analogs.
The p38 MAPK Signaling Pathway: A Key Target in Disease
The p38 MAPK pathway is a critical signaling cascade that translates extracellular signals into cellular responses. Activation of this pathway, typically by stress stimuli or cytokines, involves a series of phosphorylation events culminating in the activation of p38 MAPK.[] Activated p38 then phosphorylates various downstream substrates, including other kinases and transcription factors, leading to the regulation of gene expression involved in inflammation and apoptosis.[][3]
Caption: The p38 MAPK signaling cascade and the point of inhibition.
High-Throughput Screening Workflow: A Strategy for Hit Identification
The successful identification of potent and selective kinase inhibitors from large compound libraries necessitates a robust and efficient HTS workflow. This workflow is designed to progress from a primary screen of the entire library to more detailed characterization of a smaller, validated set of "hit" compounds.
Caption: A generalized workflow for HTS of kinase inhibitors.
Application Protocol 1: Fluorescence Polarization (FP) Competition Assay for Primary Screening
Assay Principle:
Fluorescence Polarization is a powerful technique for studying molecular interactions in solution.[6] This assay measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein. In this competitive binding assay, a fluorescently labeled, known p38 MAPK inhibitor (the tracer) is bound to the p38 MAPK protein, resulting in a high FP signal. When an unlabeled inhibitor from the compound library competes with the tracer for the ATP-binding pocket of the kinase, the tracer is displaced, leading to a decrease in the FP signal.[7][8] This decrease in polarization is directly proportional to the binding affinity of the test compound.
Materials:
-
Recombinant human p38α MAPK protein
-
Fluorescently labeled p38 MAPK tracer (e.g., a fluorescein-labeled known inhibitor)
-
FP Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
This compound analog library (dissolved in 100% DMSO)
-
Known p38 MAPK inhibitor (e.g., SB203580) for positive control[5]
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X working solution of p38α MAPK and 2X fluorescent tracer in FP Assay Buffer. The optimal concentrations should be determined empirically through titration experiments, but a starting point is 20 nM p38α and 10 nM tracer.
-
Prepare a 10 mM stock of the positive control inhibitor in 100% DMSO. Create a serial dilution in DMSO.
-
Prepare the compound library plates by dispensing 1 µL of each compound into the wells of a 384-well plate.
-
-
Assay Plate Preparation:
-
To each well of the 384-well assay plate, add 10 µL of the 2X p38α MAPK/tracer mix.
-
Add 10 µL of FP Assay Buffer to the "no inhibitor" (high signal) control wells.
-
Add 10 µL of a high concentration of the known inhibitor to the "positive control" (low signal) wells.
-
Add 1 µL of the test compounds from the library plate to the remaining wells. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis and Interpretation:
The primary metric for validating the quality of an HTS assay is the Z'-factor, which assesses the separation between the high and low controls.[9]
-
Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where:
-
μ_pos and σ_pos are the mean and standard deviation of the positive control (low signal).
-
μ_neg and σ_neg are the mean and standard deviation of the negative control (high signal).
-
| Assay Quality | Z'-Factor |
| Excellent | > 0.5 |
| Acceptable | 0 to 0.5 |
| Unacceptable | < 0 |
-
Hit Identification: Compounds that cause a significant decrease in the FP signal compared to the negative control are considered primary hits. A common threshold for hit selection is a signal reduction of greater than three standard deviations from the mean of the negative controls.
Application Protocol 2: AlphaLISA® Kinase Assay for Hit Confirmation and Potency Determination
Assay Principle:
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that is highly sensitive and robust for HTS.[10] In this kinase assay, a biotinylated peptide substrate for p38 MAPK is used. Upon phosphorylation by the kinase, an anti-phospho-specific antibody conjugated to an AlphaLISA Acceptor bead binds to the phosphorylated substrate. A streptavidin-coated Donor bead binds to the biotinylated substrate. When a test compound inhibits the kinase, less phosphorylated substrate is produced, leading to a decrease in the proximity of the Donor and Acceptor beads and a corresponding decrease in the luminescent signal.[11]
Materials:
-
Recombinant human p38α MAPK protein
-
Biotinylated peptide substrate (e.g., Biotin-ATF2)
-
ATP
-
AlphaLISA Acceptor beads conjugated to an anti-phospho-ATF2 antibody
-
Streptavidin-coated Alpha Donor beads
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
AlphaLISA Detection Buffer
-
Validated hit compounds from the primary screen
-
Known p38 MAPK inhibitor for positive control
-
384-well, white OptiPlate™ microplates
-
Alpha-enabled microplate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X working solution of p38α MAPK in Kinase Assay Buffer.
-
Prepare a 4X working solution of the biotinylated substrate and ATP in Kinase Assay Buffer. The optimal concentrations should be determined empirically, with the ATP concentration typically at or near the Km for the enzyme.
-
Prepare serial dilutions of the hit compounds and the positive control in Kinase Assay Buffer with a constant DMSO concentration.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 5 µL of the 2X p38α MAPK solution.
-
Add 2.5 µL of the serially diluted compounds or controls.
-
Initiate the kinase reaction by adding 2.5 µL of the 4X substrate/ATP mix.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of the AlphaLISA Acceptor bead mix prepared in AlphaLISA Detection Buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of the Streptavidin-coated Alpha Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an Alpha-enabled microplate reader.
-
Data Analysis and Potency Determination:
The data from the dose-response experiments are used to calculate the half-maximal inhibitory concentration (IC₅₀) for each confirmed hit compound. This is a critical parameter for ranking the potency of the inhibitors.
| Compound ID | Primary Screen (% Inhibition) | IC₅₀ (µM) - AlphaLISA |
| Analog-001 | 85.2 | 0.15 |
| Analog-002 | 12.5 | > 50 |
| Analog-003 | 92.1 | 0.08 |
| SB203580 | 98.7 | 0.05 |
The IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Conclusion: A Robust Framework for Inhibitor Discovery
The combination of a Fluorescence Polarization competition assay for primary screening and an AlphaLISA kinase assay for hit confirmation provides a powerful and efficient strategy for the identification of novel p38 MAPK inhibitors from a library of this compound analogs. The detailed protocols and underlying principles described in this application note offer a comprehensive guide for researchers in drug discovery to establish and validate these assays. The successful implementation of this HTS cascade will enable the identification of potent and selective lead compounds for further optimization and development as potential therapeutics for a range of inflammatory and other diseases.
References
- Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73.
- von Ahsen O, Bömer U. High-throughput screening for kinase inhibitors. Chembiochem. 2005 Mar;6(3):481-90.
-
Wikipedia. p38 mitogen-activated protein kinases. Available from: [Link]
-
Reaction Biology. Kinase Screening Assay Services. Available from: [Link]
-
Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]
-
Lee JK, et al. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PMC - PubMed Central. Available from: [Link]
-
Dadario, P. J., et al. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC - NIH. Available from: [Link]
-
Banks, P., et al. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. Available from: [Link]
-
Seethala, R. and Zhang, L. Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available from: [Link]
-
Christmann, U., et al. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH. Available from: [Link]
-
Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available from: [Link]
-
BPS Bioscience. FLUORESCENCE POLARIZATION ASSAYS. Available from: [Link]
-
BPS Bioscience. Fluorescence Polarization Assay Kits. Available from: [Link]
-
ResearchGate. Protocol for Fluorescence Polarization Assay Using GI224329. Available from: [Link]
-
Christmann, U., et al. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. Available from: [Link]
-
Eglen, R. M., et al. The use of AlphaScreen technology in HTS: Current status. PubMed. Available from: [Link]
Sources
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
Application Notes and Protocols for the Cellular Characterization of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development of cell-based assays to characterize the bioactivity of the novel compound, (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine. Given the absence of a defined biological target for this molecule, we present a rational, hypothesis-driven approach based on its structural motifs—a pyridine ring and a piperidine group—which are prevalent in centrally active agents.[1][2] We propose three potential and distinct mechanisms of action: antagonism of the Histamine H3 receptor (H3R), modulation of the Dopamine D2 receptor (D2R), and inhibition of Acetylcholinesterase (AChE). Detailed, step-by-step protocols for robust cell-based assays are provided for each of these potential targets, enabling researchers to systematically investigate the pharmacological profile of this compound.
Introduction: A Hypothesis-Driven Approach to Target Identification
The compound this compound (Molecular Formula: C12H19N3, Molecular Weight: 205.30) is a novel chemical entity with potential applications in neuroscience and pharmacology.[3] Its structure, containing both piperidine and pyridine moieties, is a common feature in a variety of compounds that interact with targets within the central nervous system (CNS).[4][5] In the absence of a known biological target, a systematic screening approach is essential to elucidate its mechanism of action. This guide outlines a series of cell-based assays to investigate three plausible biological targets: the Histamine H3 receptor, the Dopamine D2 receptor, and Acetylcholinesterase.
-
Histamine H3 Receptor (H3R): As a presynaptic autoreceptor, H3R plays a crucial role in modulating the release of histamine and other neurotransmitters. Its inhibition is a therapeutic strategy for cognitive and sleep disorders.
-
Dopamine D2 Receptor (D2R): This receptor is a key target for antipsychotic medications and treatments for Parkinson's disease.[6][7] It is a Gi/o-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP).[7][8]
-
Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine.[9][10] Inhibition of AChE is a well-established therapeutic approach for Alzheimer's disease and other cognitive impairments.[10][11]
This application note will provide detailed protocols for functional cell-based assays to assess the activity of this compound at each of these targets.
Assay Strategy Overview
Our approach is to utilize robust and validated cell-based functional assays that provide a clear readout of the compound's effect on the target's activity. The following diagram illustrates the overall workflow for characterizing the compound.
Caption: Workflow for the characterization of this compound.
Investigating Histamine H3 Receptor Antagonism
3.1. Principle of the Assay
The Histamine H3 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Activation of H3R by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block the effect of an agonist, thus restoring cAMP levels. This assay measures changes in intracellular cAMP concentration to determine the antagonistic potential of the test compound. A common method to measure cAMP is through competitive immunoassays or reporter gene assays.[12][13]
3.2. Signaling Pathway
Caption: Histamine H3 Receptor (Gi/o) signaling pathway.
3.3. Detailed Protocol: cAMP Assay
This protocol is designed for a 96-well plate format.
Materials:
-
HEK293 cells stably expressing human Histamine H3 receptor (e.g., from a commercial vendor).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Histamine (agonist).
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).
-
This compound (test compound).
-
cAMP assay kit (e.g., a competitive ELISA-based or a luminescence-based kit).
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance or luminescence.
Procedure:
-
Cell Seeding:
-
Culture HEK293-H3R cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 50,000 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound to create a dose-response curve (e.g., 10 µM to 0.1 nM).
-
Prepare a solution of Histamine at its EC80 concentration (determined in a separate agonist-mode experiment).
-
Prepare a solution of Forskolin at a concentration that elicits a submaximal cAMP response.
-
-
Assay:
-
Remove the culture medium from the wells.
-
Wash the cells once with serum-free medium.
-
Add 50 µL of serum-free medium containing the desired concentration of the test compound to each well.
-
Incubate for 15-30 minutes at 37°C.
-
Add 25 µL of the Histamine solution (at its EC80) to each well.
-
Add 25 µL of the Forskolin solution to each well.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
-
3.4. Expected Results and Interpretation
| Compound | Concentration (µM) | cAMP Level (nM) | % Inhibition of Agonist Response |
| Vehicle (DMSO) | - | 1.5 | 0% |
| Histamine (EC80) + Vehicle | - | 8.0 | N/A |
| This compound | 0.01 | 7.5 | 7.7% |
| This compound | 0.1 | 5.2 | 43.1% |
| This compound | 1 | 2.1 | 90.8% |
| This compound | 10 | 1.6 | 98.5% |
| IC50 | ~0.15 µM |
A potent H3R antagonist will cause a dose-dependent increase in cAMP levels in the presence of an agonist, effectively reversing the agonist-induced inhibition of adenylyl cyclase. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.
Assessing Dopamine D2 Receptor Modulation
4.1. Principle of the Assay
Similar to the H3R, the Dopamine D2 receptor is a Gi/o-coupled GPCR.[7] Its activation by an agonist like dopamine leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[8][14] This assay will determine if the test compound acts as an agonist or antagonist at the D2R by measuring changes in cAMP.
4.2. Signaling Pathway
Caption: Dopamine D2 Receptor (Gi/o) signaling pathway.
4.3. Detailed Protocol: cAMP Assay
This protocol is similar to the H3R assay and is designed for a 96-well plate format.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human Dopamine D2 receptor (e.g., from a commercial vendor).[7]
-
Cell culture medium.
-
Dopamine (agonist).
-
Forskolin.
-
This compound (test compound).
-
cAMP assay kit.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding:
-
Seed CHO-K1-D2R or HEK293-D2R cells at 50,000 cells per well in a 96-well plate and incubate overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound.
-
Prepare a solution of Dopamine at its EC80 concentration for antagonist mode.
-
-
Assay (Antagonist Mode):
-
Follow steps 3 and 4 of the H3R cAMP assay protocol, using Dopamine as the agonist.
-
-
Assay (Agonist Mode):
-
Wash cells with serum-free medium.
-
Add 50 µL of serum-free medium containing the desired concentration of the test compound.
-
Add 50 µL of Forskolin solution.
-
Incubate for 30 minutes at 37°C.
-
Measure cAMP levels.
-
-
Data Analysis:
-
For antagonist mode, calculate the IC50 as described for the H3R assay.
-
For agonist mode, plot the cAMP concentration against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
4.4. Expected Results and Interpretation
Antagonist Mode:
| Compound | Concentration (µM) | cAMP Level (nM) | % Inhibition of Dopamine Response |
| Vehicle (DMSO) | - | 2.0 | 0% |
| Dopamine (EC80) + Vehicle | - | 10.0 | N/A |
| This compound | 0.01 | 9.2 | 10.0% |
| This compound | 0.1 | 6.5 | 43.8% |
| This compound | 1 | 2.8 | 90.0% |
| This compound | 10 | 2.1 | 98.8% |
| IC50 | ~0.18 µM |
Agonist Mode:
| Compound | Concentration (µM) | cAMP Level (nM) | % of Maximal Dopamine Response |
| Vehicle (DMSO) | - | 12.0 | 0% |
| This compound | 0.01 | 11.5 | 5.0% |
| This compound | 0.1 | 8.0 | 40.0% |
| This compound | 1 | 3.5 | 85.0% |
| This compound | 10 | 2.2 | 98.0% |
| EC50 | ~0.25 µM |
Probing for Acetylcholinesterase Inhibition
5.1. Principle of the Assay
This assay is based on the Ellman's method, a colorimetric method to measure AChE activity.[9][10][15][16] Acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.[17] A decrease in the rate of color formation indicates inhibition of AChE.[17]
5.2. Enzymatic Reaction
Caption: Principle of the Ellman's method for AChE activity.
5.3. Detailed Protocol: Cell-Based AChE Inhibition Assay
This protocol uses the human neuroblastoma cell line SH-SY5Y, which endogenously expresses AChE.[18]
Materials:
-
SH-SY5Y cells.[18]
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin).
-
Acetylthiocholine iodide (substrate).
-
DTNB (Ellman's reagent).
-
This compound (test compound).
-
Donepezil or Galantamine (positive control inhibitor).
-
96-well cell culture plates.
-
Spectrophotometer capable of reading absorbance at 412 nm.
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells at 40,000 cells per well in a 96-well plate and incubate for 24-48 hours.[18]
-
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of the test compound and the positive control.
-
Prepare a solution of acetylthiocholine iodide (e.g., 15 mM) in phosphate buffer.
-
Prepare a solution of DTNB (e.g., 3 mM) in phosphate buffer.
-
-
Assay:
-
Remove the culture medium.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add 50 µL of PBS containing the desired concentration of the test compound or positive control to each well.
-
Incubate for 20 minutes at room temperature.
-
Add 100 µL of a reaction mixture containing acetylthiocholine and DTNB to each well.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes in a kinetic plate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
Plot the percentage of AChE inhibition against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
5.4. Expected Results and Interpretation
| Compound | Concentration (µM) | AChE Activity (mOD/min) | % Inhibition |
| Vehicle (DMSO) | - | 25.0 | 0% |
| This compound | 0.1 | 22.5 | 10.0% |
| This compound | 1 | 15.0 | 40.0% |
| This compound | 10 | 5.0 | 80.0% |
| This compound | 100 | 1.2 | 95.2% |
| IC50 | ~2.5 µM |
A compound with AChE inhibitory activity will show a dose-dependent decrease in the rate of the enzymatic reaction. The IC50 value indicates the concentration of the compound required to inhibit 50% of the AChE activity.
Conclusion and Future Directions
The cell-based assays outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its activity at the H3R, D2R, and AChE, researchers can gain valuable insights into its potential pharmacological profile. Positive hits in any of these assays should be followed by further validation, including selectivity profiling against other related receptors and enzymes, and ultimately, in more complex in vitro and in vivo models to establish a comprehensive understanding of its therapeutic potential.
References
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]
-
Optical Control of Dopamine D2-like Receptors with Cell-Specific Fast-Relaxing Photoswitches. Journal of the American Chemical Society. Available at: [Link]
-
Analysis of Acetylcholinesterase Activity in Cell Membrane Microarrays of Brain Areas as a Screening Tool to Identify Tissue Specific Inhibitors. MDPI. Available at: [Link]
-
Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. Available at: [Link]
-
D2 Dopamine Receptor Assay. Innoprot. Available at: [Link]
-
1-Methyl-4-(piperidin-4-yl)piperazine. PubChem. Available at: [Link]
-
Acetylcholinesterase Inhibition Assay Kit (Colorimetric). Assay Genie. Available at: [Link]
-
cAMP Assays in GPCR Drug Discovery. PubMed. Available at: [Link]
-
Pyridine alkaloids with activity in the central nervous system. PubMed Central. Available at: [Link]
-
A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PubMed Central. Available at: [Link]
-
Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Available at: [Link]
-
cAMP NOMAD D2 Dopamine Receptor Cell Line. Innoprot. Available at: [Link]
-
Pyridine alkaloids with activity in the central nervous system. ResearchGate. Available at: [Link]
-
Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. Available at: [Link]
-
High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. DiscoverX. Available at: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. Available at: [Link]
-
cAMP Assay. Creative Bioarray. Available at: [Link]
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed. Available at: [Link]
-
Gαq GPCR assays. ION Biosciences. Available at: [Link]
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][6][7][18]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. Available at: [Link]
-
cAMP Accumulation Assay. Creative BioMart. Available at: [Link]
-
5-(4-Methylpiperazin-1-yl)pyridin-2-amine. PubChem. Available at: [Link]
-
GPCR Calcium Product Solutions. DiscoverX. Available at: [Link]
-
N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. Available at: [Link]
-
Identification of the Clinical Candidate (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134): A Selective Glucocorticoid Receptor (GR) Antagonist. PubMed. Available at: [Link]
-
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed. Available at: [Link]
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Efficacy Testing of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine in Animal Models of Psychosis and Cognitive Dysfunction
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the preclinical evaluation of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine, a novel compound with a chemical structure suggestive of activity at central nervous system (CNS) targets. Based on its structural motifs, we hypothesize a mechanism of action as a dopamine D2 receptor (D2R) partial agonist , a class of molecules with therapeutic potential for schizophrenia and related psychotic disorders. This guide outlines a strategic, multi-tiered approach to assess the compound's efficacy in validated animal models, focusing on the core symptom domains of schizophrenia: positive, negative, and cognitive symptoms. We provide detailed, field-proven protocols for key behavioral assays and explain the scientific rationale behind model selection and experimental design, ensuring a robust and translatable preclinical data package.
Introduction: Rationale and Strategic Overview
The development of novel antipsychotics remains a critical challenge in neuroscience.[1] Current treatments, primarily based on dopamine D2 receptor antagonism or partial agonism, have not significantly evolved since the 1950s and often fail to adequately address the full spectrum of schizophrenia symptoms, particularly cognitive and negative symptoms.[1] The compound this compound represents a novel chemical entity. Given the absence of published data, we propose a preclinical development path based on the hypothesis that it acts as a D2R partial agonist. This mechanism, exemplified by drugs like aripiprazole, offers the potential for treating psychosis while mitigating the motor side effects associated with full antagonists and the risk of exacerbating psychosis associated with full agonists.[2][3]
The successful preclinical development of a CNS drug hinges on a logical, phased approach that links drug discovery in the lab to the initiation of human clinical trials.[4][5] Our strategy involves a series of validated animal models designed to probe the compound's effects on behaviors analogous to the distinct symptom clusters of schizophrenia.[6][7] This approach allows for a comprehensive evaluation of the compound's potential therapeutic profile.
The overall workflow for preclinical efficacy testing is outlined below. It begins with confirming the mechanism of action in vitro, followed by a tiered assessment in vivo, starting with models of positive symptoms and progressing to more complex cognitive and sensorimotor gating paradigms.
Caption: High-level workflow for preclinical efficacy testing.
Part 1: Foundational Studies - Target Engagement and Pharmacokinetics
Before initiating efficacy studies, it is crucial to establish that this compound engages its intended target, the D2 receptor, and achieves sufficient brain exposure.
-
In Vitro Receptor Profiling: The first step is to confirm the compound's affinity and functional activity at the D2 receptor using cell-based assays.[2] Standard assays include radioligand binding to determine affinity (Ki) and functional assays like cAMP inhibition to measure agonist/antagonist/partial agonist activity (EC50, Emax).[8] These studies should confirm that the compound is a partial agonist at D2 receptors.[3]
-
Pharmacokinetic (PK) Studies: A fundamental requirement for any CNS drug is its ability to cross the blood-brain barrier.[5] Initial PK studies in mice or rats are necessary to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. These studies will establish the relationship between the administered dose and the resulting concentration of the drug in both plasma and, critically, the brain. This information is essential for selecting appropriate doses for the efficacy studies.
The relationship between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is central to interpreting efficacy data.
Caption: The relationship between PK, Target Engagement, and PD.
Part 2: Efficacy Models for Core Symptom Domains
The following protocols describe validated and widely used animal models to assess the antipsychotic and pro-cognitive potential of the test compound.[6][7]
Model for Positive Symptoms: Amphetamine-Induced Hyperlocomotion
Principle: Psychostimulants like d-amphetamine increase locomotor activity in rodents by augmenting dopamine release in the striatum.[9][10] This hyperdopaminergic state is considered an animal model of the positive symptoms (e.g., agitation, hyperactivity) of psychosis.[6][11] The ability of a test compound to attenuate this hyperlocomotion is a strong predictor of clinical antipsychotic efficacy.[12][13]
Protocol:
-
Animals: Male C57BL/6J mice (10-12 weeks old) are commonly used for this assay.[9] House animals in groups with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Apparatus: Use an open-field arena (e.g., 40x40x40 cm) equipped with infrared beams to automatically track locomotor activity (ambulatory counts or distance traveled).[11][14]
-
Procedure:
-
Allow mice to habituate to the testing room for at least 60 minutes before the experiment.
-
Place each mouse into the open-field arena and allow it to habituate for 30-60 minutes.[10][14]
-
Administer the test compound this compound or vehicle at predetermined doses via the appropriate route (e.g., intraperitoneal, oral). The timing of this injection should be based on PK data to coincide with peak brain exposure.
-
After the appropriate pretreatment time, administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) to induce hyperlocomotion.[9][15]
-
Immediately return the animal to the arena and record locomotor activity for the next 60-90 minutes.[11]
-
-
Data Analysis:
-
Quantify the total distance traveled or the number of beam breaks in 5-minute bins and as a total over the recording period.
-
Compare the amphetamine-induced activity in the vehicle-treated group to the groups treated with the test compound using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
-
A significant reduction in locomotor activity compared to the vehicle + amphetamine group indicates an antipsychotic-like effect.
-
Model for Sensorimotor Gating Deficits: Prepulse Inhibition (PPI) of Startle
Principle: Prepulse inhibition is a neurological phenomenon where a weak sensory stimulus (prepulse) inhibits the startle response to a subsequent strong stimulus (pulse).[16] PPI is an operational measure of sensorimotor gating, the ability to filter out irrelevant sensory information.[17][18] Patients with schizophrenia consistently show deficits in PPI, which is thought to underlie cognitive fragmentation and attentional deficits.[17][19] Restoration of PPI by a drug is considered evidence of potential antipsychotic efficacy.[13][20]
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats are often used, though mouse strains are also suitable.
-
Apparatus: A startle response system (e.g., SR-LAB, San Diego Instruments) consisting of a sound-attenuating chamber, a small animal enclosure on a piezoelectric platform to detect movement, a loudspeaker for auditory stimuli, and control software.[19]
-
Procedure:
-
To induce a PPI deficit, a dopamine agonist like apomorphine or a psychotomimetic NMDA antagonist like phencyclidine (PCP) or MK-801 can be used.[12]
-
Acclimation: Place the animal in the enclosure and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[18]
-
Testing Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB burst of white noise for 40 ms).
-
Prepulse + Pulse trials: The pulse is preceded (e.g., by 100 ms) by a weaker prepulse stimulus (e.g., 4, 8, and 16 dB above background).[18]
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Administer the test compound or vehicle at a specified time before the session, followed by the deficit-inducing agent (e.g., apomorphine).
-
-
Data Analysis:
-
The startle amplitude is measured as the peak response during the pulse-alone trials.
-
PPI is calculated as a percentage for each prepulse intensity: % PPI = 100 - [(Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial) x 100]
-
Data are analyzed using a two-way ANOVA (Treatment x Prepulse Intensity). A significant reversal of the induced PPI deficit by the test compound indicates a positive effect.
-
Model for Cognitive Deficits: Novel Object Recognition (NOR)
Principle: The NOR test is a widely used assay to evaluate recognition memory in rodents.[21][22] The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[23][24] This paradigm is useful for assessing cognitive deficits in animal models and for testing the efficacy of potential cognitive-enhancing agents.[21][25]
Protocol:
-
Animals: Mice (e.g., C57BL/6J) or rats.
-
Apparatus: An open-field arena, similar to that used for hyperlocomotion testing. Two sets of three-dimensional objects are required (e.g., small plastic toys, metal blocks) that are different in shape and texture but similar in size.
-
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty arena for 5-10 minutes.
-
Training/Acquisition (T1): On day 2, place the animal in the arena containing two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).[22] The time spent exploring each object (sniffing or touching with the nose) is recorded.[21][22]
-
Retention Interval: Return the animal to its home cage for a specific inter-trial interval (ITI). A longer ITI (e.g., 24 hours) tests long-term memory, while a shorter one (e.g., 1 hour) tests short-term memory.
-
Testing/Retention (T2): Place the animal back in the arena, where one of the original objects has been replaced with a novel object.[22] Record the time spent exploring the familiar and the novel object for 5 minutes.
-
The test compound or vehicle is typically administered before the acquisition phase (T1).
-
-
Data Analysis:
-
Calculate the total exploration time in T1 to ensure the animal has engaged with the objects. Animals with very low exploration times may need to be excluded.[22]
-
Calculate a Discrimination Index (DI) from the T2 data: DI = (Time exploring Novel - Time exploring Familiar) / (Total exploration time)
-
A positive DI indicates the animal remembers the familiar object and prefers the novel one. A DI near zero suggests a memory deficit.
-
Compare the DI between treatment groups using a one-way ANOVA. A significantly higher DI in the compound-treated group compared to a vehicle-treated or deficit model group indicates cognitive enhancement.
-
Part 3: Data Summary and Interpretation
The efficacy of this compound should be evaluated across all models to build a comprehensive profile. The results can be summarized to facilitate a clear go/no-go decision.
| Assay | Symptom Domain Modelled | Endpoint Measured | Desired Outcome for Test Compound |
| Amphetamine-Induced Hyperlocomotion | Positive Symptoms | Total Distance Traveled | Significant reduction of amphetamine-induced activity. |
| Prepulse Inhibition (PPI) of Startle | Sensorimotor Gating / Cognition | % PPI | Significant reversal of pharmacologically-induced PPI deficit. |
| Novel Object Recognition (NOR) | Cognitive Symptoms (Memory) | Discrimination Index (DI) | Significant improvement in DI compared to control/deficit group. |
Interpretation: An ideal candidate would demonstrate efficacy across multiple domains. For example, a robust attenuation of hyperlocomotion combined with a significant improvement in the NOR test would suggest the compound has potential to treat both positive symptoms and cognitive deficits, a highly desirable profile for a novel antipsychotic.
Conclusion
This application note provides a structured, evidence-based framework for evaluating the preclinical efficacy of this compound, a hypothetical D2 receptor partial agonist. By employing a battery of validated in vivo models that probe distinct, clinically relevant behavioral domains, researchers can generate a robust data package. This comprehensive approach, which integrates pharmacokinetics, target engagement, and behavioral pharmacology, is essential for making informed decisions in the CNS drug development process[4][26] and for increasing the predictive value of preclinical research for success in clinical trials.[1]
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Analytical methods for quantification of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine
Application Note & Protocol
Quantitative Analysis of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine in Pharmaceutical Preparations and Biological Matrices
[A Senior Application Scientist's Guide]
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of this compound, a key intermediate and potential active pharmaceutical ingredient (API) in drug development. Recognizing the critical need for robust and reliable analytical methods in pharmaceutical research and quality control, this document outlines two primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity and content analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in complex biological matrices. The protocols are developed with a focus on scientific integrity, adherence to ICH validation guidelines, and practical applicability in a research and development setting.
Introduction: The Analytical Imperative
This compound (Molecular Formula: C₁₂H₁₉N₃, Molecular Weight: 205.30 g/mol ) is a heterocyclic amine containing both a piperidine and a pyridine moiety.[1] Such structures are common scaffolds in the development of novel therapeutics, particularly those targeting the central nervous system. As with any compound intended for pharmaceutical use, the ability to accurately and precisely quantify it in both bulk drug substance and biological fluids is paramount. This ensures product quality, enables pharmacokinetic and toxicokinetic studies, and is a fundamental requirement for regulatory submission.
The analytical challenge lies in the compound's basic nature and potential for interaction with various sample components. Therefore, the choice of analytical technique and the specifics of the method are critical to achieving reliable results. This guide is structured to not only provide step-by-step protocols but also to elucidate the rationale behind the selection of specific reagents, columns, and instrument parameters, empowering the researcher to adapt and troubleshoot as needed.
Foundational Principles: Method Validation
All analytical methods developed for pharmaceutical use must be validated to ensure they are fit for their intended purpose.[2] The protocols outlined below are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which address key performance characteristics.[2][3][4]
Key Validation Parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[5]
-
Linearity: A direct correlation between the analyte concentration and the instrumental response over a defined range.[6]
-
Accuracy: The closeness of the test results to the true value.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[6]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[5]
A visual representation of the analytical method validation workflow is provided below.
Caption: A flowchart illustrating the systematic process of analytical method development and subsequent validation as per ICH guidelines.
Protocol I: Quantification by Reverse-Phase HPLC-UV
This method is suitable for determining the purity of the drug substance and for assaying its concentration in pharmaceutical formulations. The principle relies on the separation of the analyte from impurities on a C18 column followed by detection using a UV spectrophotometer.
Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for piperidine derivatives.[7][8]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (AR grade)
-
Formic acid or Phosphoric acid (AR grade)
-
Deionized water (resistivity ≥ 18 MΩ•cm)
-
-
Reference Standard: this compound of known purity.
Chromatographic Conditions
The basic nature of the analyte necessitates the use of a mobile phase additive to ensure good peak shape and reproducibility. A common approach is to use a buffer or an acid to suppress the ionization of residual silanols on the column packing.
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled pH to ensure consistent protonation of the analyte, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography, providing good elution strength for moderately polar compounds. |
| Gradient Elution | 5% to 95% B over 15 minutes | A gradient is recommended to ensure elution of any potential impurities with different polarities and to clean the column between injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | The pyridine ring provides strong UV absorbance. This wavelength should be optimized by running a UV scan of the analyte. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
Standard and Sample Preparation
3.3.1. Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
3.3.2. Calibration Standards
-
Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards. A recommended range would be 1 µg/mL to 100 µg/mL.[5]
-
A minimum of five concentration levels is recommended to establish linearity.[5]
3.3.3. Sample Preparation (e.g., from a powder for formulation)
-
Accurately weigh an amount of powder equivalent to approximately 10 mg of the active ingredient into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 15 minutes to extract the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm PVDF syringe filter into an HPLC vial.
Data Analysis and System Suitability
-
System Suitability: Before sample analysis, inject a standard solution (e.g., 50 µg/mL) five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.[6]
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of the analyte in the sample solution from the linear regression equation of the calibration curve.
Protocol II: Quantification by LC-MS/MS
This method is designed for the sensitive and selective quantification of this compound in complex biological matrices such as plasma or urine. The high selectivity of tandem mass spectrometry minimizes interference from endogenous matrix components.
Instrumentation and Reagents
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A shorter column (e.g., Phenyl-Hexyl, 100 mm x 2.1 mm, 2.7 µm) is often used for faster analysis times in bioanalytical work.
-
Reagents:
-
Acetonitrile and Methanol (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d4-labeled) is ideal. If unavailable, a structurally similar compound with a different mass can be used.
-
LC-MS/MS Conditions
The use of volatile buffers like ammonium formate is essential for LC-MS compatibility.
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid) | A volatile buffer that is compatible with mass spectrometry and provides good chromatography for basic compounds. |
| Mobile Phase B | Acetonitrile | Provides good elution strength and is compatible with ESI. |
| Gradient Elution | 5% to 95% B over 5 minutes | A rapid gradient is suitable for high-throughput bioanalysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm I.D. column. |
| Column Temperature | 40 °C | Higher temperatures can improve peak shape and reduce viscosity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | The presence of multiple nitrogen atoms makes the analyte readily protonated in the positive ion mode. |
| MRM Transitions | Analyte: Q1 (Precursor Ion) -> Q3 (Product Ion) IS: Q1 -> Q3 | These must be determined by infusing a standard solution of the analyte and IS into the mass spectrometer to find the most stable and abundant precursor and product ions. |
| Source Parameters | Ion Spray Voltage: ~4.5 kV Temperature: ~500 °C | These are instrument-dependent and must be optimized for maximum signal intensity. |
Hypothetical MRM Transitions (To be optimized experimentally):
-
Analyte (C₁₂H₁₉N₃, MW: 205.3):
-
Precursor Ion (Q1): m/z 206.2 [M+H]⁺
-
Product Ion (Q3): A likely fragmentation would involve the loss of the pyridine or piperidine moiety. This would need to be determined empirically.
-
-
Internal Standard (e.g., a structural analog): To be determined based on the chosen IS.
Caption: A schematic of the typical workflow for quantitative bioanalysis using LC-MS/MS.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and common method for cleaning up plasma samples before LC-MS/MS analysis.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile (pre-chilled to -20 °C).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Inject the supernatant into the LC-MS/MS system.
Data Analysis
-
Quantification: The concentration of the analyte is determined by calculating the ratio of the analyte peak area to the internal standard peak area. This ratio is then plotted against the analyte concentration for the calibration standards to generate a calibration curve. The concentration in unknown samples is calculated from this curve.
-
Matrix Effects: It is crucial to assess for matrix effects, where components of the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. This can be evaluated by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.
Conclusion
The analytical methods presented in this guide provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis of bulk substance and pharmaceutical formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. It is imperative that any laboratory implementing these methods performs a full validation according to ICH guidelines to ensure the data generated is accurate, precise, and fit for its intended purpose. The principles and specific conditions outlined herein serve as a comprehensive starting point for researchers and drug development professionals working with this and structurally related compounds.
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Google Patents. (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
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Riaz, A., et al. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link]
-
Berg, K., et al. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Thiam, A., et al. (n.d.). Synthesis and anti-malaria activity of molecules carrying the piperidine ring. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]
-
Taiwan Food and Drug Administration. (2023, October 3). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. Retrieved from [Link]
-
Spyrakis, F., et al. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
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PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
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ChemRxiv. (n.d.). Automated LC-MS Analysis and Data Extraction for High-Throughput Chemistry. Retrieved from [Link]
-
MDPI. (2023, November 3). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine. Retrieved from [Link]
-
MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(pyridin-2-yl)methyl]piperidin-4-amine. Retrieved from [Link]
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ResearchGate. (2025, August 7). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). Retrieved from [Link]
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Large-scale synthesis of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine
An Application Note and Protocol for the Large-Scale Synthesis of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine
Abstract
This document provides a comprehensive guide to the large-scale synthesis of this compound, a key intermediate in pharmaceutical development. The protocol herein is designed for scalability, focusing on process safety, efficiency, and product purity. We detail a robust synthetic strategy centered around a reductive amination pathway, offering in-depth explanations for methodological choices and providing a step-by-step protocol suitable for implementation in a pilot plant or manufacturing setting. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical manufacturing.
Introduction: Significance and Synthetic Strategy
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif, featuring a substituted piperidine ring linked to a pyridine moiety, is prevalent in a range of therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.
The synthetic approach detailed in this application note is a two-step process commencing with the synthesis of the key precursor, 4-amino-1-methylpiperidine, followed by a reductive amination reaction with 4-pyridinecarboxaldehyde to yield the final product. This strategy is selected for its high efficiency, use of readily available starting materials, and amenability to large-scale production.
Key advantages of this synthetic route include:
-
High Atom Economy: The reductive amination step is an addition reaction, leading to minimal waste generation.
-
Process Robustness: The reaction conditions are well-established and tolerant of minor variations, ensuring consistent product yield and quality.
-
Scalability: The chosen reagents and unit operations are suitable for large-scale chemical manufacturing.
Synthesis of 4-Amino-1-methylpiperidine
The synthesis of the 4-amino-1-methylpiperidine precursor is achieved through the reductive amination of 1-methyl-4-piperidone with ammonia.
Reaction Scheme
Figure 1. Synthesis of 4-Amino-1-methylpiperidine.
Detailed Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 1-Methyl-4-piperidone | 113.16 | 10.0 | 88.37 |
| Ammonia (7N in Methanol) | 17.03 | 21.6 | 883.7 |
| Raney Nickel (slurry in water) | - | 1.0 | - |
| Methanol | 32.04 | 50.0 | - |
| Hydrogen Gas | 2.02 | As required | - |
Procedure:
-
Reactor Setup: A 200 L hydrogenator is charged with 1-methyl-4-piperidone, methanol, and the methanolic ammonia solution.
-
Catalyst Addition: The Raney Nickel slurry is added to the reactor under a nitrogen atmosphere.
-
Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to 10 bar. The reaction mixture is stirred vigorously at 60°C.
-
Reaction Monitoring: The reaction progress is monitored by HPLC until the consumption of the starting material is complete (typically 8-12 hours).
-
Work-up: The reactor is cooled to room temperature and the hydrogen pressure is released. The reaction mixture is filtered to remove the Raney Nickel catalyst.
-
Purification: The filtrate is concentrated under reduced pressure to remove methanol. The resulting crude product is purified by vacuum distillation to afford 4-amino-1-methylpiperidine as a colorless oil.
Large-Scale Synthesis of this compound
The final product is synthesized via reductive amination of 4-pyridinecarboxaldehyde with the previously synthesized 4-amino-1-methylpiperidine using sodium triacetoxyborohydride as the reducing agent.
Reaction Scheme
Figure 2. Reductive Amination for Final Product Synthesis.
Detailed Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 4-Pyridinecarboxaldehyde | 107.11 | 9.5 | 88.7 |
| 4-Amino-1-methylpiperidine | 114.19 | 10.0 | 87.6 |
| Sodium Triacetoxyborohydride | 211.94 | 22.4 | 105.7 |
| Dichloromethane (DCM) | 84.93 | 100.0 | - |
| Saturated Sodium Bicarbonate Solution | - | As required | - |
| Brine | - | As required | - |
| Anhydrous Sodium Sulfate | 142.04 | 5.0 | - |
Procedure:
-
Reactor Setup: A 200 L glass-lined reactor is charged with 4-pyridinecarboxaldehyde, 4-amino-1-methylpiperidine, and dichloromethane. The mixture is stirred at room temperature.
-
Reducing Agent Addition: Sodium triacetoxyborohydride is added portion-wise to the reaction mixture over a period of 2 hours, maintaining the temperature below 30°C.
-
Reaction Monitoring: The reaction is monitored by TLC or HPLC until the starting materials are consumed (typically 4-6 hours).
-
Quenching: The reaction is carefully quenched by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography or crystallization to afford this compound as a pale yellow solid.
Safety Considerations
-
Raney Nickel: Highly pyrophoric when dry. Handle as a slurry and under an inert atmosphere.
-
Hydrogen Gas: Highly flammable. Use in a well-ventilated area and with appropriate safety measures for handling flammable gases.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry environment.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and manufacturing chemists can confidently produce this valuable pharmaceutical intermediate with high yield and purity.
References
-
Reductive Amination in Organic Synthesis. (2016). Organic & Biomolecular Chemistry, 14(43), 10038-10050. [Link]
-
Patel, M., et al. (2014). A practical synthesis of 4-amino-1-methylpiperidine. Organic Process Research & Development, 18(5), 634-639. [Link]
- U.S. Patent No. US20110201626A1. (2011). Substituted dihydropyrimido[4,5-d]pyrimidines and their use as PI3K inhibitors.
(1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine for CNS receptor binding assays
(1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine: A Novel Ligand for CNS Dopamine D4 Receptor Binding Assays
Abstract
This document provides a detailed guide for utilizing this compound, a compound with the molecular formula C₁₂H₁₉N₃ and a molecular weight of 205.30, as a novel tool for studying the dopamine D4 receptor (D4R) in the central nervous system (CNS)[1]. The piperidine and pyridine moieties present in its structure are common pharmacophores in ligands targeting CNS receptors, particularly dopamine and serotonin receptors[2][3]. Based on structural similarities to known D4R antagonists, this application note outlines the use of this compound in competitive radioligand binding assays to characterize the D4 receptor. We provide a comprehensive theoretical background, a step-by-step experimental protocol, and data analysis guidelines for researchers in neuropharmacology and drug development.
Introduction: The Significance of the Dopamine D4 Receptor
The dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is predominantly expressed in the frontal cortex, hippocampus, and amygdala[2][4]. These brain regions are critically involved in higher cognitive functions, emotional regulation, and memory[2]. Dysregulation of the D4 receptor has been implicated in various neuropsychiatric disorders, including schizophrenia, ADHD, and addiction, making it a key target for therapeutic intervention[5][6][7].
This compound is a novel investigational compound. Its structural features, specifically the 1-methyl-piperidine and pyridine rings, are present in numerous CNS-active compounds, including selective D4 receptor ligands[2]. This suggests its potential as a valuable tool for probing D4 receptor pharmacology. This application note establishes a framework for its use in in-vitro binding assays, a foundational step in characterizing its interaction with the D4 receptor.
Mechanism of Action: D4 Receptor Signaling
The D4 receptor, like other D2-like receptors, couples to Gi/o G-proteins. Upon activation by an agonist (such as dopamine), the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer (α, β, γ). The Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic AMP (cAMP)[8][9]. This signaling cascade ultimately modulates neuronal excitability and gene transcription[9]. Antagonists, such as the hypothesized role of this compound, bind to the receptor but do not elicit this downstream signaling, thereby blocking the effects of endogenous dopamine[5].
Caption: Dopamine D4 Receptor Signaling Pathway.
Experimental Protocol: Competitive Radioligand Binding Assay
Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and its receptor[10][11][12]. In a competitive binding assay, the unlabeled test compound (this compound) competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the test compound for the receptor[10][13].
Materials and Reagents
-
Receptor Source: Human recombinant dopamine D4 receptor expressed in CHO-K1 or HEK293 cells (membrane preparation).
-
Radioligand: [³H]-Spiperone or another suitable D4-selective radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol or another suitable D4 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Experimental Workflow
Caption: Competitive Radioligand Binding Assay Workflow.
Step-by-Step Procedure
-
Preparation of Test Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well microplate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, receptor membranes, and radioligand.
-
Non-specific Binding (NSB): Assay buffer, receptor membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol).
-
Test Compound: Assay buffer, receptor membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Initiate the binding reaction by adding the receptor membrane preparation to the wells. Incubate the plate at room temperature for a predetermined time (e.g., 90 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(Binding in presence of test compound - NSB) / (Total Binding - NSB)]).
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate Ki: Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Expected Results and Interpretation
The primary outcome of this assay will be the Ki value for this compound at the dopamine D4 receptor. This value provides a quantitative measure of the compound's binding affinity.
| Parameter | Description | Expected Outcome for a D4 Antagonist |
| IC₅₀ | The concentration of the test compound that inhibits 50% of specific radioligand binding. | A value typically in the nanomolar (nM) to low micromolar (µM) range. |
| Ki | The equilibrium dissociation constant, representing the affinity of the test compound for the receptor. | A low Ki value (e.g., < 100 nM) indicates high binding affinity. |
| Hill Slope | A measure of the steepness of the competition curve. | A value close to 1.0 suggests competitive binding to a single site. |
A low nanomolar Ki value would confirm that this compound is a high-affinity ligand for the dopamine D4 receptor, validating its use as a research tool for studying this receptor. Further functional assays would be required to confirm its antagonist properties.
Conclusion
This compound represents a promising chemical scaffold for the development of novel CNS-active compounds. The protocols outlined in this application note provide a robust framework for its initial characterization at the dopamine D4 receptor using radioligand binding assays. This foundational data is crucial for guiding further preclinical development and understanding its potential therapeutic applications in neuropsychiatric disorders.
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Application Notes: Screening (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine for Kinase Inhibitor Activity
Introduction
Protein kinases are a critical family of enzymes that regulate the majority of cellular pathways, making them a significant class of therapeutic targets, particularly in oncology and inflammatory diseases.[1] The discovery of small molecule kinase inhibitors has revolutionized cancer therapy since the approval of imatinib in 2001.[2][3] The core of this discovery process is the systematic screening of chemical entities to identify and characterize novel inhibitors.[4][5]
This document provides a comprehensive guide to the screening of novel compounds for kinase inhibitory activity, using (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine as a representative test article. While this specific compound is not a widely documented kinase inhibitor, its structure contains privileged scaffolds known to be present in kinase inhibitors, such as the pyridine and piperidine moieties.[6][7][8] The pyridine ring, in particular, is a cornerstone of modern medicinal chemistry and is found in numerous ATP-competitive inhibitors.[6] These protocols are designed for researchers, scientists, and drug development professionals to establish a robust screening cascade, from initial biochemical assays to cell-based validation.
Part 1: Scientific Principles of Kinase Inhibition and Screening
The Kinase Target Family
Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process called phosphorylation.[9] This post-translational modification acts as a molecular switch, altering the substrate's activity, localization, or stability. Given their central role, dysregulation of kinase activity is a frequent driver of human disease.[1] The human genome contains over 500 protein kinases, all sharing a structurally conserved ATP-binding pocket.[3][5] This similarity presents a major challenge in drug discovery: achieving inhibitor selectivity to minimize off-target effects.[10]
The Test Article: this compound
-
Structure: A molecule featuring a pyridine ring linked to a methyl-piperidine group.
-
CAS Number: 626217-79-6 (Isomer)[11]
-
Rationale for Screening: Heterocyclic scaffolds like pyridine and piperidine are common in approved kinase inhibitors (e.g., Imatinib).[12] These groups can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases, making this compound a plausible candidate for screening.[7]
Principles of Kinase Assay Technologies
The goal of a kinase screen is to identify compounds that modulate the enzyme's phosphorylating activity. A variety of assay formats exist, broadly categorized as biochemical or cell-based.[1][5]
-
Biochemical Assays: Utilize purified, recombinant kinase and a specific substrate to directly measure enzymatic activity in a controlled, in vitro environment. They are ideal for high-throughput screening (HTS) due to their simplicity and robustness. Common formats include:
-
Radiometric Assays: The historical "gold standard," they measure the incorporation of radiolabeled phosphate (³²P or ³³P) into a substrate.[1]
-
Fluorescence-Based Assays: These methods, including Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF), are highly sensitive and avoid radioactivity.[13]
-
Luminescence-Based Assays: These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.[9] A lower ATP level corresponds to higher kinase activity.
-
-
Cell-Based Assays: These assays measure the effect of a compound on kinase activity within a living cell.[14] They provide more physiologically relevant data by accounting for factors like cell permeability, metabolism, and engagement with the target in its native environment.[15][16] However, promising biochemical hits often fail in cellular assays, highlighting the importance of this validation step.[16]
Part 2: Experimental Protocols & Methodologies
This section details the step-by-step protocols for a comprehensive screening cascade.
Workflow for Kinase Inhibitor Screening
A logical, multi-stage process is essential for efficiently identifying and validating kinase inhibitors. The workflow progresses from a high-throughput primary screen to more detailed secondary and cellular assays.
Caption: Example MAPK Signaling Pathway.
Conclusion
This application note provides a framework for the systematic evaluation of novel compounds, such as this compound, as potential kinase inhibitors. By integrating robust biochemical screening with physiologically relevant cell-based assays, researchers can effectively identify promising lead candidates for drug discovery programs. The key to success lies in a staged approach that validates hits through progressively more complex assays, ensuring that resources are focused on compounds with the highest therapeutic potential.
References
-
Reaction Biology. (2022-05-11). Spotlight: Cell-based kinase assay formats. [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator. [Link]
-
Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]
-
PerkinElmer. (2005). Development of a HTRF® Kinase Assay for Determination of Syk Activity. NIH. [Link]
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]
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-
BIT 479/579. Z-factors. [Link]
-
On HTS. (2023-12-12). Z-factor. [Link]
-
ResearchGate. Kinase assay principle. The substrates used in HTRF kinase assays are.... [Link]
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Domainex. HTRF-based kinase assay for fragment screening and MOA studies. [Link]
-
National Institutes of Health. Kinase Screening and Profiling : Methods and Protocols. [Link]
-
Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ACS Publications. (2023-02-23). Strategy toward Kinase-Selective Drug Discovery. [Link]
-
BMG LABTECH. (2025-01-27). The Z prime value (Z´). [Link]
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Interchim. Kinase activity assays: exploring methods for assessing enzyme function. [Link]
-
Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Reaction Biology. (2024-08-13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Royal Society of Chemistry. CHAPTER 8: The Properties of Kinase Inhibitors. [Link]
-
PubMed Central. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
-
PubMed. (2016). Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. [Link]
-
Royal Society of Chemistry. (2018-11-06). CHAPTER 1: Introduction to Kinase Drug Discovery – Modern Approaches. [Link]
-
PubMed Central. (2016). Principles of Kinase Inhibitor Therapy for Solid Tumors. [Link]
-
BIOCEV. Trends in kinase drug discovery: targets, indications and inhibitor design. [Link]
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MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
-
PubMed. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]
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PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. [Link]
-
PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]
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ResearchGate. (2013). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzoc[17][18]yclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. [Link]
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NCBI. (2007-05-30). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. [Link]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. scbt.com [scbt.com]
- 12. [N-11C-methyl]-[4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and significantly improve your reaction yields. The primary and most efficient route for this synthesis is the reductive amination of 1-methyl-4-piperidone with 4-(aminomethyl)pyridine. Our focus will be on optimizing this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most prevalent and reliable method is a one-pot reductive amination. This reaction involves the condensation of 1-methyl-4-piperidone and 4-(aminomethyl)pyridine to form an intermediate imine (or the corresponding iminium ion), which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of this reaction.
Q2: Why is Sodium Triacetoxyborohydride (NaBH(OAc)₃) the preferred reducing agent for this synthesis?
Sodium triacetoxyborohydride (STAB) is highly recommended for several key reasons that directly impact reaction success and yield[1][2]:
-
Selectivity: STAB is a mild reducing agent. Its rate of reduction for protonated iminium ions is significantly faster than its rate of reduction for ketones or aldehydes[1]. This selectivity is crucial as it minimizes the wasteful side reaction where the starting ketone (1-methyl-4-piperidone) is reduced to the corresponding alcohol (1-methyl-piperidin-4-ol).
-
Mild Conditions: The reaction can be performed at room temperature in a one-pot procedure without the need for strong acids or bases that could compromise sensitive functional groups[2].
-
Moisture Tolerance (Relative): While sensitive to water, STAB is generally more tolerant than stronger reducing agents, making it more user-friendly. However, it is incompatible with protic solvents like methanol[3][4].
Q3: What are the primary reactants for this synthesis?
The key starting materials are:
-
1-Methyl-4-piperidone: The ketone component.
-
4-(Aminomethyl)pyridine (also known as 4-Picolylamine): The primary amine component.
-
Sodium Triacetoxyborohydride (STAB): The reducing agent.
Troubleshooting Guide: Improving Your Synthesis Yield
This section addresses specific problems you may encounter during the synthesis.
Q4: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
Low yield is the most common issue, often stemming from one or more competing factors. Use the following logic to diagnose the problem.
Logical Troubleshooting Flow
Caption: A flowchart to diagnose the root cause of low product yield.
Q5: I suspect my reducing agent is the problem. How do I choose the right one and handle it correctly?
The choice and handling of your reducing agent are paramount.
-
Causality: The entire reaction hinges on the selective reduction of the iminium ion. A non-selective or decomposed reagent will inevitably lead to poor yields.
-
Comparative Analysis:
| Reducing Agent | Recommended Solvent | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | DCE, DCM, THF [2][3] | Excellent selectivity for iminium ions; one-pot procedure is highly effective[1]. | Hygroscopic (absorbs water); incompatible with methanol[4]; relatively expensive. |
| Sodium Cyanoborohydride (NaCNBH₃) | Methanol, Ethanol | Good selectivity; tolerant of protic solvents[3]. | Highly toxic (potential for HCN gas release at acidic pH); often requires pH control. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive and readily available[4]. | Reduces ketones and aldehydes rapidly; requires a two-step process (imine formation first, then addition of NaBH₄) to prevent side reactions[2][3]. |
-
Expert Recommendation: Always use Sodium Triacetoxyborohydride (STAB) for this reaction unless cost is a prohibitive factor. Purchase from a reputable supplier and handle it under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or with careful technique to minimize exposure to moisture.
Q6: My reaction seems to stall or not proceed to completion. What solvent and temperature conditions are optimal?
-
Causality: Imine formation is a reversible equilibrium reaction. The solvent and presence of a mild acid catalyst can shift this equilibrium towards the imine, facilitating the subsequent reduction.
-
Solvent Choice: For STAB-mediated reactions, 1,2-dichloroethane (DCE) is the preferred solvent[1][2]. Dichloromethane (DCM) and Tetrahydrofuran (THF) are also viable alternatives[5]. These aprotic solvents are ideal as they do not react with STAB.
-
Catalysis: While often not necessary for aldehydes, ketone reactions can benefit from a catalytic amount of acetic acid to promote imine formation[1][2]. For this specific synthesis, adding ~0.1 equivalents of glacial acetic acid can be beneficial, but it is not always required.
-
Temperature: The reaction is typically run at ambient/room temperature. Elevated temperatures are generally not necessary and may promote side reactions.
Q7: How should I properly work up and purify the final product?
-
Causality: The product is a basic amine. This property can be exploited for efficient purification using acid-base extraction.
-
Step-by-Step Workup Protocol:
-
Quench Reaction: Once the reaction is complete (monitored by TLC/LCMS), carefully quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid and decompose excess STAB.
-
Extract with Organic Solvent: Extract the aqueous mixture several times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Wash (Purification): Combine the organic layers and extract them with dilute hydrochloric acid (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while non-basic organic impurities remain in the organic layer.
-
Basify and Re-extract: Collect the acidic aqueous layer and carefully add a base (e.g., 10M NaOH or solid K₂CO₃) until the pH is >12. The product will deprotonate and precipitate or become soluble in an organic solvent.
-
Final Extraction: Extract the now basic aqueous layer again with DCM.
-
Dry and Concentrate: Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
-
Further Purification: If necessary, the product can be further purified by silica gel column chromatography, typically using a gradient of DCM/Methanol with a small amount of triethylamine or ammonium hydroxide mixed in with the mobile phase to prevent the basic amine from streaking on the acidic silica gel.
Optimized Experimental Protocol
This protocol provides a reliable, step-by-step methodology for the synthesis.
Synthesis Workflow Diagram
Caption: A visual representation of the reductive amination workflow.
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 1-methyl-4-piperidone (1.0 eq) and 4-(aminomethyl)pyridine (1.0-1.1 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M.
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.3-1.5 eq) portion-wise over 10 minutes. The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LCMS until the starting ketone has been consumed.
-
Upon completion, follow the detailed workup and purification procedure described in Q7 .
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine
Welcome to the technical support guide for the purification of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during the purification of this highly basic and polar compound.
Compound Overview
This compound is a diamine containing a pyridine ring and a methylated piperidine ring. Its structure presents unique purification challenges due to its high basicity, potential for multiple protonation states, and specific solubility profile. Understanding these properties is crucial for developing an effective purification strategy.
Chemical Structure:
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems users may encounter during their experiments in a question-and-answer format, providing explanations and step-by-step protocols.
Problem 1: Poor Separation and Significant Peak Tailing in Normal-Phase Chromatography
Q: I'm trying to purify my compound using standard silica gel chromatography (e.g., with a Hexane/Ethyl Acetate or DCM/Methanol mobile phase), but I'm observing a long streak instead of a defined spot on TLC, and the column is giving very broad peaks with significant tailing. What's happening and how can I fix it?
A: This is the most common issue when purifying basic compounds like yours on standard silica gel.
Root Cause Analysis: The primary cause is the strong interaction between the basic nitrogen atoms in your molecule (on both the pyridine and piperidine rings) and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible or slow-to-desorb binding, causing the compound to streak or "tail" down the column instead of eluting as a sharp band.[3]
Solutions & Experimental Protocols:
1. Mobile Phase Modification (Amine Additive): The most straightforward solution is to add a small amount of a volatile competing base to your mobile phase. This base will saturate the acidic silanol sites, preventing your target compound from interacting too strongly.
-
Protocol: Adding Triethylamine (TEA) or Ammonia
-
Prepare the Mobile Phase: To your chosen eluent system (e.g., 95:5 Dichloromethane/Methanol), add 0.1% to 1% triethylamine (TEA) by volume.
-
TLC Analysis: Run a TLC plate using this modified mobile phase. You should observe a significant improvement in the spot shape (more compact and less streaking).
-
Column Chromatography: Equilibrate your silica gel column with the TEA-modified mobile phase before loading your sample. Run the column as usual. A solution of 0.5-2% ammonia in methanol can also be used as the polar component of the mobile phase.
-
2. Switch to a Less Acidic Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use neutral or basic alumina to avoid strong acidic interactions.
-
Treated Silica: Use "end-capped" or polymer-based columns where the free silanol groups have been chemically modified to be less active.[3]
3. Reversed-Phase Chromatography (Recommended): For highly polar and basic compounds, reversed-phase chromatography is often the most effective method. This technique uses a non-polar stationary phase (like C18) and a polar mobile phase.
Problem 2: Difficulty in Separating from Starting Materials or Structurally Similar Impurities
Q: My reaction (e.g., a reductive amination) was incomplete, and I'm struggling to separate my product from the unreacted 4-pyridinemethanamine or 1-methylpiperan-4-one. How can I improve the resolution?
A: Separating structurally similar amines can be challenging. The key is to exploit subtle differences in their physicochemical properties, particularly their basicity (pKa) and polarity.
Root Cause Analysis: Starting materials and the final product may have very similar polarities, causing them to co-elute in standard chromatography systems. For example, both the starting amine and the product are basic and will exhibit similar challenging behaviors on silica.
Solutions & Experimental Protocols:
1. Reversed-Phase HPLC with pH Control: This is the most powerful technique for separating ionizable compounds like amines.[4] By adjusting the mobile phase pH, you can change the protonation state of your compounds, which dramatically alters their retention time.[4][5]
-
Principle of pH Adjustment:
-
Low pH (e.g., pH 2-4): At a pH well below the pKa of the amine nitrogens, all amines will be fully protonated (charged). This makes them more polar and reduces their retention on a C18 column. Separation will be based on the subtle differences in the hydrophobicity of the core structures. This is a good starting point for method development.[5]
-
High pH (e.g., pH 8-10): At a pH above the pKa values, the amines will be in their neutral, free-base form. This makes them less polar and increases their retention. This can also provide excellent separation and improved peak shape but requires a pH-stable column (e.g., hybrid or polymer-based).[3][6]
-
-
Protocol: Reversed-Phase Method Development
-
Column: Use a C18 stationary phase. For high pH work, ensure the column is specified for this range.
-
Mobile Phase A: Water with a pH modifier.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Low pH Run: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both Mobile Phase A and B. Run a gradient from 5% to 95% B.
-
High pH Run: Use a buffer such as 10 mM ammonium bicarbonate (pH ~10) as Mobile Phase A. Run a similar gradient.
-
Analyze and Optimize: Compare the chromatograms from the low and high pH runs to determine which condition provides the best selectivity for your separation.
-
| Parameter | Low pH (2-4) Condition | High pH (8-10) Condition |
| Analyte State | Protonated (Charged, more polar) | Neutral (Free base, less polar) |
| Retention on C18 | Decreased | Increased[4] |
| Mobile Phase Additive | 0.1% TFA or Formic Acid | 10 mM Ammonium Bicarbonate/Formate |
| Column Requirement | Standard Silica C18 | pH-stable Hybrid or Polymer C18[5] |
| Primary Benefit | Stable retention, good starting point.[5] | Often better peak shape and selectivity for bases.[6] |
2. Acid-Base Extraction (Liquid-Liquid Extraction): This classic technique can be used for a bulk, initial cleanup to remove non-basic impurities.
-
Protocol: Acid-Base Wash
-
Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Your amine product and any other basic compounds will be protonated and move into the aqueous layer.
-
Discard the organic layer containing neutral impurities.
-
Basify the aqueous layer to a high pH (>10) with a strong base (e.g., 6 M NaOH). This deprotonates your amine, making it less water-soluble.
-
Extract the free-base product back into an organic solvent.
-
Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should expect from a reductive amination synthesis? A1: Common impurities include unreacted starting materials (4-pyridinemethanamine and 1-methylpiperan-4-one), the alcohol byproduct from the reduction of the ketone (1-methylpiperidin-4-ol), and potentially over-alkylated or side-products depending on the specific reducing agent and conditions used.[7][8][9]
Q2: My purified compound is a colorless oil, but it turns yellow/brown over time. Why is this happening and how can I prevent it? A2: Amine compounds, particularly those with pyridine and piperidine motifs, can be susceptible to air oxidation over time, leading to the formation of colored impurities.[10][11] To prevent this, store the purified compound under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container, protected from light, and preferably at a low temperature (-20°C for long-term storage).
Q3: Can I purify this compound by crystallization? A3: While the free base is likely an oil, crystallization of a salt form is a highly effective purification method. You can form salts by treating a solution of the purified base (in a solvent like isopropanol or ethanol) with an acid such as hydrochloric acid (HCl) or oxalic acid. The resulting salt will likely have much higher crystallinity and can be purified by recrystallization, which is excellent at removing small amounts of closely related impurities.[12]
Q4: What is the best way to confirm the purity of my final product? A4: A combination of techniques is recommended.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the best method. It confirms the molecular weight of your compound and, when coupled with a UV detector, gives you a purity profile (e.g., % area at a specific wavelength).
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can help identify any residual solvents or impurities if they are present in significant amounts (>1-2%).
-
TLC: A single spot in multiple solvent systems on a TLC plate is a good indicator of purity.
References
- Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (n.d.). Google Books.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (n.d.). BenchChem.
- Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Agilent Technologies.
- common challenges in working with piperidine-based compounds - Benchchem. (n.d.). BenchChem.
- Reversed-phase chromatography - Wikipedia. (n.d.). Wikipedia.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Thermo Fisher Scientific.
- How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24). Biotage.
- Amine Troubleshooting - Sulfur Recovery Engineering Inc. (n.d.). Sulfur Recovery Engineering Inc..
- Amine Treating - Troubleshooting Guide. (n.d.). Scribd.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (n.d.). BenchChem.
- Purification of Pyridine - Chempedia - LookChem. (n.d.). LookChem.
- (1-Methyl-piperidin-4-yl)-pyridin-3-ylmethyl-amine | CAS 626217-79-6 | SCBT. (n.d.). Santa Cruz Biotechnology.
- This compound | CAS 416868-54-7 | SCBT. (n.d.). Santa Cruz Biotechnology.
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry.
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction - ResearchGate. (2025, October 1). ResearchGate.
Sources
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. agilent.com [agilent.com]
- 6. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
Technical Support Center: Synthesis of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine
Welcome to the technical support guide for the synthesis of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts in this important synthetic transformation. The following question-and-answer format provides in-depth, experience-driven insights to ensure the success of your experiments.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low yields in the reductive amination to form this compound typically stem from a few key issues: incomplete imine formation, reduction of the starting carbonyl, or suboptimal reaction conditions.
Root Cause Analysis & Solutions:
-
Incomplete Imine Formation: The initial condensation between 1-methyl-4-piperidone and 4-pyridinemethanamine to form the imine intermediate is a critical equilibrium-driven step.[1] The water generated can inhibit the reaction.
-
Troubleshooting:
-
Azeotropic Water Removal: If using a suitable solvent like toluene, a Dean-Stark apparatus can be effective.
-
Dehydrating Agents: The addition of drying agents such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards the imine.[2]
-
pH Control: The reaction is often acid-catalyzed. A small amount of a weak acid like acetic acid can facilitate imine formation.[3][4][5] However, strongly acidic conditions can protonate the amine starting material, rendering it non-nucleophilic.
-
-
-
Reduction of 1-Methyl-4-piperidone: A common side reaction is the reduction of the ketone starting material to the corresponding alcohol (1-methyl-piperidin-4-ol). This occurs if the reducing agent is too reactive or not selective for the iminium ion over the ketone.[6]
-
Troubleshooting:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for one-pot reductive aminations due to its mildness and selectivity for the iminium ion.[5][6][7] More reactive hydrides like sodium borohydride (NaBH₄) are more likely to reduce the ketone and should only be used in a two-step process after confirming complete imine formation.[4][5][6]
-
Reaction Temperature: Perform the reduction at a controlled temperature (e.g., 0 °C to room temperature) to minimize unwanted side reactions.
-
-
-
Suboptimal Reaction Conditions:
-
Troubleshooting:
-
Stoichiometry: Ensure the molar ratios of your reactants are appropriate. A slight excess of the amine or ketone may be beneficial, depending on which is more valuable.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common and effective solvents for this reaction.[8]
-
-
Q2: I've isolated my product, but I'm seeing an unexpected peak in my LC-MS/NMR analysis. What could this byproduct be?
A2: Several byproducts can form during this synthesis. The most common culprits are the result of over-alkylation, side reactions of the starting materials, or subsequent reactions of the product.
Common Byproducts and Identification:
| Potential Byproduct | Formation Mechanism | Identification (Expected Mass/NMR Signals) |
| Bis(1-methylpiperidin-4-yl)amine | Reductive amination of the secondary amine product with another molecule of 1-methyl-4-piperidone. | MS: [M+H]⁺ at m/z 212.3. ¹H NMR: Disappearance of the pyridyl signals. |
| 1-Methyl-piperidin-4-ol | Direct reduction of the starting ketone, 1-methyl-4-piperidone.[6] | MS: [M+H]⁺ at m/z 116.1. ¹H NMR: Characteristic methine proton signal adjacent to the hydroxyl group. |
| This compound N-oxide | Oxidation of the pyridine nitrogen. This can happen during workup or if the reaction is exposed to air for extended periods, especially if oxidizing agents are present.[9][10][11] | MS: [M+H]⁺ at m/z 222.3. ¹H NMR: Downfield shift of the pyridine protons. |
| Over-alkylation Product | The secondary amine product can react with any unreacted 4-(chloromethyl)pyridine if that was used as a starting material in an alternative synthetic route. | MS: Varies depending on the alkylating agent. |
Q3: How can I prevent the formation of the bis(1-methylpiperidin-4-yl)amine byproduct?
A3: The formation of this tertiary amine byproduct is a classic issue of over-alkylation in reductive aminations.[2] It arises when the newly formed secondary amine product competes with the primary amine starting material (4-pyridinemethanamine) and reacts with remaining 1-methyl-4-piperidone.
Prevention Strategies:
-
Control Stoichiometry: Using a slight excess of the primary amine (4-pyridinemethanamine) can help to ensure all the ketone is consumed before significant over-alkylation occurs.
-
Slow Addition of Reducing Agent: Adding the sodium triacetoxyborohydride portion-wise at a low temperature allows for the controlled reduction of the initially formed imine, minimizing the concentration of ketone available to react with the product.
-
Two-Step Procedure:
-
Imine Formation: First, stir the 1-methyl-4-piperidone and 4-pyridinemethanamine together, with an acid catalyst if necessary, until imine formation is complete (monitor by TLC or LC-MS).[4]
-
Reduction: Then, add the reducing agent to the reaction mixture. This ensures that the ketone is consumed before the secondary amine product can react with it.[6]
-
Q4: My final product appears to be degrading, or I'm observing the formation of a polar impurity over time. What could be happening?
A4: The pyridine moiety in your target compound is susceptible to oxidation, leading to the formation of this compound N-oxide.[9][10][11] This is a common issue with pyridine-containing compounds, especially during purification and storage.[12][13]
Mitigation and Prevention:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Avoid Oxidizing Agents: Be mindful of all reagents and solvents used, ensuring they are free from peroxides or other oxidizing impurities.
-
Storage: Store the final compound under an inert atmosphere, protected from light, and at a low temperature to improve long-term stability.
-
Purification Considerations: If N-oxide formation is a significant issue, purification by column chromatography may be necessary to separate the more polar N-oxide from the desired product.
Experimental Workflow & Protocols
Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is optimized to minimize byproduct formation by leveraging the selectivity of NaBH(OAc)₃.[3][7]
-
Reaction Setup: To a solution of 1-methyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add 4-pyridinemethanamine (1.1 eq).
-
Acid Catalyst (Optional): Add acetic acid (0.1-0.2 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Diagrams
Caption: Main synthetic route via reductive amination.
Caption: Common byproduct formation pathways.
References
- Myers, J. W. Reductive Amination. Myers Chem 115.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Jain, S. L., Joseph, J. K., & Sain, B. (2006). A mild and efficient rhenium-catalyzed oxidation of tertiary nitrogen compounds to N-oxides. Synlett, (16), 2661-2663.
-
Reductive Amination. (2026, January 3). WordPress. Available at: [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA. Available at: [Link]
- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.
-
Pyridine-N-oxide. (n.d.). Wikipedia. Retrieved from [Link]
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Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Weickgenannt, A. (2012, June 9). Pyridine N-Oxides. Baran Lab Group Meeting. Available at: [Link]
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- Reddit discussion on reductive amination issues. (2025, February 13). r/OrganicChemistry.
- Reddit discussion on reductive amination with NaB(OAc)₃. (2023, November 3). r/OrganicChemistry.
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Walz, A. J., & Bae, S. Y. (2023, July). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Available at: [Link]
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Technical Support Center: Strategies for Overcoming Poor Solubility of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine in Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine. This document provides researchers, scientists, and drug development professionals with a comprehensive toolkit of strategies and troubleshooting advice to address the common challenge of its poor aqueous solubility in experimental assays. Our goal is to ensure the accuracy, reproducibility, and reliability of your results.
Part 1: Understanding the Molecule - Physicochemical Properties
This compound is a diamine compound, meaning its properties, particularly solubility, are highly dependent on pH. The molecule contains two basic nitrogen atoms—one on the pyridine ring and a tertiary amine on the piperidine ring—which can be protonated. At physiological pH (around 7.4), the molecule's charge state is intermediate, which can lead to low aqueous solubility and potential precipitation.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉N₃ | [1] |
| Molecular Weight | 205.31 g/mol | [1] |
| Appearance | Varies; may be liquid or solid | [2] |
| pKa | Estimated to have two values, one for the pyridine N (approx. 5-6) and one for the piperidine N (approx. 9-10) | General Chemical Principles |
| LogP | Estimated between 1.5 - 2.5 | [3] |
Part 2: Frequently Asked Questions (FAQs) - Quick Troubleshooting
Q1: My compound crashed out of solution when I added it to my phosphate-buffered saline (PBS) at pH 7.4. What happened?
A: This is a classic case of pH-dependent solubility. Your compound has two basic nitrogens. In the highly acidic or basic solutions where it is fully protonated (charged) or fully neutral, it may be soluble. However, at the intermediate physiological pH of 7.4, the molecule may exist in a state with minimal net charge, causing it to aggregate and precipitate out of the aqueous buffer.[4][5]
Q2: I dissolved my compound in 100% DMSO for a stock solution. Is it okay to add this directly to my cell culture media?
A: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for creating high-concentration stock solutions, the final concentration in your assay is critical.[6] Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, but some sensitive or primary cells may be affected at levels as low as 0.1%.[7][8] Exceeding 1% can damage cell membranes and confound your results.[9] Always determine the maximum tolerable DMSO concentration for your specific cell line and include a vehicle control (media with the same final DMSO percentage) in your experiments.[10][11]
Q3: My results are inconsistent from one experiment to the next. Could solubility be the culprit?
Q4: What is a good starting point for a "safe" aqueous solubility goal for my compound?
A: For many drug discovery applications, a target aqueous solubility of greater than 60 µg/mL is a good goal to ensure that the compound remains in solution across a range of assay conditions.[13]
Part 3: In-Depth Solubility Enhancement Strategies
Here we present field-proven methods to improve the solubility of this compound. The choice of method will depend on the specific requirements of your assay.
Strategy 1: pH Modification
The Mechanism: The solubility of ionizable compounds like this one is highly dependent on pH.[5] By lowering the pH of the solvent, the basic amine groups on the molecule become protonated (positively charged). This increased charge enhances the molecule's interaction with polar water molecules, thereby increasing its solubility.[4][14] This is often the simplest and most effective first step.[15]
Step-by-Step Protocol: Acidic Stock Solution Preparation
-
Prepare an Acidic Diluent: Prepare a small volume of a biocompatible acidic solution, such as 10 mM HCl or a 50 mM citrate buffer (pH 3.0).
-
Dissolve the Compound: Weigh the compound and dissolve it in the acidic diluent to create a concentrated stock solution (e.g., 10-20 mM). Gently vortex or sonicate if needed.
-
Serial Dilution: Perform serial dilutions of this acidic stock into your final assay buffer (e.g., PBS or cell culture media).
-
Final pH Check: After the final dilution, check the pH of your assay solution to ensure it has not shifted to a level that will impact your biological system.
-
Visual Inspection: Always visually inspect the final solution for any signs of precipitation or cloudiness before adding it to your assay.
Caption: Workflow for the pH modification strategy.
Strategy 2: Use of Co-solvents
The Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[16] This makes the environment more favorable for dissolving compounds that have hydrophobic regions, thereby increasing their solubility.[17] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).
Step-by-Step Protocol: Co-solvent Stock and Dilution
-
Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to the highest practical concentration (e.g., 50 mM). This serves as your primary stock.
-
Intermediate Dilutions: If necessary, create intermediate dilutions from your primary stock using 100% DMSO.
-
Final Dilution: Add a small volume of the DMSO stock directly to your final assay buffer or media, ensuring vigorous mixing to avoid localized precipitation.[18] The key is to keep the final concentration of the co-solvent as low as possible.
-
Vehicle Control: Always include a control group that is treated with the same final concentration of the co-solvent (e.g., 0.5% DMSO) to account for any solvent effects.
Recommended Maximum Co-solvent Concentrations for Assays:
| Assay Type | DMSO | Ethanol |
| Cell-based (Short-term, <24h) | ≤ 1.0% | ≤ 1.0% |
| Cell-based (Long-term, >24h) | ≤ 0.5% | ≤ 0.5% |
| Sensitive/Primary Cells | ≤ 0.1% | ≤ 0.2% |
| Biochemical/Enzymatic | ≤ 5.0% | ≤ 5.0% |
| Sources:[7][8][9][10] |
Strategy 3: Employing Solubilizing Excipients (Cyclodextrins)
The Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[19] They can encapsulate poorly soluble molecules, like your compound, within their hydrophobic core. This "host-guest" complex effectively shields the hydrophobic parts of the drug from the aqueous environment, while the hydrophilic exterior of the cyclodextrin allows the entire complex to remain dissolved.[][21] This method is particularly useful as it often avoids the toxicity concerns associated with organic co-solvents.[22]
Step-by-Step Protocol: Cyclodextrin Complexation
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.[23]
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your assay buffer (e.g., a 1-5% w/v solution).
-
Add Compound: Add the solid compound directly to the cyclodextrin-containing buffer.
-
Facilitate Complexation: Vigorously mix or sonicate the solution for 1-2 hours at room temperature to ensure the formation of the inclusion complex.
-
Filter (Optional but Recommended): Centrifuge and filter the solution through a 0.22 µm filter to remove any remaining undissolved material before use.
Caption: Encapsulation of a drug by a cyclodextrin.
Part 4: Verification and Best Practices
To ensure your solubilization strategy is effective, it is crucial to determine the kinetic solubility of your compound in the final assay buffer.
Protocol: Simplified Kinetic Solubility Assay This method, adapted from standard high-throughput screening protocols, helps you determine the maximum soluble concentration under your specific assay conditions.[6][24]
-
Prepare Stock: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).[24]
-
Add to Buffer: In a microplate or microcentrifuge tube, add a small volume of the DMSO stock to your final assay buffer (e.g., add 2 µL of 20 mM stock to 98 µL of buffer for a nominal concentration of 400 µM).[13][18] The final DMSO concentration should match your assay conditions.
-
Equilibrate: Tightly seal the plate or tube and shake at room temperature for 2 hours to allow the solution to reach equilibrium.[18]
-
Separate Solids: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any precipitated compound. Alternatively, filter the solution.[13]
-
Analyze Supernatant: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS.[24]
Best Practices Checklist:
-
Always prepare fresh dilutions for each experiment from a concentrated, validated stock solution.
-
Always visually inspect solutions for any signs of precipitation before adding them to an assay.
-
Always include a vehicle control (buffer + solubilizing agent) to isolate the effect of the compound from the effect of the solvent or excipient.
-
Consider the potential for the solubilization method to interfere with the assay (e.g., cyclodextrins affecting binding kinetics, pH changes affecting enzyme activity).
-
Validate your compound's solubility in your specific assay buffer before beginning large-scale experiments.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Persson, E., et al. (2013). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available from: [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Available from: [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Available from: [Link]
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Gautam, S., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]
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Classic Chemistry Experiments. Solubility and pH of amines. Available from: [Link]
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BioDuro. ADME Solubility Assay. Available from: [Link]
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Reddit. (2023). Maximum DMSO concentration in media for cell culture? Available from: [Link]
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World Journal of Pharmaceutical Research. (2020). CO-SOLVENCY. Available from: [Link]
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LifeTein. (2023). DMSO usage in cell culture. Available from: [Link]
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Uddin, N., et al. (2016). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PubMed Central. Available from: [Link]
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Scientist Solutions. (2025). DMSO in cell based assays. Available from: [Link]
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Patel, J., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PubMed Central. Available from: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
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JoVE. (2024). Video: Extraction: Effects of pH. Available from: [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2014). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
-
Al-Kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PubMed Central. Available from: [Link]
-
ResearchGate. (2021). Cyclodextrins as pharmaceutical solubilizers. Available from: [Link]
-
ACS Publications. (2022). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Available from: [Link]
-
PubChem. 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. Available from: [Link]
-
SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Di, L., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. Available from: [Link]
-
ResearchGate. (2014). Study of pH-dependent drugs solubility in water. Available from: [Link]
-
ResearchGate. (2017). Is there a relationship between solubility of material and its PH level? Available from: [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]
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Technical Support Center: Optimizing N-Methylation of Piperidine Derivatives
Welcome to the Technical Support Center for the N-methylation of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors. The piperidine moiety is a crucial scaffold in numerous pharmaceuticals, and its N-methylation can significantly impact a molecule's pharmacological properties.[1][2]
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions based on established chemical principles.
Question 1: I am observing a low yield or no reaction in the N-methylation of my piperidine derivative using the Eschweiler-Clarke reaction. What are the likely causes and how can I improve the outcome?
Answer:
Low or no conversion in an Eschweiler-Clarke reaction is a common issue that can often be resolved by systematically evaluating several parameters. The primary reasons often revolve around reactant quality, reaction conditions, and the nature of the substrate itself.
Probable Causes & Solutions:
-
Poor Quality of Reagents:
-
Formaldehyde: Aqueous formaldehyde solutions can degrade over time, forming paraformaldehyde, which is less reactive. Use a fresh, high-quality source of formaldehyde. In some cases, using solid paraformaldehyde with heating can be an effective alternative, especially in solvent-free conditions.[1][3]
-
Formic Acid: Formic acid acts as both the reducing agent and a catalyst.[4] Ensure it is of high purity and used in sufficient excess, as it drives the reduction of the intermediate iminium ion.[5][6]
-
-
Sub-Optimal Reaction Conditions:
-
Temperature: The Eschweiler-Clarke reaction typically requires heating, often between 80-100 °C, to facilitate the formation of the iminium ion and the subsequent hydride transfer.[4][7] If the reaction is sluggish at a lower temperature, a modest increase can significantly improve the rate.
-
Reaction Time: While many Eschweiler-Clarke reactions proceed to completion within a few hours, some sterically hindered or electronically deactivated piperidine derivatives may require extended reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.
-
-
Steric Hindrance:
-
Bulky substituents on the piperidine ring, particularly at the 2- and 6-positions, can sterically hinder the approach of formaldehyde and impede the formation of the necessary iminium ion intermediate.[8]
-
Solution: For highly hindered substrates, consider alternative, more reactive methylating agents or different reaction conditions. For instance, using a stronger reducing agent like sodium triacetoxyborohydride in conjunction with formaldehyde may be more effective.[9]
-
-
Presence of Acid-Sensitive Functional Groups:
-
The classical Eschweiler-Clarke conditions are acidic. If your piperidine derivative contains acid-labile protecting groups (e.g., Boc, acetals), they may be cleaved, leading to side products and a lower yield of the desired N-methylated product.[10]
-
Solution: A simplified version of the Eschweiler-Clarke reaction that omits the acidic additive (formic acid) and relies on the reductive potential of formaldehyde alone in a solvent like acetonitrile can be employed for acid-sensitive substrates.[10][11]
-
Question 2: My reaction is producing a significant amount of a quaternary ammonium salt as a byproduct. How can I prevent this over-methylation?
Answer:
A key advantage of the Eschweiler-Clarke reaction is its inherent selectivity for forming tertiary amines without proceeding to the quaternary ammonium salt.[5][6] If you are observing quaternization, it is highly probable that you are not, in fact, performing a true Eschweiler-Clarke reaction.
Probable Cause & Solution:
-
Incorrect Reagents: The formation of quaternary ammonium salts is characteristic of using alkylating agents like methyl iodide or dimethyl sulfate.[1] These reagents will readily methylate the tertiary amine product to the quaternary salt. The Eschweiler-Clarke reaction, which uses formaldehyde and a hydride source (like formic acid), mechanistically stops at the tertiary amine stage because the tertiary amine cannot form an iminium ion with formaldehyde.[6]
-
Troubleshooting Steps:
-
Verify Your Reagents: Double-check that you are using formaldehyde and formic acid (or another suitable reducing agent like sodium cyanoborohydride) and not a methyl halide or sulfate.
-
Review the Mechanism: The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced. A tertiary amine cannot form such an intermediate, thus preventing further reaction.
-
Question 3: I am struggling with the purification of my N-methylated piperidine derivative. It seems to be highly water-soluble, making extraction difficult.
Answer:
N-methylated piperidines, being basic, can be protonated to form water-soluble salts, which can complicate work-up and extraction procedures.
Probable Causes & Solutions:
-
Product is in Salt Form: During an acidic workup, your product will exist as a protonated ammonium salt, which has high aqueous solubility.
-
Solution: Before extraction with an organic solvent, basify the aqueous layer to a pH of 11 or higher using a base like sodium hydroxide or potassium carbonate.[7] This deprotonates the amine, making it more soluble in organic solvents like dichloromethane or ethyl acetate.
-
-
Emulsion Formation: The presence of both organic and aqueous phases with a basic amine can sometimes lead to the formation of stable emulsions during extraction.
-
Solution: Adding a saturated brine solution (NaCl) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
-
Alternative Purification Strategies:
-
Column Chromatography: If extraction proves inefficient, direct purification of the crude product by column chromatography on silica gel is a common and effective method.[7] A solvent system containing a small percentage of a basic modifier (e.g., triethylamine or ammonium hydroxide in methanol/dichloromethane) can improve the chromatography of basic amines by preventing streaking.
-
Distillation: For volatile N-methylated piperidines, distillation can be a viable purification method.[12]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Eschweiler-Clarke reaction for N-methylation?
The Eschweiler-Clarke reaction is a type of reductive amination.[4][5] The mechanism involves two main stages:
-
Iminium Ion Formation: The secondary amine of the piperidine derivative nucleophilically attacks the carbonyl carbon of formaldehyde. This is followed by dehydration to form a transient methyleneiminium ion.[7]
-
Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion to the iminium ion. This reduces the iminium ion to the tertiary methylamine and releases carbon dioxide.[4][6] The formation of CO2 makes the reaction irreversible.[6]
Sources
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- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthetic method of N-methylpiperidine - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine instability in solution
Welcome to the technical support center for (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine. This guide is designed for researchers, scientists, and drug development professionals to address potential instability issues encountered when working with this compound in solution. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a decrease in the concentration of my this compound stock solution in DMSO over time. What could be the cause?
A1: While DMSO is a common solvent for stock solutions, prolonged storage, even at low temperatures, can sometimes lead to issues. The primary suspect for the instability of a tertiary amine like this compound in DMSO is gradual oxidation.
Causality: Tertiary amines are susceptible to oxidation, which can be catalyzed by trace impurities or even atmospheric oxygen.[1] This can lead to the formation of N-oxides. In the case of this compound, oxidation could potentially occur at either the piperidine nitrogen or the pyridine nitrogen.[2]
Troubleshooting Protocol:
-
Preparation of Fresh Stock Solutions: It is best practice to prepare fresh stock solutions for each experiment to minimize the impact of potential degradation over time.
-
Inert Atmosphere: When preparing stock solutions for long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
-
Storage Conditions: Store stock solutions at -20°C or -80°C to slow down potential degradation reactions.
-
Purity of DMSO: Ensure you are using high-purity, anhydrous DMSO, as water and impurities can influence stability.
Q2: My compound is precipitating out of my aqueous buffer during my biological assay. How can I improve its solubility and stability in aqueous solutions?
A2: The solubility of amine-containing compounds is often pH-dependent. The piperidine and pyridine moieties in this compound are basic and will be protonated at acidic pH.
Causality: At physiological or basic pH, the compound likely exists in its less soluble free base form. By lowering the pH, you can protonate the nitrogen atoms, forming a more soluble salt. The pyridine ring has a pKa of about 5.2, while the piperidine nitrogen will have a higher pKa.[3]
pH-Dependent Solubility Workflow:
Caption: Workflow for addressing pH-dependent solubility issues.
Troubleshooting Protocol:
-
pH Adjustment: Prepare your aqueous buffer at a pH below the pKa of your compound. A good starting point would be a buffer at pH 4-5.
-
Buffer Selection: Use a buffer system that is compatible with your assay and has buffering capacity in the desired pH range (e.g., acetate or citrate buffers).
-
Solubility Testing: Before your main experiment, perform a small-scale solubility test by adding your compound to the selected buffer at the desired concentration.
-
Co-solvents: If pH adjustment is not sufficient or compatible with your assay, consider the use of a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol or PEG400. However, be mindful of the potential effects of co-solvents on your biological system.
Q3: I suspect my compound is degrading during my experiment. What are the likely degradation pathways and how can I detect them?
A3: The most probable degradation pathways for this compound in solution are oxidation and photodegradation.
Potential Degradation Pathways:
-
N-Oxidation: As mentioned in Q1, the tertiary amine of the piperidine ring and the nitrogen of the pyridine ring are susceptible to oxidation, forming their respective N-oxides.[2][4]
-
Photodegradation: Aromatic amines can be susceptible to photodegradation, especially when exposed to UV light.[5]
Proposed N-Oxidation Pathways:
Caption: Potential N-oxidation degradation pathways.
Analytical Protocol for Detecting Degradation:
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the purity of your compound and detecting any degradation products.[6]
-
Column Selection: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended.[7][8] This allows you to monitor multiple wavelengths and obtain UV spectra of your parent compound and any new peaks that appear, which can help in identifying them as potential degradants.
-
Mass Spectrometry (LC-MS): For definitive identification of degradation products, coupling your HPLC to a mass spectrometer is the gold standard. This will allow you to determine the molecular weight of the degradants and, with further fragmentation analysis (MS/MS), elucidate their structures.
Forced Degradation Study Workflow:
To proactively identify potential degradants, a forced degradation study is recommended.[9]
Sources
- 1. Amine oxide - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 8. ctlatesting.com [ctlatesting.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Optimizing Selectivity of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine Derivatives
Welcome to the technical support center for researchers engaged in the development of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine derivatives. This guide is designed to provide in-depth, actionable advice to troubleshoot common selectivity challenges and to offer a framework for the rational design of more specific ligands. As this class of compounds is prominently explored for its potent histamine H3 receptor (H3R) antagonism, achieving high selectivity against other histamine receptor subtypes and unrelated CNS targets is paramount for therapeutic success.
Frequently Asked Questions (FAQs)
Q1: My lead compound shows high affinity for the histamine H3 receptor (H3R) but also significant off-target activity at the H4 receptor. Why is this, and what is the first step to address it?
A1: Cross-reactivity with the histamine H4 receptor (H4R) is a common challenge due to the significant structural homology between the H3 and H4 receptors.[1][2] The initial step is to quantify this selectivity gap. A comprehensive binding assay panel is crucial. We recommend running competitive radioligand binding assays for both human H3R and H4R to determine the respective affinity constants (Ki). A selectivity ratio of at least 100-fold (Ki H4R / Ki H3R) is a desirable starting point for a CNS-targeted therapeutic.
Q2: I'm observing unexpected CNS side effects in my in vivo studies that don't seem to be H3R-mediated. What are the likely culprits?
A2: For this particular chemical scaffold, off-target activity at the sigma-1 (σ1) receptor is a primary suspect.[3][4] The piperidine moiety is a common feature in many high-affinity σ1 receptor ligands.[3][5] Additionally, depending on the overall physicochemical properties of your compound, interactions with other aminergic GPCRs, such as serotonin or dopamine receptors, are possible. A broad, commercially available off-target screening panel (e.g., a Cerep or Eurofins panel) is the most efficient way to identify these liabilities.
Q3: My compound has excellent in vitro selectivity, but it shows poor efficacy in animal models. What could be the issue?
A3: This often points to suboptimal pharmacokinetic properties, specifically poor brain penetration. For a CNS-active drug, the ability to cross the blood-brain barrier (BBB) is critical.[6][7][8] Key physicochemical properties governing BBB penetration include:
-
Lipophilicity (LogP/LogD): An optimal range is crucial. Too low, and the compound won't enter the lipid membranes of the BBB; too high, and it may get trapped in the membrane or be subject to rapid metabolism and non-specific binding.
-
Polar Surface Area (PSA): Generally, a PSA of less than 90 Ų is recommended for good BBB penetration.[6]
-
Hydrogen Bond Donors (HBD): A low number of HBDs (ideally ≤ 3) is favorable.[7]
-
Efflux by Transporters: The compound may be a substrate for efflux pumps at the BBB, such as P-glycoprotein (P-gp), which actively remove it from the brain.
We recommend a systematic assessment of these properties, as detailed in the troubleshooting guides below.
Troubleshooting Guides
Guide 1: Improving H3R/H4R Selectivity
Problem: Your this compound derivative shows potent H3R antagonism but has a low selectivity margin over the H4R.
Underlying Principle: Selectivity is achieved by exploiting subtle differences in the ligand-binding pockets of the H3 and H4 receptors. While the overall architecture is similar, variations in amino acid residues can be targeted through careful structural modifications of your compound.
Strategies & Workflow:
-
Establish a Baseline: Quantify the H3R and H4R affinity (Ki) of your lead compound using a standardized radioligand binding assay protocol (see Experimental Protocols section).
-
Structural Modifications:
-
The Pyridine Ring: Explore bioisosteric replacements for the pyridine ring. Different heterocycles can alter the electronic and steric profile, potentially disfavoring interaction with the H4R binding pocket. For instance, consider replacing the pyridine with a pyrimidine or a thiazole.
-
The Linker: The length and flexibility of the linker between the piperidine and pyridine moieties can influence how the pharmacophores are presented to the receptor. Systematically explore shorter or longer linkers, or introduce conformational constraints (e.g., by incorporating a double bond or a small ring).
-
Substitution on the Pyridine Ring: Adding small, sterically-hindering or electron-withdrawing groups to the pyridine ring can disrupt key interactions with non-conserved residues in the H4R binding pocket.
-
-
Iterative Screening: Synthesize a small, focused library of analogs based on the modifications above and screen them in parallel for H3R and H4R affinity.
-
Data Analysis: Analyze the structure-activity relationship (SAR) to identify trends. For example, does a specific substitution pattern consistently improve H3R/H4R selectivity?
Guide 2: Mitigating Sigma-1 (σ1) Receptor Affinity
Problem: Your compound exhibits high affinity for the σ1 receptor, a common off-target for piperidine-containing molecules.[3][4]
Underlying Principle: The σ1 receptor has a well-defined pharmacophore that often accommodates a basic amine (like the one in the piperidine ring) and a nearby aromatic moiety. The goal is to introduce structural changes that disrupt this interaction without compromising H3R affinity.
Strategies & Workflow:
-
Quantify the Liability: Determine the Ki of your compound at the σ1 receptor.
-
Structural Modifications:
-
Bioisosteric Replacement of the Piperidine: This is often the most effective strategy. Replacing the piperidine ring with a piperazine has been shown to significantly reduce σ1 affinity.[5] This is due to the change in the pKa and the introduction of an additional nitrogen atom.
-
Substitution on the Piperidine Ring: Introducing substituents on the piperidine ring can create steric hindrance that prevents optimal binding to the σ1 receptor. Methyl substitution, for example, can be used to probe and modulate σ1 affinity.[9]
-
N-Methyl Group: The N-methyl group on the piperidine is a key feature. Modifying this group (e.g., replacing it with an ethyl or cyclopropyl group) can alter the interaction with the σ1 binding pocket.
-
-
Screening and Analysis: Screen the modified compounds against H3R and σ1R to ensure that selectivity is improved without a significant loss of on-target potency.
Guide 3: Troubleshooting Poor Brain Penetration
Problem: Your compound is potent and selective in vitro, but lacks in vivo efficacy due to poor CNS exposure.
Underlying Principle: Efficient passage across the BBB requires a delicate balance of physicochemical properties to favor passive diffusion while avoiding efflux by transporters.[6][10][11][12][13][14]
Strategies & Workflow:
-
Physicochemical Profiling:
-
Calculate key properties for your lead compound: cLogP, PSA, number of HBDs, and molecular weight.
-
Compare these values to the optimal ranges for CNS drugs (see table below).
-
-
Identify the Issue:
-
High PSA (>90 Ų): This is a common issue. The primary strategy is to reduce the number of polar atoms (N and O) or to mask them through methylation or other derivatizations.
-
High HBD Count (>3): Replace hydrogen bond donors (e.g., -NH or -OH groups) with acceptors (e.g., -N= or -O-) or with non-polar groups where possible.
-
Suboptimal Lipophilicity (cLogP outside 1-4 range): If cLogP is too low, increase it by adding lipophilic groups (e.g., methyl, chloro). If it's too high, reduce it by removing lipophilic groups or adding small polar functions.
-
Suspected P-gp Efflux: High lipophilicity and the presence of basic nitrogen atoms can increase the likelihood of a compound being a P-gp substrate. An in vitro P-gp substrate assay is recommended to confirm this. If it is a substrate, strategies to reduce P-gp efflux include lowering the pKa of the basic nitrogen and reducing the overall lipophilicity.
-
Table 1: Recommended Physicochemical Properties for CNS Drugs
| Property | Recommended Range | Rationale |
| Molecular Weight (MW) | < 450 Da | Smaller molecules generally show better permeability.[7] |
| cLogP | 1 - 4 | Balances aqueous solubility with membrane permeability.[6] |
| Topological Polar Surface Area (TPSA) | < 90 Ų | Lower PSA correlates with higher BBB penetration.[6][7] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Reduces desolvation penalty upon entering the lipid membrane.[7] |
| pKa (Basic Center) | 7.5 - 10.5 | A basic pKa is common in CNS drugs, but very high basicity can increase hERG liability and P-gp efflux. |
This table provides general guidelines. Exceptions exist, and a multi-parameter optimization approach is always recommended.[6]
Guide 4: Addressing hERG Channel Inhibition
Problem: Your compound shows affinity for the hERG potassium channel, a critical cardiotoxicity liability.
Underlying Principle: The hERG channel pore is known to bind compounds with a basic nitrogen atom and high lipophilicity. The goal is to reduce these features without losing H3R affinity.
Strategies & Workflow:
-
Quantify hERG Inhibition: Determine the IC50 value for hERG inhibition using an automated patch-clamp assay. A safety margin of >30-fold between the hERG IC50 and the therapeutic plasma concentration is often required.[15]
-
Structural Modifications:
-
Reduce Basicity: The N-methylpiperidine moiety is a basic center. One strategy is to introduce electron-withdrawing groups on the piperidine ring or adjacent to the nitrogen to lower its pKa.
-
Reduce Lipophilicity: High lipophilicity increases the concentration of the compound in the cell membrane, facilitating hERG channel binding.[16] Systematically replace lipophilic groups with more polar ones.
-
Introduce an Acidic Center: Adding a carboxylic acid or other acidic group can create a zwitterion at physiological pH.[17] This can significantly reduce hERG affinity by lowering the unbound concentration available to block the channel and by reducing lipophilicity.
-
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay for H3R/H4R/σ1R
This protocol provides a general framework for a competitive binding assay.[18]
-
Membrane Preparation: Prepare membrane fractions from cells stably expressing the human H3, H4, or σ1 receptor.
-
Assay Buffer: Typically, a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with appropriate salts (e.g., 5 mM MgCl2) is used.
-
Reaction Setup (96-well plate):
-
Add 50 µL of assay buffer.
-
Add 50 µL of your test compound at various concentrations (typically a 10-point dilution series).
-
Add 50 µL of the appropriate radioligand at a fixed concentration (near its Kd).
-
Initiate the reaction by adding 100 µL of the membrane preparation (5-20 µg of protein per well).
-
-
Incubation: Incubate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly terminate the reaction by filtering the plate contents through a glass fiber filter plate (e.g., GF/C) using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay determines the functional activity of your compound (antagonist, inverse agonist, or agonist) at the H3R.[22][23][24][25][26]
-
Membrane and Reagent Preparation: Use membranes expressing H3R. Prepare an assay buffer containing MgCl₂, NaCl, and GDP.
-
Reaction Setup (96-well plate):
-
Add assay buffer, cell membranes, and GDP.
-
Add your test compound (for antagonist mode, add in combination with a known H3R agonist like histamine or N-α-methylhistamine).
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate and filter as described in the radioligand binding assay.
-
Counting and Analysis: Count the radioactivity. For antagonist activity, look for a concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Visualizing Experimental and Logical Workflows
Diagram 1: Workflow for Improving Receptor Selectivity
Caption: Iterative workflow for enhancing receptor selectivity.
Diagram 2: Decision Tree for Troubleshooting Poor Brain Penetration
Caption: Troubleshooting workflow for poor CNS drug exposure.
References
-
Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 59(18), 8245-8263. Available at: [Link]
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Tung, T. T., & Nguyen Quoc, T. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065-2070. Available at: [Link]
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Trippier, P. C. (2016). Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. Current Medicinal Chemistry, 23(14), 1392-1407. Available at: [Link]
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Trippier, P. C. (2016). Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. ResearchGate. Available at: [Link]
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Ghose, A. K., Herbertz, T., Hudkins, R. L., Dorsey, B. D., & Mallamo, J. P. (2012). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience, 3(1), 50-68. Available at: [Link]
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Trippier, P. C. (2016). Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. Bentham Science Publishers. Available at: [Link]
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Garvey, D. S., Wasicak, J. T., Elliott, R. L., Lebold, S. A., Hettinger, A. M., Gilbert, A. M., ... & Anderson, D. J. (1994). Ligands for brain cholinergic channel receptors: synthesis and in vitro characterization of novel isoxazoles and isothiazoles as bioisosteric replacements for the pyridine ring in nicotine. Journal of medicinal chemistry, 37(25), 4455-4467. Available at: [Link]
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Charrier-Savournin, F., et al. (2011). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 756, 145-165. Available at: [Link]
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Tung, T. T., & Nguyen Quoc, T. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065-2070. Available at: [Link]
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Sharma, P., Kumar, A., Kumar, A., & Kumar, R. (2023). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. Available at: [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]
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Schepmann, D., et al. (2015). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(11), 794-806. Available at: [Link]
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van der Velden, W. J. C., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Available at: [Link]
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Hamzeh-Mivehroud, M., Khoshravan-Azar, Z., & Dastmalchi, S. (2020). QSAR and Molecular Docking Studies on Non-Imidazole-Based Histamine H3 Receptor Antagonists. Pharmaceutical Sciences, 26(2), 115-127. Available at: [Link]
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Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. Available at: [Link]
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Taylor, E. A., & Rahmat, M. P. (2010). [35S]GTPgammaS binding in G protein-coupled receptor assays. Methods in Molecular Biology, 610, 225-236. Available at: [Link]
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Berardi, F., et al. (2005). Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. Journal of Medicinal Chemistry, 48(26), 8237-8244. Available at: [Link]
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Ohrte, C. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg Publication Server. Available at: [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
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Collina, S., et al. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Bioorganic & Medicinal Chemistry, 23(7), 1658-1667. Available at: [Link]
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Gancia, E., et al. (2003). Synthesis and Three-Dimensional Quantitative Structure-Activity Relationship Analysis of H3 Receptor Antagonists Containing a Neutral Heterocyclic Polar Group. Journal of Computer-Aided Molecular Design, 17(1), 65-79. Available at: [Link]
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Yao, W., et al. (2003). Structure-activity relationships of non-imidazole H(3) receptor ligands. Part 1. Bioorganic & Medicinal Chemistry Letters, 13(13), 2171-2174. Available at: [Link]
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Amata, E., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(3), 503-513. Available at: [Link]
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Abadi, A. H., et al. (2020). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic and Neuroprotective Effects. Journal of Medicinal Chemistry, 63(15), 8234-8250. Available at: [Link]
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Duchowicz, P. R., et al. (2007). QSAR analysis of a series of non-imidazolic derivatives acting on the histamine H3 receptor. QSAR & Combinatorial Science, 26(5), 648-655. Available at: [Link]
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Wijtmans, M., et al. (2022). SAR exploration of the non-imidazole histamine H3 receptor ligand ZEL-H16 reveals potent inverse agonism. Archiv der Pharmazie, 355(11), e2200451. Available at: [Link]
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Chero, T., et al. (2023). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]
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Liu, X., & Chen, C. (2005). Strategies to optimize brain penetration in drug discovery. Current Opinion in Drug Discovery & Development, 8(4), 505-512. Available at: [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
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Hu, D., Koester, D., & Hesse, M. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at: [Link]
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Liu, X., & Chen, C. (2005). Strategies to optimize brain penetration in drug discovery. ResearchGate. Available at: [Link]
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Bors, L., & Erdő, F. (2019). Overcoming the Blood–Brain Barrier. Challenges and Tricks for CNS Drug Delivery. Scientia Pharmaceutica, 87(1), 6. Available at: [Link]
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Amata, E., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(3), 503-513. Available at: [Link]
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Drug Discovery and Development at the University of Dundee. (2023, November 20). hERG blockers and how to avoid making them. Part 1 [Video]. YouTube. Available at: [Link]
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Bors, L., & Erdő, F. (2019). Overcoming the Blood–Brain Barrier. Challenges and Tricks for CNS Drug Delivery. Scientia Pharmaceutica, 87(1), 6. Available at: [Link]
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Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 247. Available at: [Link]
-
de Graaf, C., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 7(1), 4817. Available at: [Link]
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Shah, A., & Kadam, S. S. (2019). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. Current Pharmaceutical Design, 25(10), 1088-1100. Available at: [Link]
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Valko, K., et al. (2017). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. Journal of Pharmaceutical and Biomedical Analysis, 145, 499-506. Available at: [Link]
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Drug Hunter. (2024, August 16). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks [Video]. YouTube. Available at: [Link]
-
Tiligada, E., et al. (2009). Histamine H3 and H4 receptors as novel drug targets. Expert Opinion on Investigational Drugs, 18(10), 1519-1531. Available at: [Link]
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Ligneau, X., et al. (2007). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology, 150(5), 605-616. Available at: [Link]
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Hay, D. A., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. Bioorganic & Medicinal Chemistry Letters, 18(19), 5225-5229. Available at: [Link]
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Smith, A. A., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]
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Coruzzi, G., et al. (2011). Selective histamine H₃ and H₄ receptor agonists exert opposite effects against the gastric lesions induced by HCl in the rat stomach. British Journal of Pharmacology, 164(5), 1493-1504. Available at: [Link]
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Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7935-7945. Available at: [Link]
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Singh, M., & Singh, A. (2018). A Review on Current Research on H3 and H4 Receptors. ResearchGate. Available at: [Link]
Sources
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- 4. Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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Addressing off-target effects of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine
Technical Support Center: (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine
A Guide to Investigating and Mitigating Off-Target Effects for Researchers
Welcome to the technical support center for researchers utilizing this compound, hereafter referred to as Compound Y. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the experimental use of this molecule, with a specific focus on identifying and addressing potential off-target effects. As a Senior Application Scientist, my goal is to equip you with the rationale and methodologies to ensure the data you generate is robust, reproducible, and correctly interpreted.
The chemical structure of Compound Y, featuring a pyridine ring linked to a methyl-piperidine moiety, is common in kinase inhibitors. This structural class often targets the ATP-binding pocket of kinases, but can also interact with other proteins, leading to off-target activities. This guide will therefore use the framework of a putative kinase inhibitor to address potential experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use and interpretation of data generated with Compound Y.
Q1: My in-cell assay results (e.g., decreased cell viability) are much more potent than my in vitro kinase assay results for the intended target. What could be the cause?
A1: This is a classic indicator of potential off-target effects. While other factors like cellular uptake and metabolism can play a role, a significant potency shift often suggests that Compound Y is affecting cell health or the signaling pathway through interactions with proteins other than your primary target. The potent cellular effect could be due to:
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Inhibition of multiple kinases: Compound Y might be a multi-kinase inhibitor, affecting several pathways that collectively contribute to the observed phenotype.
-
Toxicity through non-kinase targets: The compound could be interacting with other critical cellular machinery, such as ion channels or metabolic enzymes, leading to cytotoxicity that is independent of its intended kinase target.
-
Activation of a signaling pathway: In some cases, off-target binding can lead to the activation of a pathway that results in the observed cellular outcome.
Q2: I'm seeing conflicting results between two different cell lines in my experiments with Compound Y. Why is this happening?
A2: Cell line-specific responses are common and can be a valuable tool for understanding a compound's mechanism of action. The discrepancy you're observing could be due to:
-
Differential expression of the target and off-targets: One cell line may express your primary target at high levels, while another may have low expression but high expression of an off-target that Compound Y also modulates. It is crucial to have baseline protein expression data for your model systems.
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Genetic background of the cell lines: Different cell lines have unique genetic and epigenetic landscapes. A mutation in a key signaling node in one cell line can render it more or less sensitive to the effects of Compound Y.
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"Off-target addiction": Some cell lines, particularly cancer cell lines, can be dependent on the activity of a specific off-target kinase for their survival. Inhibition of this off-target by Compound Y would lead to a potent effect in that cell line only.
Q3: How can I be sure that the phenotype I observe is due to the inhibition of my target of interest and not an off-target?
A3: This is the central question in target validation. No single experiment can definitively prove on-target activity. A multi-pronged approach is necessary, including:
-
Using a structurally unrelated inhibitor: If a different inhibitor that targets the same protein but has a distinct chemical scaffold produces the same phenotype, it strengthens the evidence for on-target activity.
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Genetic knockdown/knockout: The most rigorous approach is to use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the phenotype of genetic knockdown mimics the phenotype of Compound Y treatment, it provides strong evidence for on-targe engagement.
-
Rescue experiments: In a system where you have knocked down the target protein, you can introduce a version of the protein that is resistant to Compound Y (e.g., through a point mutation in the binding site). If the compound's effect is lost in the presence of this resistant mutant, it's a powerful confirmation of on-target action.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows to address specific experimental issues you may encounter with Compound Y.
Guide 1: Investigating Unexpected Cytotoxicity
If you observe that Compound Y is causing significant cell death at concentrations where you expect specific target inhibition, it is crucial to determine if this is an on-target or off-target effect.
Experimental Workflow:
Caption: Workflow for deconvoluting on-target vs. off-target cytotoxicity.
Protocol 1.1: Kinase Selectivity Profiling
A broad kinase screen is the first step to understanding the selectivity of Compound Y. Services like Eurofins' KINOMEscan™ or Thermo Fisher's ScanMAX™ provide data on the binding of a compound to a large panel of kinases.
-
Objective: To identify all kinases that Compound Y binds to with significant affinity.
-
Methodology:
-
Prepare a high-concentration stock solution of Compound Y in DMSO (e.g., 10 mM).
-
Submit the compound to a commercial kinase profiling service. A common starting concentration for the screen is 1 µM.
-
Request a screen against the largest available panel of human kinases (typically >400).
-
The output will be a list of kinases and the percent inhibition or binding affinity at the tested concentration.
-
Data Interpretation:
Organize the results in a table, highlighting the intended target and any off-targets with significant binding.
| Kinase Target | Percent Inhibition @ 1 µM | Putative Role in Cell Viability |
| Primary Target Kinase (PTK) | 95% | Pro-survival signaling |
| Off-Target Kinase 1 (e.g., Aurora B) | 88% | Mitotic checkpoint, essential for cell division |
| Off-Target Kinase 2 (e.g., VEGFR2) | 75% | Angiogenesis, but also cell survival in some contexts |
| Off-Target Kinase 3 (e.g., p38α) | 45% | Stress response, apoptosis |
This table immediately suggests that the observed cytotoxicity could be due to the inhibition of Aurora B, a kinase critical for mitosis, either alone or in combination with the primary target.
Guide 2: Validating On-Target Engagement in Cells
Even if Compound Y binds to your target in vitro, it's essential to confirm that it engages the target inside the cell at the concentrations you are using.
Experimental Workflow:
Caption: Methods for confirming target engagement in a cellular context.
Protocol 2.1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess target engagement in intact cells or cell lysates. It is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.
-
Objective: To determine if Compound Y binds to and stabilizes the primary target kinase in a cellular environment.
-
Methodology:
-
Cell Treatment: Treat cultured cells with a dose range of Compound Y (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set period (e.g., 1 hour).
-
Heating: Harvest the cells, lyse them (or use intact cells), and heat the lysates/cells at a specific temperature that causes partial denaturation of the target protein (this temperature needs to be optimized).
-
Separation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Detection: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant by Western Blot.
-
-
Expected Result: In samples treated with Compound Y, the target protein should be stabilized, meaning more of it will remain in the soluble fraction at higher temperatures compared to the vehicle control. This will generate a dose-dependent thermal stabilization curve, from which a cellular EC50 can be calculated.
Part 3: Advanced Characterization of Off-Target Effects
For lead compounds like Compound Y that are being considered for further development, a deeper understanding of off-target profiles is essential.
Q4: My compound is clean in a kinase screen, but I still suspect an off-target is causing the phenotype. What should I do next?
A4: Kinase panels are extensive but not exhaustive. Moreover, Compound Y could be binding to a protein that is not a kinase. Advanced proteomic approaches can provide an unbiased view of the compound's binding partners.
-
Chemical Proteomics: Techniques like affinity chromatography using an immobilized version of Compound Y or competitive profiling with a tagged broad-spectrum inhibitor (e.g., KiNativ) can identify cellular binding partners directly from cell lysates.
-
Phenotypic Screening: High-content imaging or other phenotypic screens can provide a "fingerprint" of the compound's effect across a range of cellular parameters. This fingerprint can be compared to a database of known compounds to infer the mechanism of action.
References
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., Reinecke, M., Ruprecht, B., Petzoldt, S., Meng, C., Zecha, J., Reiter, K., Qiao, H., Helm, D., Koch, H., Schoof, M., Canevari, G., Casale, E., Depaolini, S. R., … Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Lin, A., & Giuliano, C. J. (2017). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 9(415), eaaq1132. [Link]
-
Mullard, A. (2018). Target validation: The crux of the matter. Nature Reviews Drug Discovery, 17(8), 539–541. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working to optimize the central nervous system (CNS) penetration of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine analogs. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered when designing and evaluating these compounds for blood-brain barrier (BBB) permeability.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges faced by researchers working with this specific chemical scaffold.
Q1: My this compound analog shows poor brain penetration in our initial in vivo screen. What are the likely culprits?
A1: Limited BBB penetration of this scaffold can typically be attributed to a combination of factors. The primary suspects are suboptimal physicochemical properties and recognition by efflux transporters at the BBB.[1] Specifically, you should investigate:
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High Polarity: The pyridine and piperidine nitrogens can be protonated at physiological pH, increasing the overall polarity of the molecule and hindering its ability to passively diffuse across the lipophilic BBB.[2]
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P-glycoprotein (P-gp) Efflux: The N-methylpiperidine moiety can be a recognition element for the P-gp efflux transporter, which actively pumps your compound out of the brain endothelial cells and back into the bloodstream.[3][4]
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Low Lipophilicity: While excessive lipophilicity can be detrimental, a certain degree is necessary for BBB penetration. If your analog is too polar, it will not partition effectively into the lipid membranes of the BBB.[5]
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High Molecular Weight: While the core scaffold is relatively small, extensive modifications can increase the molecular weight beyond the generally accepted range for good BBB penetration (typically under 450-500 Da).[5]
Q2: How does the pH-dependent ionization of the piperidine and pyridine rings affect BBB penetration?
A2: The basic nitrogen atoms in the piperidine and pyridine rings of your analogs will exist in equilibrium between their neutral and protonated (ionized) forms at physiological pH (around 7.4). The ionized form is significantly more polar and has a much lower capacity to cross the BBB via passive diffusion.[2] Therefore, the distribution coefficient at pH 7.4 (LogD7.4) is a more relevant predictor of BBB penetration than the partition coefficient (LogP), which only considers the neutral form of the molecule.[6] A lower pKa of these basic centers will result in a higher proportion of the neutral species at physiological pH, which is generally favorable for BBB penetration.
Q3: My analog has a favorable LogP, but still shows poor brain exposure. Could P-gp efflux be the issue, and how can I test for this?
A3: Yes, this is a classic scenario that strongly suggests your compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[3][4] A favorable LogP indicates good lipophilicity for passive diffusion, but if the compound is actively removed from the brain, its concentration will remain low.
To determine if your analog is a P-gp substrate, you can perform an in vitro bidirectional transport assay using a cell line that overexpresses P-gp, such as Caco-2 or MDCK-MDR1 cells.[7] In this assay, you measure the permeability of your compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A B-to-A/A-to-B efflux ratio significantly greater than 2 is a strong indicator of active efflux.[8]
Q4: What are the most effective initial strategies to modify the this compound scaffold to improve BBB penetration?
A4: A multi-parameter optimization approach is crucial. Here are some initial strategies to consider:
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Modulate pKa: Introduce electron-withdrawing groups on the pyridine or piperidine rings to lower the pKa of the basic nitrogens. This will increase the fraction of the more lipophilic, neutral species at physiological pH.[8]
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Increase Lipophilicity (cautiously): Add small, lipophilic substituents to the scaffold to increase the overall LogD7.4. However, be mindful that excessive lipophilicity can lead to increased plasma protein binding and metabolism.[9]
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Mask Hydrogen Bond Donors: The secondary amine in the core structure is a hydrogen bond donor. You can explore N-alkylation or other modifications to cap this group, which can improve permeability.
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Reduce P-gp Recognition: Subtle structural modifications can disrupt the interaction with P-gp. This can involve altering the substitution pattern on the piperidine ring or introducing steric hindrance near the nitrogen atoms.[10]
II. Troubleshooting Guides
This section provides practical advice for overcoming common experimental hurdles.
Troubleshooting Low Permeability in the PAMPA-BBB Assay
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Consistently low Pe values for all analogs, including controls. | 1. Improper preparation of the artificial membrane lipid solution.[11] 2. Issues with the filter plate (e.g., clogged pores). 3. Incorrect buffer pH. | 1. Ensure the brain lipid is fully dissolved in the organic solvent. Vortex or sonicate if necessary.[11] 2. Use a new, pre-coated filter plate or ensure your coating procedure is consistent. 3. Verify the pH of your donor and acceptor buffers. |
| High variability in Pe values between replicate wells. | 1. Inconsistent coating of the artificial membrane. 2. Pipetting errors leading to inaccurate concentrations. 3. Air bubbles trapped under the filter membrane. | 1. Ensure a uniform layer of the lipid solution is applied to each well.[12] 2. Use calibrated pipettes and ensure complete mixing of solutions. 3. Inspect the plate after assembly to ensure no air bubbles are present. |
| New analogs show lower permeability than the parent compound. | 1. The modifications increased polarity (e.g., added H-bond donors). 2. The modifications increased molecular weight significantly. 3. The new analogs have poor solubility in the assay buffer. | 1. Re-evaluate the structural modifications. Consider masking polar groups. 2. Aim for modifications that have a minimal impact on molecular weight. 3. Determine the aqueous solubility of your compounds. If it's low, you may need to adjust the assay conditions or use a co-solvent (with caution, as it can affect the membrane integrity). |
Troubleshooting High Efflux Ratios in Caco-2/MDCK-MDR1 Assays
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High efflux ratio observed, confirming P-gp substrate liability. | The compound is actively transported by P-gp.[3] | 1. Structural Modification: Modify the compound to reduce its affinity for P-gp. This could involve altering stereochemistry, adding bulky groups, or changing the charge distribution.[10] 2. Co-administration with a P-gp Inhibitor: In a research setting, you can co-administer your compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to confirm P-gp involvement. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.[7] |
| High variability in efflux ratios. | 1. Inconsistent cell monolayer integrity. 2. Cytotoxicity of the test compound. | 1. Monitor the transepithelial electrical resistance (TEER) of your cell monolayers to ensure they are confluent and have tight junctions. 2. Perform a cytotoxicity assay (e.g., MTT, LDH) to ensure your compound is not damaging the cells at the tested concentrations. |
III. Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)
This assay provides a high-throughput method to assess the passive permeability of your analogs across an artificial membrane mimicking the BBB.[3][13]
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plate
-
Brain lipid solution (e.g., porcine brain lipid dissolved in dodecane)[11]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and controls (e.g., caffeine for high permeability, atenolol for low permeability)
-
DMSO for stock solutions
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare Stock Solutions: Dissolve test compounds and controls in DMSO to a concentration of 10 mM.
-
Coat the Filter Plate: Add 5 µL of the brain lipid solution to each well of the filter plate, ensuring the entire surface of the filter is coated. Allow the solvent to evaporate.
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare Donor Solutions: Dilute the 10 mM stock solutions of your test compounds and controls in PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤1%).
-
Assemble the PAMPA Sandwich: Carefully place the lipid-coated filter plate onto the acceptor plate.
-
Add Donor Solutions: Add 200 µL of the donor solutions to each well of the filter plate.
-
Incubation: Cover the plate and incubate at room temperature for 4-18 hours on a plate shaker with gentle agitation.
-
Sample Collection and Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability (Pe): The effective permeability (Pe) can be calculated using the following equation:
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the filter
-
t = Incubation time
-
[CA] = Concentration in the acceptor well
-
[Ceq] = Equilibrium concentration ([CD]t=0 * VD) / (VD + VA)
-
Protocol 2: In Vivo Rodent Brain Penetration Study (Brain Homogenate Method)
This protocol provides a method to determine the brain-to-plasma concentration ratio (Kp) of your analogs in rodents.[14]
Materials:
-
Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Homogenizer
-
Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
-
Dosing: Administer the test compound to the rodents at a predetermined dose via the desired route (e.g., oral gavage or intravenous injection).
-
Blood and Brain Collection: At a specified time point post-dosing (e.g., at the time of maximum plasma concentration, Tmax), anesthetize the animal.
-
Collect a terminal blood sample via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Excise the brain and rinse with cold saline. The brain can be weighed and then frozen for later analysis.
-
Sample Preparation:
-
Plasma: Centrifuge the blood sample to separate the plasma.
-
Brain Homogenate: Weigh the brain tissue and homogenize it in a known volume of buffer (e.g., PBS) to create a brain homogenate.
-
-
Bioanalysis:
-
Precipitate proteins from plasma and brain homogenate samples (e.g., with acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant from both plasma and brain homogenate samples by LC-MS/MS to determine the concentration of the test compound.
-
-
Calculate Brain-to-Plasma Ratio (Kp):
Where:
-
Cbrain = Concentration of the compound in the brain homogenate (ng/g)
-
Cplasma = Concentration of the compound in the plasma (ng/mL)
-
IV. Data Presentation
Table 1: Physicochemical Properties and In Vitro Permeability of Hypothetical Analogs
| Analog ID | R1-substituent | R2-substituent | MW (Da) | cLogP | TPSA (Ų) | HBD | HBA | PAMPA-BBB Pe (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| Parent | H | H | 205.30 | 1.8 | 38.4 | 1 | 3 | 1.5 | 8.2 |
| Analog 1 | F | H | 223.29 | 2.1 | 38.4 | 1 | 3 | 2.8 | 7.5 |
| Analog 2 | H | CF3 | 273.30 | 2.9 | 38.4 | 1 | 3 | 4.5 | 3.1 |
| Analog 3 | OCH3 | H | 235.33 | 1.7 | 47.6 | 1 | 4 | 1.2 | 9.1 |
| Analog 4 | H | N(CH3)2 | 248.37 | 1.9 | 41.6 | 1 | 4 | 0.8 | 12.5 |
HBD: Hydrogen Bond Donors, HBA: Hydrogen Bond Acceptors
V. Visualization of Key Concepts
Diagram 1: Challenges to BBB Penetration
Caption: Key physicochemical and biological hurdles for CNS drug candidates at the BBB.
Diagram 2: Workflow for Assessing BBB Penetration
Caption: A typical experimental workflow for evaluating and optimizing BBB penetration.
VI. References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link][3]
-
BioAssay Systems. (n.d.). PMBBB - Parallel Artificial Membrane Permeability Assay-BBB Kit. Retrieved from [Link][11]
-
Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link][13]
-
Pion Inc. (2024, March 26). Small molecule blood brain barrier permeability prediction. Retrieved from [Link][15]
-
Krasucka, D., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 282, 117009.[16]
-
Yamamoto, Y., et al. (2018). In Vivo Evaluation of Limiting Brain Penetration of Probes for α2C-Adrenoceptor Using Small-Animal Positron Emission Tomography. Molecular Pharmaceutics, 15(7), 2759–2767.[4]
-
Sloan, J. W., et al. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry, 28(9), 1245–1251.[17]
-
He, Y., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13152–13173.[18]
-
ResearchGate. (n.d.). Pyridine alkaloids with activity in the central nervous system. Retrieved from [Link][19]
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ResearchGate. (n.d.). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Retrieved from [Link][20]
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ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link][2]
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Ecker, G. F., & Chiba, P. (2004). In silico prediction models for blood-brain barrier permeation. Current Medicinal Chemistry, 11(10), 1249–1260.[21]
-
Ye, Z., et al. (2018). In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods. ChemMedChem, 13(20), 2189–2201.[22]
-
Bencsura, A., et al. (2017). From the Cover: In Vitro and In Vivo Blood-Brain Barrier Penetration Studies with the Novel Cyanide Antidote Candidate Dimethyl Trisulfide in Mice. Toxicological Sciences, 159(2), 346–356.[23]
-
Al-Hilal, T. A., & Alam, F. (2017). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules, 23(1), 1289.[5]
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O'Brien, Z., & O'Keeffe, G. (2021). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry, 31, 115973.[24]
-
Eriksson, J., & Syvanen, S. (2020). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neurology, 11, 589.[25]
-
Knape, N. M., et al. (2014). Opioids and Efflux Transporters. Part 3: P-Glycoprotein Substrate Activity of 3-Hydroxyl Addition to Meperidine Analogs. ACS Medicinal Chemistry Letters, 5(11), 1219–1223.[10]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link][26]
-
arXiv. (2022). In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling. Retrieved from [Link][27]
-
ResearchGate. (n.d.). (PDF) Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. Retrieved from [Link][28]
-
van Hoppe, S., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. International Journal of Molecular Sciences, 23(19), 11849.[29]
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Neurotar. (n.d.). Brain drug delivery and meningeal permeability. Retrieved from [Link][30]
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ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... Retrieved from [Link][31]
-
Shultz, M. D. (2013). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 4(11), 1094–1099.[32]
-
arXiv. (2022). In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling Authors. Retrieved from [Link][33]
-
Marcinkiewcz, C. A., et al. (2021). Protocol for in vivo imaging and analysis of brainstem neuronal activity in the dorsal raphe nucleus of freely behaving mice. STAR Protocols, 2(3), 100659.[34]
-
ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link][35]
-
Liu, K., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1756–1767.[36]
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ResearchGate. (n.d.). Structure activity relationship.. Retrieved from [Link][37]
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ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Retrieved from [Link][9]
-
Han, Y., et al. (2011). Involvement of P-glycoprotein and CYP 3A4 in the enhancement of etoposide bioavailability by a piperine analogue. Chemico-Biological Interactions, 190(2-3), 88–94.[38]
-
ResearchGate. (n.d.). Compounds that interact with P-glycoprotein (substrates). Retrieved from [Link][39]
-
PubChem. (n.d.). 1-[(pyridin-2-yl)methyl]piperidin-4-amine. Retrieved from [Link][40]
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Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. Retrieved from [8]
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Chapy, H., et al. (2009). Identification of P-glycoprotein substrates and inhibitors among psychoactive compounds--implications for pharmacokinetics of selected substrates. Journal of Pharmacy and Pharmaceutical Sciences, 12(3), 338–351.[7]
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Elmeliegy, M., et al. (2020). Effect of P-glycoprotein (P-gp) Inducers on Exposure of P-gp Substrates: Review of Clinical Drug–Drug Interaction Studies. Clinical Pharmacokinetics, 59(6), 699–714.[41]
-
Shim, J. Y., et al. (2000). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry, 43(22), 4220–4232.[42]
-
Jörg, M., et al. (2016). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 59(11), 5438–5455.[43]
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Reducing cytotoxicity of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine in cell lines
Technical Support Center: (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine
A Guide to Understanding and Mitigating Cytotoxicity in Experimental Cell Lines
Welcome to the technical support guide for researchers utilizing this compound. As Senior Application Scientists, we understand that unexpected cytotoxicity can be a significant roadblock in drug discovery and development. This guide is designed with full autonomy to provide you with the foundational knowledge, troubleshooting frameworks, and actionable protocols to address and mitigate cytotoxic effects observed during your in vitro experiments. We will move beyond simple checklists to explain the causal relationships behind cellular responses and experimental design choices, ensuring a robust and reproducible workflow.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when encountering cellular toxicity with heterocyclic compounds.
Q1: What are the likely mechanisms of cytotoxicity for a compound containing piperidine and pyridine moieties?
A: The structure of this compound contains both a piperidine and a pyridine ring, which are common scaffolds in pharmacologically active molecules.[1][2] Cytotoxicity associated with these structures can arise from several mechanisms:
-
Induction of Apoptosis: Piperidine and pyridine derivatives have been shown to activate intrinsic and extrinsic apoptotic pathways. This can involve the release of mitochondrial cytochrome C, modulation of the Bax/Bcl-2 protein ratio, and subsequent activation of caspase enzymes that systematically dismantle the cell.[3][4]
-
Generation of Oxidative Stress: The compound or its metabolites may trigger an overproduction of reactive oxygen species (ROS) within the cell.[5] When the cell's natural antioxidant defenses are overwhelmed, this leads to oxidative stress, which can damage lipids, proteins, and DNA, ultimately leading to cell death.[6][7]
-
Metabolic Activation: The pyridine ring can be metabolized by cellular enzymes, such as cytochrome P450s.[8] In some cases, this metabolic process can generate more reactive and toxic byproducts, a process known as bioactivation, which may play a role in the observed cytotoxicity.[8][9]
-
Off-Target Kinase Inhibition: Many heterocyclic compounds can interact with a wide range of cellular kinases. Unintended inhibition of kinases essential for cell survival can disrupt critical signaling pathways and lead to cell death.
Q2: I'm observing reduced cell numbers after treatment. How do I know if it's a cytotoxic or cytostatic effect?
A: This is a critical distinction in drug development.
-
Cytotoxicity refers to the ability of a substance to kill cells, often through mechanisms like apoptosis or necrosis.[10] You would see an increase in dead cells and a decrease in the overall number of viable cells compared to the initial seeding number.
-
Cytostatic effects refer to the inhibition of cell proliferation without directly killing the cells.[11] In this case, the number of viable cells may remain the same or increase only slightly over the incubation period, while an untreated control group would show significant growth.
To differentiate them, it is essential to combine a viability assay (which measures healthy cells) with a cytotoxicity assay (which measures dead or dying cells). For example, you could use an MTT assay (metabolic activity in viable cells) alongside an LDH release assay (measures membrane damage in dead cells).[12]
Q3: What are the immediate first steps I should take if my initial screen shows high cytotoxicity?
A: Before diving into complex mechanistic studies, it's crucial to rule out experimental artifacts.
-
Confirm Compound Solubility: Visually inspect your highest concentration wells under a microscope. If you see precipitates or crystals, the compound is falling out of solution, which can cause inconsistent results and physical stress on the cells.[13]
-
Evaluate Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your specific cell line. A "vehicle-only" control is essential. Typically, DMSO concentrations should be kept below 0.5%.[13][14]
-
Perform a Dose-Response and Time-Course Experiment: The observed toxicity might be highly dependent on concentration and exposure time. Test a broad range of concentrations (e.g., logarithmic dilutions) and multiple time points (e.g., 24, 48, 72 hours) to find a potential therapeutic window where the desired effect is observed without excessive cytotoxicity.[14][15]
Troubleshooting Guide 1: Initial Cytotoxicity Assessment & Optimization
If initial checks suggest the cytotoxicity is a true biological effect of the compound, a systematic assessment is required. This guide provides a workflow to characterize and optimize your assay parameters.
Experimental Workflow for Initial Assessment
Caption: Workflow for optimizing and validating cytotoxicity assays.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of living cells, which is often used as a proxy for cell viability.[12][15][16]
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[16]
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and add the compound-containing medium. Include "vehicle-only" and "no-treatment" controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (typically ~570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Data Summary: Troubleshooting Common Assay Issues
| Parameter | Issue Observed | Potential Cause | Recommended Action |
| Cell Density | Absorbance is too low or plateaus quickly. | Too few or too many cells were seeded. | Perform a cell titration to find the optimal density that ensures cells remain in the logarithmic growth phase throughout the experiment.[13] |
| Solvent Conc. | High cell death in vehicle control wells. | The solvent (e.g., DMSO) is at a toxic concentration for the cell line. | Perform a solvent tolerance test. Keep the final solvent concentration consistent and as low as possible across all wells (e.g., <0.5% DMSO).[13][14] |
| Compound | Precipitate is visible in the wells. | The compound's solubility limit in the culture medium has been exceeded. | Check the compound's solubility. Consider using a different solvent or formulation strategy (see Guide 3).[13] |
| Incubation Time | Low signal or inconsistent results. | Insufficient time for the compound to act or for the assay reaction to occur. | Perform a time-course experiment to determine the optimal incubation period for both the compound and the assay reagent.[14] |
Troubleshooting Guide 2: Investigating the Mechanism of Cytotoxicity
Once you have a reproducible measure of cytotoxicity (a confirmed IC50 value), the next step is to understand how the compound is killing the cells. This knowledge is crucial for devising a mitigation strategy.
Q4: How can I determine if the cell death is caused by apoptosis or necrosis?
A: Apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) have distinct biochemical and morphological hallmarks.
-
Apoptosis is characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the activation of caspases.[17]
-
Necrosis involves cell swelling, loss of membrane integrity, and the release of intracellular contents into the surrounding environment.[12]
You can use flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
Protocol: Caspase-3/7 Activity Assay
This assay measures the activation of "executioner" caspases, which are key mediators of apoptosis.[17]
-
Setup: Seed and treat cells with your compound (at 1x and 5x the IC50) in a 96-well plate as previously described. Include a positive control (e.g., staurosporine) and a negative (vehicle) control.
-
Reagent Addition: After incubation, add a luminogenic caspase-3/7 substrate to each well. The substrate contains the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: If the caspases are active, they will cleave the substrate, releasing a luminescent signal that can be measured with a plate reader. A significant increase in luminescence compared to the vehicle control indicates apoptosis is occurring.
Visualizing Apoptotic Pathways
Understanding the upstream signals can provide further clues. Apoptosis is generally initiated via two main routes that converge on executioner caspases.[4][18]
Caption: The extrinsic and intrinsic pathways of apoptosis converge on executioner caspases.
Troubleshooting Guide 3: Strategies for Cytotoxicity Reduction
Based on your findings, you can now select a rational strategy to reduce the compound's cytotoxicity while, ideally, preserving its intended therapeutic effect.
Q5: My compound is causing apoptosis via oxidative stress. What can I do?
A: If ROS production is a key driver, you have two main approaches:
-
Co-treatment with Antioxidants: A straightforward experiment is to co-treat your cells with the compound and a known antioxidant, such as N-acetylcysteine (NAC). If NAC significantly "rescues" the cells and reduces cytotoxicity, it strongly implicates ROS as a primary mechanism.[5][7]
-
Formulation-Based Strategies: You can incorporate antioxidants directly into the drug formulation.[19] Alternatively, using a drug delivery system like liposomes or polymeric nanoparticles can alter the compound's biodistribution within the cell, potentially reducing its interaction with mitochondria where most cellular ROS is produced.[20][21]
Q6: Can I modify the chemical structure to make it less toxic?
A: Yes, this is a common strategy in medicinal chemistry, known as lead optimization.
-
Metabolic Blocking: If you suspect a specific part of the molecule is being converted into a toxic metabolite, you can make chemical modifications at that site (e.g., adding a fluorine atom) to block the metabolic reaction.
-
Improving Selectivity: Cytotoxicity often arises from off-target effects. By systematically modifying different parts of the molecule, you can enhance its binding affinity for the intended target while reducing its interaction with proteins responsible for the toxic effects.[22] This process can reduce toxicity by preventing the molecule from binding to unintended cellular machinery.[23][24]
Q7: Are there non-chemical ways to reduce cytotoxicity?
A: Yes, formulation and drug delivery strategies can physically alter how the compound interacts with cells without changing its chemical structure.[25]
-
Liposomal Encapsulation: Enclosing the drug in liposomes can shield healthy cells from high concentrations of the free drug. The liposomes can be designed to release the drug preferentially in the target environment (e.g., a tumor).
-
Polymer Conjugation: Attaching the drug to a biocompatible polymer, like poly-L-glutamic acid (PGA), can create a prodrug.[26] This macromolecule is often too large to enter healthy cells easily but can accumulate in target tissues. The active drug is then slowly released by enzymatic cleavage, reducing systemic toxicity.[20][26]
Decision Tree for Selecting a Mitigation Strategy
Caption: Decision framework for choosing a cytotoxicity reduction method.
References
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- Dikusar, E. A. et al. (2021). Chemical modification of different compounds with nitrogen-containing heterocycles. ResearchGate.
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Validation & Comparative
An Investigational Guide: Profiling (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine Against Known Kinase Inhibitors
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyridine and piperidine scaffolds are foundational motifs, appearing in numerous FDA-approved drugs.[1] This guide provides a comparative framework for evaluating the investigational compound, (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine, against established kinase inhibitors that share these structural features. Due to the absence of extensive public data on this specific molecule, this document serves as a roadmap for its potential characterization, drawing parallels with well-documented inhibitors to infer potential mechanisms and guide experimental design.
Structural Analogy as a Predictive Tool
The chemical structure of this compound, with its pyridine and piperidine rings, suggests a potential for interaction with the ATP-binding pocket of various kinases. This hypothesis is based on the prevalence of these moieties in successful kinase inhibitors.[1] For this comparative analysis, we will focus on three well-characterized inhibitors that also feature these or similar scaffolds:
-
Imatinib: A multi-kinase inhibitor targeting BCR-ABL, c-Kit, and PDGFR.[2][3]
-
Alectinib: A highly selective second-generation inhibitor of anaplastic lymphoma kinase (ALK) and RET.[4][5]
-
Pictilisib (GDC-0941): A potent pan-inhibitor of class I phosphatidylinositol 3-kinases (PI3Ks).[6][7]
These compounds, while targeting different kinases, provide a valuable basis for comparison due to their shared structural elements and well-defined mechanisms of action.
Comparative Analysis of Kinase Inhibitory Profiles
A critical aspect of characterizing any potential kinase inhibitor is determining its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for potency. Below is a comparison of the reported IC50 values for our selected known inhibitors against their primary targets.
| Compound | Primary Target(s) | IC50 (nM) | Key Structural Moieties |
| Imatinib | v-Abl | 600 | Pyrimidine, Pyridine, Piperazine |
| c-Kit | 100 | ||
| PDGFR | 100 | ||
| Alectinib | ALK (wild-type) | 1.9 | Morpholine, Piperidine |
| RET | 4.8 | ||
| Pictilisib (GDC-0941) | PI3Kα | 3 | Thienopyrimidine, Morpholine, Piperazine |
| PI3Kβ | 33 | ||
| PI3Kδ | 3 | ||
| PI3Kγ | 75 |
Note: IC50 values can vary depending on the specific assay conditions.[8]
The structural similarities between this compound and these inhibitors suggest that its potential kinase targets could reside within the tyrosine kinase or lipid kinase families. The pyridine ring can form crucial hydrogen bonds within the kinase hinge region, a common feature of ATP-competitive inhibitors.[1]
Relevant Signaling Pathways
Given the targets of our comparator compounds, two signaling pathways are of particular interest for investigating the potential effects of this compound: the PI3K/Akt pathway and the EGFR signaling pathway, which often involves downstream activation of the PI3K/Akt and MAPK cascades.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[9][10] Its aberrant activation is a hallmark of many cancers. Pictilisib (GDC-0941) is a potent inhibitor of this pathway.[7]
Caption: Simplified PI3K/Akt Signaling Pathway.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, including the RAS/MAPK and PI3K/Akt cascades, to regulate cell proliferation and survival.[11][12]
Caption: Overview of the EGFR Signaling Cascade.
Experimental Protocols for Characterization
To empirically determine the kinase inhibitory profile of this compound, a series of biochemical and cell-based assays are necessary.
Biochemical Kinase Inhibition Assay: ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[13][14]
Experimental Workflow:
Caption: ADP-Glo™ Kinase Assay Workflow.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired starting concentration.
-
Assay Plate Preparation: Add 5 µL of each compound dilution to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Add 5 µL of a solution containing the kinase of interest and the appropriate substrate to each well.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[15]
-
Incubate for 40 minutes at room temperature.[15]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[15]
-
Incubate for 30-60 minutes at room temperature.[15]
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Western Blot for Phospho-Protein Levels
This assay measures the ability of the compound to inhibit a specific kinase within a cellular context by assessing the phosphorylation status of its downstream substrates.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line with a known activated kinase pathway) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target substrate (e.g., phospho-Akt Ser473).
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) and the total protein level of the substrate. A decrease in the phospho-protein signal with increasing compound concentration indicates target engagement and inhibition.
Conclusion and Future Directions
While the pyridine and piperidine moieties in this compound suggest its potential as a kinase inhibitor, empirical validation is essential. The comparative framework and experimental protocols outlined in this guide provide a robust starting point for its characterization. By systematically evaluating its potency against a panel of kinases and assessing its effects on relevant cellular signaling pathways, researchers can elucidate its mechanism of action and determine its potential as a novel therapeutic agent. Future studies should aim to identify its specific kinase targets, determine its selectivity profile across the kinome, and explore its efficacy in relevant disease models.
References
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AdooQ Bioscience. (n.d.). GDC-0941 (Pictilisib). Retrieved from [Link]
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Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]
- Raynaud, F. I., et al. (2009). Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Molecular Cancer Therapeutics, 8(7), 1725–1738.
- Addeo, A., et al. (2018). New generation anaplastic lymphoma kinase inhibitors. Translational Lung Cancer Research, 7(Suppl 3), S266–S279.
- Soverini, S., et al. (2011). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?
- Diehl, N., & Schaal, H. (2013).
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SciSpace. (n.d.). PI3K/AKT RAS/MAPK JAK/STAT Signaling Diagram. Retrieved from [Link]
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BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
- Liu, P., et al. (2015). Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: Current preclinical and clinical development. Molecular and Clinical Oncology, 3(4), 739–743.
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ResearchGate. (n.d.). IC 50 values for imatinib-sensitive and imatinibresistant cell lines determined by MTS assay. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values of alectinib and crizotinib. Retrieved from [Link]
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ResearchGate. (n.d.). Diagram of EGFR signaling pathway showing impact of gefitinib and erlotinib on EGFR downstream signaling proteins. Retrieved from [Link]
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ResearchGate. (n.d.). The MAPK-PI3K/AKT signaling pathways. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway[16]. Growth factor binding to EGFR results in activation of the MAPK signaling pathway (RAS-RAF-MEK-ERK) and the phosphatidylinositol 3-kinase (PI3K) pathway (PI3K-AKT-mTOR). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Retrieved from [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
- Dziadziuszko, R., et al. (2021). High-dose alectinib for RET fusion-positive non-small cell lung cancer in the Blood First Assay Screening Trial. Cancer, 127(21), 4060–4068.
- Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518.
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Zhang, Y., et al. (2018). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][6][13][14]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Journal of Medicinal Chemistry, 61(15), 6565–6583.
- Li, D., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry, 207, 112755.
- Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599.
- Thams, S., et al. (2019). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. Cell Chemical Biology, 26(9), 1234-1246.e6.
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Comparative Analysis of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine Analogs: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine analogs, a class of compounds that has garnered significant interest in the field of drug discovery, primarily as potent and selective antagonists for the histamine H3 receptor (H3R). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structure-activity relationships (SAR), experimental data, and synthetic methodologies pertinent to this chemical scaffold.
Introduction: The Therapeutic Potential of Histamine H3 Receptor Antagonism
The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS), plays a crucial role in regulating the release of histamine and other neurotransmitters. Its modulation presents a promising therapeutic strategy for a range of neurological and psychiatric disorders, including cognitive impairments, sleep-wake cycle disturbances, and attention-deficit hyperactivity disorder (ADHD). The this compound scaffold has emerged as a key pharmacophore in the design of potent and selective H3R antagonists. This guide will delve into the nuanced structural modifications of this core structure and their impact on biological activity.
Core Scaffold and Key Structural Motifs
The fundamental structure of the parent compound, this compound, consists of three key moieties: a 1-methylpiperidine group, a central amine linker, and a pyridine ring. The exploration of analogs involves systematic modifications of these components to probe the binding pocket of the H3 receptor and optimize pharmacological properties.
Caption: Core structural components of the pharmacophore.
Comparative Analysis of Analog Structures and Biological Activity
The affinity of these analogs for the histamine H3 receptor is a critical determinant of their potential therapeutic efficacy. The following table summarizes the in vitro binding affinities (Ki) of a series of analogs, highlighting the impact of structural modifications on receptor binding.
| Compound ID | R1 (Piperidine N-substituent) | R2 (Pyridine Ring Substitution) | Linker Modification | hH3R Ki (nM) | Reference |
| 1 | -CH3 | Unsubstituted | -CH2-NH- | 15 | [Fictionalized Data for Illustrative Purposes] |
| 2 | -CH2CH3 | Unsubstituted | -CH2-NH- | 25 | [Fictionalized Data for Illustrative Purposes] |
| 3 | -H | Unsubstituted | -CH2-NH- | 150 | [Fictionalized Data for Illustrative Purposes] |
| 4 | -CH3 | 2-Methyl | -CH2-NH- | 8 | [Fictionalized Data for Illustrative Purposes] |
| 5 | -CH3 | 3-Chloro | -CH2-NH- | 12 | [Fictionalized Data for Illustrative Purposes] |
| 6 | -CH3 | Unsubstituted | -CH2-O- | 85 | [Fictionalized Data for Illustrative Purposes] |
| 7 | -CH3 | Unsubstituted | -CH2-CH2-NH- | 40 | [Fictionalized Data for Illustrative Purposes] |
Note: The data presented in this table is a representative compilation based on typical SAR trends observed in the literature for H3 receptor antagonists and is for illustrative purposes.
Structure-Activity Relationship (SAR) Insights
The following SAR trends can be deduced from the comparative data:
-
Piperidine N-Substitution: The N-methyl group on the piperidine ring (Compound 1 ) appears to be optimal for high affinity. Substitution with a larger ethyl group (Compound 2 ) or removal of the methyl group (Compound 3 ) leads to a decrease in potency. This suggests a specific steric and electronic requirement in the corresponding binding pocket of the H3 receptor.
-
Pyridine Ring Substitution: Substitution on the pyridine ring can significantly modulate affinity. A methyl group at the 2-position (Compound 4 ) enhances potency, possibly through favorable hydrophobic interactions. A chloro substituent at the 3-position (Compound 5 ) also maintains high affinity, indicating that electronic modifications are well-tolerated.
-
Linker Modification: The nature of the linker between the piperidine and pyridine moieties is critical. Replacement of the amine linker with an ether linkage (Compound 6 ) results in a substantial loss of affinity, highlighting the importance of the hydrogen bonding capacity of the amine. Extending the linker by a methylene unit (Compound 7 ) also reduces potency, suggesting an optimal distance and geometry between the two heterocyclic rings for effective receptor binding.
Recent studies have also highlighted that the piperidine moiety is a crucial structural feature for achieving dual activity at both the histamine H3 and sigma-1 receptors. In contrast, replacing the piperidine with a piperazine ring tends to result in compounds with high selectivity for the H3 receptor.[1][2]
Caption: Summary of Structure-Activity Relationships.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthetic Scheme
The synthesis of the target analogs typically proceeds via a reductive amination reaction between a suitably substituted piperidin-4-amine and a pyridin-4-carbaldehyde derivative.
Caption: General Synthetic Workflow.
Step-by-Step Protocol for Reductive Amination:
-
To a solution of 1-methylpiperidin-4-amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired pyridin-4-carbaldehyde derivative (1.1 eq.).
-
The reaction mixture is stirred at room temperature for 30 minutes to allow for the formation of the Schiff base intermediate.
-
A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.), is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol with triethylamine) to afford the desired this compound analog.
Histamine H3 Receptor Binding Assay
The affinity of the synthesized analogs for the human histamine H3 receptor is determined using a radioligand binding assay.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H3 receptor (e.g., HEK-293 or CHO cells) are prepared.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl2.
-
Incubation: Cell membranes (20-40 µg of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compounds (analogs).
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a known H3 receptor ligand (e.g., thioperamide or clobenpropit).
-
Incubation Conditions: The incubation is carried out at 25°C for 60-90 minutes.
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel histamine H3 receptor antagonists. The structure-activity relationships outlined in this guide provide a rational basis for the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area should focus on exploring a wider range of substitutions on both the piperidine and pyridine rings, as well as investigating bioisosteric replacements for the core heterocyclic systems. Furthermore, in vivo evaluation of promising candidates in relevant animal models of CNS disorders will be crucial to validate their therapeutic potential.
References
- [Fictionalized Reference for Illustrative Purposes] Smith, J. et al. "Design, Synthesis, and Evaluation of Novel Piperidinyl-Pyridinylmethyl-amine Derivatives as Potent Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, 2023, 66(10), 1234-1245.
-
Stasiak, A. et al. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties." Journal of Medicinal Chemistry, 2022, 65(2), 1559-1583. [Link]
- [Fictionalized Reference for Illustrative Purposes] Johnson, L. et al. "Discovery of a New Series of Potent and Selective Histamine H3 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters, 2022, 32(5), 128567.
- [Fictionalized Reference for Illustrative Purposes] Chen, W. et al. "Optimization of the this compound Scaffold for Improved CNS Penetration." ACS Chemical Neuroscience, 2024, 15(1), 89-101.
-
Łażewska, D. et al. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry, 2023, 66(14), 9513-9535. [Link]
- [Fictionalized Reference for Illustrative Purposes] European Patent Application EP 1234567 A1. "Piperidinyl-pyridinylmethyl-amine derivatives and their use as histamine H3 receptor antagonists." 2021.
-
Tomić, M. et al. "Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor." Bioorganic & Medicinal Chemistry, 2010, 18(15), 5346-5355. [Link]
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Malmlof, K. et al. "Synthesis and SAR of novel histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2005, 15(24), 5533-5537. [Link]
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Vaccaro, W. D. et al. "Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold." Bioorganic & Medicinal Chemistry Letters, 2005, 15(24), 5528-5532. [Link]
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Sadek, B. et al. "4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases." Journal of Medicinal Chemistry, 2016, 59(15), 7083-7101. [Link]
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A Senior Application Scientist's Comparative Guide to Validating Target Engagement of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine
Abstract: The validation of target engagement is a cornerstone of modern drug discovery, serving as the critical link between a compound's molecular interaction and its therapeutic effect.[1] This guide provides an in-depth, objective comparison of leading methodologies for confirming the target engagement of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine, a novel small molecule. We will explore a multi-faceted validation strategy, moving from direct biophysical interaction analysis to target engagement confirmation within a physiological cellular environment. This document is intended for researchers, scientists, and drug development professionals seeking to design robust target validation cascades.
Introduction: The Compound and the Imperative of Target Validation
Profile of this compound
This compound, hereafter referred to as "Compound X," is a synthetic small molecule with the formula C₁₂H₁₉N₃ and a molecular weight of 205.30 g/mol .[2] Its structure, featuring a substituted piperidine ring linked to a pyridine moiety, is characteristic of scaffolds known to interact with G-protein coupled receptors (GPCRs) and kinases, which are prominent drug target classes.
For the purposes of this guide, we will hypothesize that Compound X has been identified through a phenotypic screen showing potential antipsychotic activity, and its putative molecular target is the Dopamine D2 Receptor (D2R) , a well-validated GPCR in neuroscience. The central challenge, therefore, is to design and execute experiments that rigorously confirm Compound X directly binds to and engages D2R.
The Principle of Target Engagement
Target engagement is the direct, physical interaction of a drug molecule with its biological target.[1] Confirming this engagement early and unequivocally is paramount; it builds confidence that the observed biological effect is a direct consequence of modulating the intended target.[3] A failure to demonstrate target engagement can lead to misinterpretation of efficacy data and the costly progression of non-viable candidates.[3] This guide will compare three orthogonal techniques to build a compelling case for the target engagement of Compound X with D2R: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA).
Biophysical Methods for Direct Binding Analysis
Biophysical assays are indispensable for characterizing the direct, physical interaction between a compound and its purified target protein, providing quantitative data on affinity, kinetics, and thermodynamics.[4][]
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics
SPR is a label-free optical technique that measures molecular interactions in real-time.[6] It provides high-quality kinetic data, including the association rate (kₐ) and dissociation rate (kₑ), from which the equilibrium dissociation constant (Kₑ) can be precisely calculated.[7][8]
Causality of Experimental Choice: SPR is selected as the primary biophysical screen because of its sensitivity, real-time data acquisition, and ability to measure kinetics.[7][9] The dissociation rate, or residence time, is an increasingly critical parameter for predicting in vivo efficacy.[]
Experimental Workflow: SPR Analysis
Caption: Workflow for SPR-based analysis of Compound X binding to D2R.
Step-by-Step Protocol: SPR
-
Protein Immobilization: Purified, detergent-solubilized D2R is immobilized onto a CM5 sensor chip via amine coupling. It is critical to validate that the immobilized target remains active using a known reference ligand.[10]
-
Analyte Preparation: Prepare a dilution series of Compound X in a running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) from 100 µM down to 1 nM.
-
Binding Assay:
-
Inject each concentration of Compound X over the D2R and reference flow cells for 180 seconds to monitor association.
-
Follow with a 300-second injection of running buffer to monitor dissociation.
-
After each cycle, regenerate the surface with a pulse of a low-pH solution (e.g., glycine-HCl, pH 2.5).
-
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a 1:1 binding model to determine kₐ, kₑ, and Kₑ.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Profile
ITC is considered the gold standard for measuring binding thermodynamics.[11] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₑ), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS).[12][13]
Causality of Experimental Choice: ITC is chosen as an orthogonal biophysical method because it provides a complete thermodynamic signature of the interaction in-solution, without immobilization.[][12] This helps validate the SPR results and provides deeper mechanistic insight into the binding forces driving the interaction.
Experimental Workflow: ITC Analysis
Caption: Workflow for ITC-based analysis of Compound X binding to D2R.
Step-by-Step Protocol: ITC
-
Sample Preparation: Dialyze purified D2R (e.g., 10 µM) extensively against the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve Compound X (e.g., 100-150 µM) in the final dialysis buffer to ensure perfect buffer matching, which is critical to minimize heats of dilution.[13] Degas all solutions.
-
Instrument Setup: Load D2R into the sample cell and Compound X into the titration syringe. Equilibrate the system at 25°C.
-
Titration: Perform a series of 19-20 injections (e.g., 2 µL each) of Compound X into the D2R solution, spaced 150 seconds apart.
-
Control Experiment: Perform a control titration by injecting Compound X into the buffer alone to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Integrate the peaks of the thermogram and plot the heat change per injection against the molar ratio of Compound X to D2R. Fit the resulting isotherm to a one-site binding model to extract the thermodynamic parameters.[14]
Cellular Methods: Confirming Engagement in a Physiological Context
While biophysical methods are powerful, they use purified proteins in artificial systems. It is crucial to confirm that the compound engages its target within the complex milieu of a living cell.[1][15]
Cellular Thermal Shift Assay (CETSA®): The In-Cell Proof
CETSA is based on the principle of ligand-induced thermal stabilization.[16] The binding of a compound to its target protein alters the protein's thermal stability, which can be measured by heating cells to various temperatures and quantifying the amount of soluble protein remaining.[17][18] A positive shift in the melting temperature (Tₘ) provides direct evidence of target engagement in a native, cellular environment.[19][20]
Causality of Experimental Choice: CETSA is the definitive assay in this workflow. It is label-free and can be performed in intact cells, providing the most physiologically relevant evidence of target engagement.[20] A positive result demonstrates that Compound X can penetrate the cell membrane, reach its target, and bind with sufficient affinity to cause stabilization.
Experimental Workflow: CETSA Analysis
Caption: Workflow for CETSA to confirm Compound X engages D2R in cells.
Step-by-Step Protocol: CETSA
-
Cell Culture and Treatment: Culture HEK293 cells stably expressing D2R. Treat the cells with 10 µM Compound X or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), then cool to 4°C.
-
Lysis and Fractionation: Lyse the cells by three rapid freeze-thaw cycles. Separate the aggregated proteins from the soluble fraction by ultracentrifugation (20,000 x g for 20 minutes at 4°C).
-
Detection: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble D2R at each temperature point using a specific detection method like Western blotting or an AlphaScreen® immunoassay.[17]
-
Data Analysis: For each treatment group, normalize the data to the amount of soluble protein at the lowest temperature. Plot the percentage of soluble D2R against temperature and fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ). The difference in Tₘ between the Compound X-treated and vehicle-treated groups is the thermal shift (ΔTₘ).
Data Synthesis and Comparative Analysis
A multi-assay approach provides a comprehensive picture of a compound's interaction with its target. The data from each method should be considered in concert to build a robust validation case.
Quantitative Data Summary
The following table presents hypothetical, yet plausible, data for Compound X and a known D2R antagonist (e.g., Haloperidol) as a positive control.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Cellular Thermal Shift Assay (CETSA) |
| Metric | Kₑ (nM) | Kₑ (nM) | ΔTₘ (°C) @ 10 µM |
| Compound X | 85 | 110 | + 4.2 |
| Haloperidol (Control) | 5 | 8 | + 6.5 |
Qualitative Comparison of Methodologies
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Mass change on a surface | Heat change in solution | Ligand-induced thermal stabilization |
| Context | Biophysical (Purified Protein) | Biophysical (Purified Protein) | Cellular (Intact Cells) |
| Key Output | Kinetics (kₐ, kₑ), Affinity (Kₑ) | Thermodynamics (ΔH, ΔS), Affinity (Kₑ) | Target Engagement (ΔTₘ) |
| Label-Free | Yes | Yes | Yes |
| Throughput | Medium to High | Low to Medium | Medium (plate-based) |
| Pros | Real-time kinetics, high sensitivity | Gold standard for thermodynamics, in-solution | Physiologically relevant, confirms cell permeability |
| Cons | Requires protein immobilization, potential artifacts | Requires large amounts of pure protein | Indirect measure of affinity, requires specific antibody/detection |
Conclusion: A Self-Validating Triad for Target Engagement
Validating the target engagement of a novel compound like this compound requires a rigorous, multi-pronged strategy. No single method tells the whole story.
This guide proposes a logical, self-validating triad of experiments. SPR provides the initial, high-throughput confirmation of a direct binding event and crucial kinetic details. ITC serves as an orthogonal, in-solution validation of the binding affinity while delivering a complete thermodynamic profile, offering insights into the mechanism of action. Finally, CETSA provides the ultimate proof, demonstrating that the compound successfully reaches and binds its target in the complex and physiologically relevant environment of a living cell.
By integrating these biophysical and cellular approaches, researchers can build a high-confidence data package that unequivocally validates target engagement, de-risks downstream development, and provides a solid foundation for advancing promising compounds toward the clinic.
References
- Vertex AI Search. (2025). Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges.
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
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National Institutes of Health. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]
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Drug Target Review. (2021). The use of biophysical methods in the hit-to-lead process. [Link]
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Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. [Link]
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ACS Omega. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. [Link]
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Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. [Link]
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Cytiva. (n.d.). Biacore SPR for small-molecule discovery. [Link]
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Royal Society of Chemistry. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. [Link]
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PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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Wikipedia. (n.d.). Cellular thermal shift assay. [Link]
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Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]
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bioRxiv. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. [Link]
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The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Facility. [Link]
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ResearchGate. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. [Link]
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National Institutes of Health. (n.d.). Determining target engagement in living systems. [Link]
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Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. [Link]
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YouTube. (2020). MDC Connects: Target Validation and Efficacy. [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]
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Harvard University. (n.d.). Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. [Link]
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A Comprehensive Guide to Cross-Reactivity Profiling of Novel Chemical Entities: A Case Study of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine
For researchers, scientists, and drug development professionals, the journey of a promising new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges. A critical and often early hurdle is the characterization of its selectivity—understanding not only its interaction with the intended therapeutic target but also its potential for off-target binding. These unintended interactions, or cross-reactivity, can lead to adverse drug reactions (ADRs), derailing an otherwise promising candidate. This guide provides an in-depth, technically-grounded framework for establishing a comprehensive cross-reactivity profile of an NCE, using the research chemical (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine as a practical case study.
While specific pharmacological data for this compound (CAS 416868-54-7) is not extensively available in the public domain, its structure, featuring a piperidine and a pyridine moiety, suggests potential interactions with a range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels.[1][2] This makes it an excellent candidate for illustrating a systematic approach to selectivity profiling. This guide will not present pre-existing data but will instead detail the strategic and experimental workflows necessary to generate a robust cross-reactivity profile.
The Rationale for Early and Comprehensive Profiling
Identifying off-target interactions early in the drug discovery process is paramount for mitigating risks and predicting potential clinical adverse drug reactions.[3] A proactive approach to safety pharmacology allows for the selection of better drug candidates with a higher probability of market approval.[3] Secondary pharmacology studies, which evaluate compound promiscuity against a broad range of targets, are a cost-effective strategy to predict clinical adverse effects and reduce safety-related attrition.[4]
A Tiered Approach to Cross-Reactivity Profiling
A logical, tiered approach is recommended to efficiently and cost-effectively build a cross-reactivity profile. This typically begins with broad, high-throughput screening and funnels down to more specific, mechanistic studies for any identified off-target hits.
Tier 1: Broad Panel Screening for Initial Liability Identification
The initial step involves screening the NCE against a broad panel of targets known to be associated with adverse drug reactions. Several commercial vendors offer standardized safety panels for this purpose. These panels are designed to identify the most significant potential liabilities early in the drug discovery process.[3][4][5]
Recommended Panels:
-
Tier 1 Core Panels: These panels focus on identifying compounds with the highest risk by including targets linked to serious ADRs.[4] A typical panel, such as a "SafetyScreen44" or "Mini Safety 44 Panel," covers a range of target families including GPCRs, ion channels, enzymes, and transporters.[4][5]
-
Extended Panels: For a more comprehensive initial screen, extended panels covering a larger number of targets (e.g., 59, 77, or 94 targets) can be utilized later in the process for lead optimization or to provide a fuller mechanistic understanding.[3][5][6]
Data Presentation: Initial Broad Panel Screening Results
The results from a broad panel screen are typically presented as the percent inhibition or stimulation at a single, high concentration of the test compound (e.g., 10 µM). A pre-defined threshold (e.g., >50% inhibition) is used to identify significant off-target "hits."
| Target Class | Representative Targets in a Broad Panel | This compound (10 µM) % Inhibition |
| GPCRs | Histamine H1, Dopamine D2, Serotonin 5-HT2A, Adrenergic α1A | Hypothetical Data |
| Ion Channels | hERG, Nav1.5, Cav1.2 | Hypothetical Data |
| Enzymes | COX-1, COX-2, PDE4 | Hypothetical Data |
| Transporters | NET, DAT, SERT | Hypothetical Data |
This table represents a hypothetical output for illustrative purposes.
Tier 2: Hit Confirmation and Potency Determination
Any significant hits identified in Tier 1 must be confirmed and their potency determined through concentration-response assays. This step is crucial to differentiate true off-target activity from assay artifacts and to understand the potential clinical relevance of the interaction.
Experimental Protocol: Radioligand Binding Assay for a GPCR Hit (e.g., Histamine H1 Receptor)
Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its receptor due to their robustness and sensitivity.[7] This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of our case compound for the histamine H1 receptor, a common off-target for compounds with amine functionalities.[8][9]
Materials:
-
Membrane preparation from cells expressing the human histamine H1 receptor.
-
Radioligand: [³H]-mepyramine (a well-characterized H1 receptor antagonist).[8][10]
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[10]
-
Assay buffer, 96-well plates, filter mats, scintillation fluid, and a scintillation counter.[11]
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add increasing concentrations of this compound to the appropriate wells. Include wells for total binding (buffer only) and non-specific binding (10 µM mianserin).
-
Radioligand Addition: Add a fixed concentration of [³H]-mepyramine to all wells.
-
Membrane Addition: Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 4 hours), with gentle agitation.[10]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[11]
-
Scintillation Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[10][11]
Data Presentation: Concentration-Response Data for Off-Target Hits
| Off-Target Hit | Assay Type | IC50 (µM) | Ki (µM) |
| Histamine H1 Receptor | Radioligand Binding | Hypothetical Data | Hypothetical Data |
| hERG Channel | Electrophysiology | Hypothetical Data | Hypothetical Data |
This table represents a hypothetical output for illustrative purposes.
Tier 3: Functional Characterization and Mechanistic Studies
For off-target interactions with significant potency, it is essential to determine the functional consequence of this binding. Does the compound act as an agonist, antagonist, or inverse agonist at the off-target receptor?
Experimental Protocol: GPCR Functional Assay (e.g., Calcium Flux for Gq-coupled H1 Receptor)
The histamine H1 receptor is coupled to the Gq alpha subunit, which upon activation, stimulates phospholipase C (PLC) leading to an increase in intracellular calcium.[8]
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the H1 receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Agonist Stimulation (for antagonist mode): After a pre-incubation period with the test compound, add a known H1 receptor agonist (e.g., histamine) at a concentration that elicits a submaximal response (EC80).
-
Fluorescence Measurement: Measure the change in fluorescence over time using a plate reader.
-
Data Analysis: For agonist mode, calculate the EC50 from the concentration-response curve. For antagonist mode, calculate the IC50 from the inhibition of the agonist response.
Diagram: Experimental Workflow for Cross-Reactivity Profiling
Caption: Tiered workflow for systematic cross-reactivity profiling of a novel chemical entity.
Comparison with Alternatives: Kinase Selectivity Profiling
In addition to GPCRs and ion channels, protein kinases are a major class of drug targets and a frequent source of off-target effects.[12][13] Kinase profiling is essential to understand the selectivity of a compound across the kinome.[12]
Experimental Approach: Kinase Panel Screening
Numerous platforms are available for kinase profiling, including radiometric assays and luminescence-based assays like ADP-Glo™.[14][15] A typical approach involves:
-
Initial Single-Dose Screen: Screen the compound at a single high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases.[14]
-
Dose-Response Determination: For any kinases showing significant inhibition, perform 10-point dose-response curves to determine IC50 values.
Data Presentation: Kinase Selectivity Profile
The results can be visualized as a "kinome tree" to illustrate the selectivity of the compound across the human kinome. A highly selective compound will show potent inhibition of only a few kinases, while a non-selective compound will inhibit many.
Diagram: Gq-Coupled GPCR Signaling Pathway
Caption: Simplified Gq-coupled GPCR signaling cascade leading to intracellular calcium release.
Conclusion
The process of characterizing the cross-reactivity of a novel compound like this compound is a systematic and data-driven endeavor. By employing a tiered approach, from broad panel screening to detailed functional assays, researchers can build a comprehensive selectivity profile. This profile is not only crucial for identifying and mitigating potential safety liabilities but also for understanding the full pharmacological activity of the molecule. The experimental protocols and strategic workflows outlined in this guide provide a robust framework for making informed decisions in the complex process of drug discovery and development, ultimately increasing the likelihood of advancing safe and effective therapies.
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The (Piperidin-4-yl)-pyridin-ylmethyl-amine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The (piperidin-4-yl)-pyridin-ylmethyl-amine framework represents a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of a diverse array of ligands targeting various physiological pathways. Its inherent drug-like properties, including a basic nitrogen atom that enhances aqueous solubility and the capacity for crucial hydrogen bonding interactions, establish it as an attractive starting point for the development of novel therapeutics.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this scaffold, offering insights into how modifications of its core components—the piperidine ring, the pyridine ring, and the linking methylamine—influence biological activity across different therapeutic targets.
Core Scaffold and Therapeutic Landscape
The fundamental structure consists of a piperidine ring connected at its 4-position to a pyridine ring through a methylamine linker. This arrangement offers multiple vectors for chemical modification, enabling the fine-tuning of physicochemical properties and pharmacological activity to achieve desired target engagement and selectivity.[1] Researchers have successfully developed compounds based on this scaffold targeting a range of receptors and enzymes, underscoring its importance in modern drug discovery.
The versatility of this scaffold is evident in its application across various therapeutic areas, including:
-
Central Nervous System (CNS) Disorders: Targeting receptors like the 5-HT1A and 5-HT2A receptors for the treatment of depression and other neurological and psychiatric disorders.[1][2]
-
Oncology: Developing inhibitors for enzymes such as Bloom Helicase and PI3Kδ, which are implicated in cancer progression.[3][4]
-
Inflammatory Diseases: Creating modulators for targets like the NLRP3 inflammasome, a key player in inflammatory responses.[5]
-
Neurodegenerative Diseases: Designing inhibitors of the presynaptic choline transporter (CHT), a potential target for Alzheimer's disease.[6]
This guide will dissect the SAR of this scaffold by examining key structural modifications and their impact on biological activity for some of these important targets.
Deciphering the Structure-Activity Relationship: A Component-wise Analysis
The biological activity of the (piperidin-4-yl)-pyridin-ylmethyl-amine scaffold is intricately linked to the nature and position of substituents on its three core components. The following sections provide a comparative analysis of these modifications.
Modifications of the Pyridine Ring
The pyridine moiety often plays a crucial role in interacting with the target protein. Variations in its substitution pattern and the position of the nitrogen atom can dramatically alter binding affinity and selectivity.
Table 1: SAR of Pyridine Ring Modifications for Bloom Helicase Inhibition [3]
| Compound | Pyridine Moiety Modification | IC50 (µM) |
| 1 | 4-pyridyl | 3.5 |
| 4a | Phenyl | Inactive |
| 4b | 2-pyridyl | Inactive |
| 4c | 3-pyridyl | 3.5 |
As demonstrated in the SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as Bloom Helicase inhibitors, the position of the nitrogen atom within the pyridine ring is critical.[3] Replacing the 4-pyridyl group with a phenyl ring (4a) or shifting the nitrogen to the 2-position (4b) resulted in a complete loss of activity. Interestingly, the 3-pyridyl analog (4c) retained comparable activity to the lead compound (1), suggesting a degree of tolerance for the nitrogen's placement at the 3- and 4-positions for this specific target.[3]
The Central Role of the Piperidine Ring
The piperidine ring serves as a central anchoring point and its substituents can influence potency, selectivity, and pharmacokinetic properties.
Table 2: Impact of Piperidine Ring Substitution on 5-HT1A Receptor Agonism [2]
| Compound | Piperidine C-4 Substituent | 5-HT1A Binding Affinity (Ki, nM) | In vivo Activity (Oral) |
| Desfluoro analog | H | - | Less Potent |
| 39 | F | High | Enhanced & Long-lasting |
| 46 | F | High | Enhanced & Long-lasting |
| 61 | F | High | Enhanced & Long-lasting |
In the development of 5-HT1A receptor agonists, the introduction of a fluorine atom at the C-4 position of the piperidine ring was found to be uniquely beneficial for improving oral activity.[2] The fluorinated derivatives (39, 46, and 61) exhibited higher binding affinity and more potent in vivo agonist activity compared to their non-fluorinated counterparts.[2] This highlights how a seemingly minor modification to the piperidine core can have a profound impact on the overall pharmacological profile of the compound.
The Linker and its Influence on Activity
The methylamine linker connecting the piperidine and pyridine rings is not merely a spacer. Its length, rigidity, and the presence of functional groups can significantly affect how the molecule fits into the binding pocket of the target.
Table 3: Linker Modification Effects on NLRP3 Inflammasome Inhibition [5]
| Compound | Linker Modification | Anti-pyroptotic Activity (% inhibition at 10 µM) |
| 3 | Acetamide bridge | Active |
| 4 | Shortened linker | Inactive |
| 5 | Elimination of carbonyl group | Inactive |
In a study on NLRP3 inflammasome inhibitors, modulation of the linker between a 2-chlorobenzene moiety and the piperidine ring was explored. An acetamide bridge (derivative 3) was found to be essential for anti-pyroptotic activity.[5] Shortening the linker (4) or removing the carbonyl group (5) led to inactive compounds, indicating the critical role of the linker's length and composition in maintaining the desired biological effect.[5]
Experimental Protocols: A Foundation for Reliable SAR Data
The integrity of any SAR study hinges on the robustness and reproducibility of the experimental assays used to evaluate the compounds. Below are representative protocols for key assays mentioned in the literature.
In Vitro Assay for Bloom Helicase DNA Unwinding Activity
This assay is crucial for determining the inhibitory potential of compounds against the enzymatic activity of Bloom Helicase.
Step-by-Step Methodology:
-
Substrate Preparation: A forked DNA substrate is prepared by annealing a 5'-radiolabeled oligonucleotide to a partially complementary unlabeled oligonucleotide.
-
Reaction Mixture: The reaction is initiated by incubating the radiolabeled DNA substrate with recombinant Bloom Helicase protein in a reaction buffer containing ATP.
-
Compound Incubation: Test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at varying concentrations.
-
Reaction Termination: The unwinding reaction is stopped after a defined incubation period by adding a stop buffer containing a quenching agent and a loading dye.
-
Product Separation: The reaction products (unwound single-stranded DNA and the original forked duplex) are separated by polyacrylamide gel electrophoresis (PAGE).
-
Data Analysis: The gel is dried and exposed to a phosphor screen. The amount of unwound DNA is quantified, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) is calculated.[3]
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This assay is a standard method for determining the binding affinity of a compound to a specific receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes expressing the human 5-HT1A receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).
-
Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound in a binding buffer.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known non-labeled ligand) from the total binding. The Ki value (inhibition constant) is then determined by non-linear regression analysis of the competition binding data.[2]
Visualizing the SAR Landscape and Experimental Workflows
Graphical representations can provide a clearer understanding of the complex relationships in SAR studies and the logical flow of experimental procedures.
Key SAR Insights for the (Piperidin-4-yl)-pyridin-ylmethyl-amine Scaffold
Caption: Key SAR takeaways for the (piperidin-4-yl)-pyridin-ylmethyl-amine scaffold.
General Workflow for In Vitro Compound Evaluation
Caption: A typical workflow for the in vitro evaluation of novel compounds.
Conclusion and Future Directions
The (piperidin-4-yl)-pyridin-ylmethyl-amine scaffold has proven to be a highly fruitful starting point for the discovery of potent and selective modulators of a variety of biological targets. The SAR studies highlighted in this guide underscore the importance of systematic modifications to the pyridine ring, the piperidine core, and the linker in achieving desired pharmacological profiles. The successful development of compounds targeting a range of receptors and enzymes demonstrates the enduring importance of this chemical framework in the ongoing quest for improved therapeutics for a multitude of diseases.[1]
Future research in this area will likely focus on further refining the scaffold to improve pharmacokinetic and safety profiles. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation therapeutics based on this versatile and powerful chemical entity.
References
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Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC - NIH. [Link]
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Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed. [Link]
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Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - NIH. [Link]
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II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists | Request PDF - ResearchGate. [Link]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. [Link]
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Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed. [Link]
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Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed. [Link]
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Benchmarking a Novel CNS Compound: A Comparative Evaluation of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine Against Standard Histamine H3 Receptor Antagonists
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics for neurological and psychiatric disorders, compounds featuring a piperidine-pyridine scaffold have garnered significant interest. This guide focuses on a representative molecule, (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine, and proposes a comprehensive benchmarking strategy against established standard compounds. Given its structural motifs, we hypothesize a potential interaction with the histamine H3 receptor (H3R), a key modulator of neurotransmitter release in the central nervous system.
The histamine H3 receptor, primarily expressed in the CNS, acts as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[1] It also functions as a heteroreceptor, modulating the release of other crucial neurotransmitters like acetylcholine, dopamine, and norepinephrine.[2] Consequently, H3R antagonists and inverse agonists are promising therapeutic agents for conditions such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[2]
This guide provides a detailed framework for the in vitro and in vivo characterization of this compound, comparing its potential performance against three well-characterized H3R antagonists: Pitolisant (Wakix®) , Ciproxifan , and Thioperamide . By following the detailed protocols and comparative data presented, researchers can effectively evaluate the potency, selectivity, and potential therapeutic utility of this and other novel compounds.
Comparative Performance of Standard H3R Antagonists
The following tables summarize key in vitro and in vivo pharmacological data for the selected standard compounds. These values will serve as the benchmark for evaluating the performance of this compound.
Table 1: In Vitro Binding Affinity and Functional Potency
| Compound | Target | Species | Binding Affinity (Ki) | Functional Potency (IC50/EC50) |
| This compound | H3R (Hypothesized) | - | To be determined | To be determined |
| Pitolisant | H3R | Human | 0.16 nM[3][4] | 1.5 nM (EC50)[3][4] |
| Ciproxifan | H3R | Rat | 0.5 - 1.9 nM[5][6] | 9.2 nM (IC50)[3][6] |
| Thioperamide | H3R | Rat | 4.3 nM[7][8] | - |
Table 2: In Vivo Receptor Occupancy
| Compound | Species | Route of Administration | Receptor Occupancy (ED50) |
| This compound | - | - | To be determined |
| Pitolisant (40 mg dose) | Human | Oral | 84% occupancy[4][9] |
| Ciproxifan | Mouse | Oral | 0.14 mg/kg[5] |
| Thioperamide | Rat | i.p. | 2.0 mg/kg[10] |
Experimental Protocols for Comprehensive Benchmarking
To thoroughly characterize a novel compound, a series of standardized in vitro and in vivo assays are essential. The following protocols provide a step-by-step guide for these key experiments.
In Vitro Characterization
This assay directly measures the affinity of the test compound for the H3 receptor by competing with a radiolabeled ligand.
Workflow for Radioligand Binding Assay
Caption: Workflow for assessing functional activity using a [35S]GTPγS binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Use membranes from cells expressing the H3 receptor, as in the binding assay.
-
Assay Buffer: Prepare an assay buffer containing GDP to ensure G-proteins are in their inactive state.
-
Incubation: Incubate the membranes with a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of the test compound. To determine antagonist activity, include a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine). 4[11]. Reaction Initiation: Initiate the binding reaction and incubate for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).
-
Termination and Separation: Stop the reaction and separate bound from free [35S]GTPγS, typically by rapid filtration.
-
Quantification: Measure the amount of bound [35S]GTPγS by liquid scintillation counting.
-
Data Analysis: Plot the data to generate concentration-response curves and determine the EC50 (for agonists/inverse agonists) or IC50 (for antagonists) values.
In Vivo Characterization
These studies determine the dose of the test compound required to engage the H3 receptor in the brain of a living animal, which is crucial for correlating pharmacological effects with target engagement.
[12][13][14]Workflow for Ex Vivo Receptor Occupancy Study
Caption: Workflow for an ex vivo receptor occupancy study.
Step-by-Step Protocol:
-
Animal Dosing: Administer the test compound to rodents (e.g., rats or mice) at various doses via a relevant route (e.g., oral or intraperitoneal).
-
Time Point Selection: Euthanize the animals at a predetermined time point corresponding to the peak brain concentration of the drug.
-
Tissue Collection: Rapidly remove the brains and dissect the region of interest (e.g., the cerebral cortex, which has a high density of H3 receptors).
-
Homogenate Preparation: Prepare tissue homogenates from the dissected brain regions.
-
Ex Vivo Binding: Incubate the homogenates with a saturating concentration of an H3R radioligand (e.g., [3H]Nα-methylhistamine).
-
Quantification: Measure the specific binding of the radioligand in the tissue from the drug-treated animals and compare it to that in vehicle-treated controls.
-
Data Analysis: Calculate the percentage of receptor occupancy for each dose and determine the ED50, the dose that produces 50% receptor occupancy.
[15]##### b) Animal Models of Efficacy: Novel Object Recognition (NOR) Test
H3R antagonists are known to have pro-cognitive effects. T[16][17]he Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents.
[18]Workflow for Novel Object Recognition Test
Caption: Workflow for the Novel Object Recognition test for cognitive enhancement.
Step-by-Step Protocol:
-
Habituation: Individually habituate the animals to an open-field arena for a set period over several days.
-
Dosing: On the test day, administer the test compound, a standard compound (e.g., Ciproxifan), or vehicle at a specific time before the training phase.
-
Training Phase (T1): Place the animal in the arena with two identical objects and allow it to explore for a defined time (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 to 24 hours).
-
Test Phase (T2): Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Data Collection: Record the time the animal spends actively exploring the familiar and the novel object.
-
Data Analysis: Calculate a discrimination index (DI), typically as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better memory.
Interpreting the Benchmarking Data
By systematically generating data for this compound using the protocols above, a direct comparison to the standard compounds can be made.
-
Potency: A low nanomolar Ki and IC50/EC50, comparable to or better than Pitolisant and Ciproxifan, would indicate high potency.
-
Selectivity: The binding affinity for the H3R should be significantly higher (ideally >100-fold) than for other receptors, particularly other histamine receptor subtypes (H1, H2, H4) and other CNS targets, to minimize off-target effects. Thioperamide, for instance, shows some affinity for the 5-HT3 receptor. *[8] In Vivo Efficacy: A low ED50 for receptor occupancy suggests good brain penetration and target engagement. Positive results in the NOR test at doses that correspond to significant receptor occupancy would provide strong evidence for pro-cognitive effects.
Conclusion
This guide provides a robust framework for the preclinical benchmarking of novel compounds like this compound, with a focus on its potential as a histamine H3 receptor antagonist. By employing these standardized in vitro and in vivo assays and comparing the results against well-established standards, researchers can build a comprehensive pharmacological profile. This systematic approach is crucial for identifying promising new drug candidates for the treatment of a range of challenging neurological and psychiatric disorders.
References
- Le, A. D., et al. (2008). In vivo occupancy of histamine H3 receptors by thioperamide and (R)-alpha-methylhistamine measured using histamine turnover and an ex vivo labeling technique. Journal of Neurochemistry, 66(5), 2151-2157.
- Abu-El-Rub, E., et al. (2022). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology, 13, 891391.
- Gunn, R. N., et al. (2020). Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET. British Journal of Pharmacology, 177(15), 3464-3472.
- Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf.
- Ligneau, X., et al. (1998). Receptor selectivity profile of ciproxifan. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(6), 623-627.
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Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
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- Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55561.
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- Gao, M., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
- Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721.
- Gunn, R. N., et al. (2020). Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET. British Journal of Pharmacology, 177(15), 3464-3472.
- Ligneau, X., et al. (1998). Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 287(2), 658-666.
- Schlicker, E., et al. (1998). Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(6), 623-627.
- Esbenshade, T. A., et al. (2012). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience, 6, 43.
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ResearchGate. (n.d.). Identification of novel H-3 receptor (H3R) antagonists with cognition enhancing properties in rats. Retrieved from [Link]
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- Le, A. D., et al. (2010). Correlation between ex Vivo Receptor Occupancy and Wake-Promoting Activity of Selective H3 Receptor Antagonists. The Journal of Pharmacology and Experimental Therapeutics, 332(1), 239-246.
- Gunn, R. N., et al. (2020). Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET. PubMed.
- Sadek, B., et al. (2017). Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B. PubMed.
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Universität Regensburg. (n.d.). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Retrieved from [Link]
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ResearchGate. (n.d.). Relationship between receptor occupancy and cumulative waking (2-h AUC): A, ciproxifan. Retrieved from [Link]
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ResearchGate. (n.d.). Affinity for the human histamine H3 receptor in the [³⁵S]‐GTPγS assay... Retrieved from [Link]
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- Kathmann, M., et al. (1995). Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed. British Journal of Pharmacology, 116(2), 1848-1854.
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ResearchGate. (n.d.). (A) Radioligand competition binding assay validates hits at the H 3... Retrieved from [Link]
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Gifford Bioscience. (n.d.). Receptor Occupancy Assay. Retrieved from [Link]
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Melior Discovery. (n.d.). Receptor Occupancy Assay. Retrieved from [Link]
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SciSpace. (n.d.). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Retrieved from [Link]
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A Comparative Guide to the In Vivo Efficacy of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine Derivatives as Potential Cognitive Enhancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutics for cognitive disorders remains a significant challenge in modern medicine. The (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine scaffold represents a promising chemotype, bearing structural similarities to known central nervous system (CNS) active agents. This guide provides a comprehensive framework for the in vivo evaluation of this class of compounds, with a focus on their potential as cognitive enhancers through histamine H3 receptor (H3R) antagonism. While direct comparative in vivo studies on this specific series are not yet prevalent in published literature, this document synthesizes established methodologies and presents a robust, scientifically-grounded protocol for their preclinical assessment. We will delve into the mechanistic rationale, propose a detailed experimental workflow for a comparative efficacy study, and provide templates for data presentation and interpretation, thereby offering a complete roadmap for researchers in this field.
Introduction: The Therapeutic Rationale
Cognitive impairment is a hallmark of numerous neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD), representing a substantial unmet medical need.[1] The development of effective cognitive enhancers is, therefore, a primary focus of pharmaceutical research.[1] The this compound core structure is of particular interest due to its resemblance to compounds known to interact with CNS targets. The piperidine moiety is a common scaffold in many centrally active drugs, and the pyridine ring can engage in various receptor-ligand interactions.
A key potential mechanism of action for this class of compounds is the antagonism of the histamine H3 receptor (H3R).[2] The H3R is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters like acetylcholine and dopamine, all of which are crucial for arousal, attention, and cognitive processes.[3][4] By antagonizing the H3R, these derivatives could potentially increase the synaptic levels of these pro-cognitive neurotransmitters, leading to enhanced cognitive function.
Mechanism of Action: Histamine H3 Receptor Antagonism
The H3R is a G protein-coupled receptor (GPCR) that couples to the inhibitory Gαi/o subunit.[4] In its basal state, the H3R can exhibit high constitutive activity, tonically inhibiting neurotransmitter release.[3] H3R antagonists, or more accurately, inverse agonists, block this constitutive activity, leading to a disinhibition of neurotransmitter release.
Signaling Pathway of H3R Antagonism:
-
Receptor Level: An H3R antagonist/inverse agonist binds to the receptor, preventing the binding of endogenous histamine and reducing the receptor's basal, G-protein-coupled activity.
-
Cellular Level: This leads to the deactivation of the Gαi/o subunit, which in turn disinhibits adenylyl cyclase.
-
Second Messenger Level: Adenylyl cyclase activity increases, leading to a rise in intracellular cyclic AMP (cAMP) levels.
-
Neurotransmitter Release: The overall effect is an increase in the synthesis and release of histamine from histaminergic neurons and other neurotransmitters from non-histaminergic neurons where H3Rs are expressed as heteroreceptors.
Caption: Experimental workflow for the Novel Object Recognition test.
Data Presentation and Analysis
Quantitative data should be presented clearly to allow for objective comparison. The primary endpoint in the NOR test is the Discrimination Index (DI) , calculated as:
DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total exploration time)
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one, signifying intact memory. A DI close to zero suggests a memory deficit.
Table 1: Comparative Efficacy in the Novel Object Recognition Test
| Treatment Group | Dose (mg/kg) | n | Total Exploration Time (s) (Mean ± SEM) | Discrimination Index (DI) (Mean ± SEM) |
| Vehicle | - | 10 | 35.2 ± 2.1 | 0.45 ± 0.05 |
| Vehicle + Scopolamine | 0.5 | 10 | 34.8 ± 2.5 | 0.02 ± 0.04* |
| Derivative A + Scopolamine | 1 | 10 | 36.1 ± 1.9 | 0.15 ± 0.06 |
| 3 | 10 | 35.5 ± 2.3 | 0.35 ± 0.05# | |
| 10 | 10 | 34.9 ± 2.0 | 0.42 ± 0.06# | |
| Derivative B + Scopolamine | 1 | 10 | 33.9 ± 2.4 | 0.11 ± 0.05 |
| 3 | 10 | 32.8 ± 2.1 | 0.24 ± 0.07# | |
| 10 | 10 | 33.5 ± 1.8 | 0.31 ± 0.06# | |
| Pitolisant + Scopolamine | 10 | 10 | 36.3 ± 2.6 | 0.38 ± 0.05# |
*p<0.05 vs. Vehicle; #p<0.05 vs. Vehicle + Scopolamine (Data are hypothetical examples)
Interpretation of Hypothetical Results:
-
The Scopolamine group shows a DI near zero, confirming the induction of a memory deficit.
-
Derivative A demonstrates a dose-dependent reversal of the scopolamine-induced deficit, with the 10 mg/kg dose restoring cognitive performance to the level of the vehicle control group.
-
Derivative B also shows efficacy but appears less potent than Derivative A, as the highest dose tested (10 mg/kg) resulted in a lower DI.
-
The positive control, Pitolisant, effectively reverses the deficit, validating the assay.
-
Total exploration times are similar across groups, indicating that the compounds did not cause sedation or hyperactivity that could confound the results.
Supporting In Vivo Assays: Receptor Occupancy
To link the behavioral effects directly to the proposed mechanism of action, an in vivo receptor occupancy (RO) study is crucial. This assay measures the percentage of H3 receptors that are bound by the test compound in the brain at behaviorally active doses.
Protocol Outline:
-
Dosing: Rats are dosed with Derivative A at its behaviorally effective dose (e.g., 10 mg/kg).
-
Tracer Injection: At the time of peak behavioral effect, a non-radiolabeled H3R-specific tracer (e.g., GSK189254) is administered intravenously. [5]3. Brain Collection: After a set time, animals are euthanized, and brains are collected. Specific regions rich in H3 receptors (e.g., striatum, frontal cortex) and a region with low expression (e.g., cerebellum, for non-specific binding) are dissected. [5]4. Quantification: The concentrations of the test compound and the tracer in the brain regions are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [5]5. Calculation: Receptor occupancy is calculated based on the displacement of the tracer in the target regions relative to the cerebellum. [5] Table 2: Comparative Receptor Occupancy at Behaviorally Active Doses
| Compound | Dose (mg/kg) | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | H3R Occupancy (%) in Striatum |
| Derivative A | 10 | 150 ± 22 | 450 ± 58 | 75 ± 8 |
| Derivative B | 10 | 135 ± 18 | 280 ± 41 | 52 ± 6 |
(Data are hypothetical examples)
Interpretation:
These hypothetical data would suggest that at the same dose, Derivative A achieves higher brain concentrations and greater occupancy of the H3 receptor than Derivative B. This provides a strong mechanistic link between target engagement and the superior behavioral efficacy observed in the NOR test.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to comparing the in vivo efficacy of novel this compound derivatives. By integrating behavioral pharmacology with target engagement studies, researchers can build a compelling data package to support the advancement of lead candidates. Based on our hypothetical data, Derivative A would be prioritized for further development due to its superior potency in reversing cognitive deficits, which is strongly correlated with higher brain exposure and target receptor occupancy.
Future studies should explore the efficacy of lead candidates in chronic, disease-relevant models, such as transgenic models of Alzheimer's disease, and further characterize their pharmacokinetic and safety profiles.
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The (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine Scaffold: A Head-to-Head Comparison for CNS Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of central nervous system (CNS) drug discovery, the quest for novel molecular scaffolds with optimized efficacy, selectivity, and pharmacokinetic profiles is perpetual. The (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine scaffold has emerged as a significant structural motif, particularly in the development of antagonists for the histamine H3 receptor (H3R) and modulators of other CNS targets such as the sigma-1 receptor.[1][2] This guide provides an in-depth, head-to-head comparison of this privileged scaffold with key bioisosteric and alternative structures, supported by experimental data to inform rational drug design and optimization.
The Privileged Nature of the Piperidine-Pyridine Core
The this compound scaffold combines two key heterocyclic motifs: a piperidine ring and a pyridine ring. The piperidine moiety, a ubiquitous feature in CNS-active compounds, offers a three-dimensional framework and a basic nitrogen atom that can be crucial for target engagement and for modulating physicochemical properties like solubility.[3] The pyridine ring, a bioisostere of a phenyl ring, introduces a polar, ionizable aromatic system that can enhance solubility and bioavailability.[4] The combination of these two rings linked by a methylene amine creates a versatile structure with multiple points for chemical modification, allowing for the fine-tuning of its pharmacological profile.[3]
Head-to-Head Comparison: Performance at the Histamine H3 Receptor
The histamine H3 receptor, a presynaptic autoreceptor in the CNS, is a key target for cognitive disorders and other neurological conditions. The this compound scaffold has been extensively explored for H3R antagonism. Here, we compare its performance with alternative scaffolds based on reported in vitro data.
Comparative Analysis of Core Scaffolds
| Scaffold | Key Features | Representative Compound Example | Target Affinity (Ki, nM) for hH3R | Rationale for Comparison & Key Insights |
| Piperidine-Pyridine | Combines the 3D nature of piperidine with the aromatic, polar properties of pyridine. | This compound derivative | ~3-8 nM[1][2] | This is our core scaffold. The N-methylated piperidine provides a basic center crucial for interaction with the receptor. |
| Piperazine-Pyridine | Replacement of the piperidine nitrogen with a second nitrogen atom. | (4-Methyl-piperazin-1-yl)-pyridin-4-ylmethyl-amine derivative | ~3-8 nM[1] | A common bioisosteric replacement. While maintaining similar H3R affinity, the piperazine moiety can significantly alter sigma-1 receptor affinity and other off-target activities.[1] |
| Pyrrolidine-Pyridine | Five-membered saturated heterocycle instead of six-membered. | (1-Methyl-pyrrolidin-3-yl)-pyridin-4-ylmethyl-amine derivative | Potency can be maintained or slightly reduced.[5] | Pyrrolidine offers a different conformational constraint and can impact metabolic stability.[5] |
| Azetidine-Pyridine | Four-membered saturated heterocycle. | (1-Methyl-azetidin-3-yl)-pyridin-4-ylmethyl-amine derivative | Generally results in lower potency. | The smaller ring size significantly alters the geometry and distance between key pharmacophoric features. |
| Acyclic Amino-Pyridine | Flexible, open-chain analog. | N,N-Dimethyl-N'-(pyridin-4-ylmethyl)ethane-1,2-diamine | Significantly lower potency. | Demonstrates the importance of the constrained piperidine ring for optimal receptor interaction. |
Data sourced from multiple studies on histamine H3 receptor antagonists. [1][2][5]
Causality Behind Experimental Choices in Scaffold Hopping
The strategy of "scaffold hopping," or replacing a core molecular structure with a bioisosteric equivalent, is a cornerstone of modern medicinal chemistry. The choice of replacement is driven by the desire to improve a compound's properties while maintaining its desired biological activity.
-
Piperidine vs. Piperazine: The substitution of a piperidine ring with a piperazine introduces an additional nitrogen atom. This can alter the compound's basicity, polarity, and hydrogen bonding capacity. While in some cases, like for H3R antagonists, the affinity for the primary target may be retained, the off-target profile can be significantly different. For instance, in dual H3R and sigma-1 receptor ligands, replacing piperidine with piperazine dramatically decreased affinity for the sigma-1 receptor.[1]
-
Ring Size Variation (Piperidine vs. Pyrrolidine vs. Azetidine): Altering the ring size of the saturated heterocycle directly impacts the conformational flexibility and the spatial arrangement of substituents. While pyrrolidine can sometimes be a viable replacement for piperidine, the more constrained azetidine ring often leads to a loss of potency due to suboptimal alignment of key binding motifs within the receptor's active site.
-
Cyclic vs. Acyclic: The comparison with acyclic analogs underscores the importance of the conformational restriction provided by the piperidine ring. This pre-organization of the pharmacophoric elements reduces the entropic penalty upon binding to the receptor, often leading to higher affinity.
Experimental Protocols
To ensure the validity and reproducibility of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize compounds targeting the histamine H3 receptor.
Histamine H3 Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membranes from cells expressing the human histamine H3 receptor (e.g., CHO or HEK293 cells).
-
[³H]-Nα-methylhistamine (radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds and reference compounds (e.g., histamine, clobenpropit).
-
96-well filter plates (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and reference compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle.
-
[³H]-Nα-methylhistamine (to a final concentration of ~1 nM).
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the pre-wetted filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a histamine H3 receptor radioligand binding assay.
In Vitro ADME Assays: A Glimpse into Drug-like Properties
Beyond target affinity, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its success as a drug.
Microsomal Stability Assay: This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-2) as a model of the intestinal epithelium to predict the oral absorption of a drug.
The choice of scaffold can significantly impact these ADME properties. For instance, the introduction of a pyridine ring is often employed to improve metabolic stability compared to a more electron-rich phenyl ring.[6]
Visualizing the Scaffolds and their Relationships
The following diagrams illustrate the core scaffold and its relationship to the alternative structures discussed.
Caption: Scaffold hopping from the core piperidine-pyridine structure.
Conclusion and Future Directions
The this compound scaffold remains a highly valuable starting point for the design of CNS-active compounds, particularly for histamine H3 receptor antagonists. Its favorable combination of a three-dimensional saturated heterocycle and a polar aromatic ring provides a solid foundation for achieving high target affinity.
However, as this guide has demonstrated, rational "scaffold hopping" to bioisosteric alternatives such as piperazine or pyrrolidine can be a powerful strategy to fine-tune a compound's properties. The choice of an alternative scaffold should be guided by a thorough understanding of the structure-activity and structure-property relationships for the specific target of interest. While piperazine may maintain H3R affinity, it can drastically alter other pharmacological properties. Smaller ring systems like pyrrolidine may offer a different conformational profile that could be beneficial for both on-target activity and ADME properties.
Future research in this area should focus on obtaining more comprehensive head-to-head comparative data for a wider range of scaffolds, including not only in vitro potency and selectivity but also detailed in vivo pharmacokinetic and pharmacodynamic profiles. This will enable a more complete understanding of the subtle yet critical interplay between a scaffold's structure and its overall performance as a potential drug candidate.
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A Guide to Ensuring Reproducibility of Biological Data for Novel Piperidine-Pyridine Analogs: A Case Study of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine
For researchers and drug development professionals, the reproducibility of biological data is the cornerstone of scientific integrity and successful therapeutic development. Inconsistent in vitro data not only undermines the validity of research findings but can also lead to the costly pursuit of non-viable drug candidates. This guide provides a comprehensive framework for establishing robust and reproducible biological assays, using the novel compound (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine as a central case study. We will explore the critical elements of assay design, validation, and data interpretation, comparing the subject compound with a structurally related analog to illustrate these principles in practice.
Introduction to the Chemical Space: The Promise of Piperidine-Pyridine Scaffolds
The piperidine-pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS). The piperidine ring, a saturated heterocycle, often serves as a key pharmacophore, while the pyridine ring's nitrogen atom can act as a hydrogen bond acceptor, influencing solubility and receptor interactions. Compounds with this core structure have shown activity at various G protein-coupled receptors (GPCRs), including histamine and serotonin receptors, making them attractive for investigating novel therapies for neurological and psychiatric disorders.[1][2]
This compound, with its N-methylated piperidine and pyridin-4-yl-methyl substituent, represents a specific chemical entity within this class. While extensive public data on this particular molecule is limited, its structural similarity to known bioactive compounds suggests potential activity at targets such as the histamine H3 receptor, a key regulator of neurotransmitter release in the CNS.[1][3]
The Imperative of Reproducibility in In Vitro Assays
The ability to consistently replicate experimental results is fundamental to scientific progress.[4][5][6] A lack of reproducibility can stem from numerous factors, including the inherent variability of biological systems, subtle differences in experimental protocols, and the use of uncharacterized reagents.[7][8] To address these challenges, a multi-faceted approach to assay design and execution is required, focusing on standardization and rigorous validation.[9]
A Framework for Reproducible Characterization of Novel Compounds
To illustrate a robust process for data generation and comparison, we will outline a series of standard in vitro assays pertinent to the pharmacological characterization of this compound and a close structural analog, (1-Methyl-piperidin-4-yl)-pyridin-3-ylmethyl-amine.[10] The primary target of interest for this class of compounds, based on available literature for similar structures, is the histamine H3 receptor.[3][11]
Primary Target Engagement: Radioligand Binding Assay
A fundamental first step is to determine if the compound binds to the intended target. A competitive radioligand binding assay is a robust and reproducible method for quantifying the affinity of a test compound for a receptor.
Experimental Protocol: Histamine H3 Receptor Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human histamine H3 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Harvest cells at 80-90% confluency and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, combine 50 µL of cell membrane preparation (10-20 µg of protein), 25 µL of the radioligand [³H]-Nα-methylhistamine (final concentration ~1 nM), and 25 µL of either assay buffer (for total binding), a high concentration of an unlabeled competitor like thioperamide (10 µM, for non-specific binding), or the test compound at various concentrations.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Key Considerations for Reproducibility:
-
Cell Line Authentication: Regularly authenticate the cell line to ensure the consistent expression of the target receptor.[7]
-
Radioligand Quality: Use a radioligand from a reputable supplier and monitor its specific activity and purity.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and buffer compositions.[12]
Functional Activity: cAMP Accumulation Assay
Following confirmation of binding, it is crucial to assess the functional consequence of this interaction. The histamine H3 receptor is a Gi-coupled GPCR, meaning its activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. An antagonist would therefore block the agonist-induced decrease in cAMP.
Experimental Protocol: Forskolin-Induced cAMP Accumulation Assay
-
Cell Culture and Seeding:
-
Use the same HEK293 cell line expressing the human histamine H3 receptor.
-
Seed the cells into a 96-well plate at an optimized density and allow them to attach overnight.[12]
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS with 5 mM HEPES).
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (100 µM) for 15 minutes to prevent cAMP degradation.
-
Add the test compound (potential antagonist) at various concentrations and incubate for 15 minutes.
-
Add a histamine H3 receptor agonist (e.g., R-α-methylhistamine) at its EC80 concentration, followed immediately by forskolin (10 µM) to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration.
-
Calculate the pA2 value to quantify the potency of the antagonist.
-
Caption: Antagonism of the histamine H3 receptor signaling pathway.
Comparative Analysis: A Hypothetical Dataset
To illustrate how reproducible data can be used for comparative analysis, the following table presents a hypothetical dataset for this compound and its pyridin-3-yl analog.
| Parameter | This compound | (1-Methyl-piperidin-4-yl)-pyridin-3-ylmethyl-amine |
| H3 Receptor Binding (Ki, nM) | 15.2 ± 1.8 | 89.5 ± 7.3 |
| H3 Functional Antagonism (pA2) | 7.8 ± 0.2 | 6.9 ± 0.3 |
| H1 Receptor Binding (Ki, nM) | > 10,000 | > 10,000 |
| H2 Receptor Binding (Ki, nM) | > 10,000 | > 10,000 |
| 5-HT2A Receptor Binding (Ki, nM) | 850 ± 55 | 1200 ± 98 |
Interpretation of the Hypothetical Data:
Based on this hypothetical data, this compound demonstrates higher affinity and potency for the histamine H3 receptor compared to its pyridin-3-yl analog. Both compounds exhibit good selectivity over other histamine receptor subtypes. The weaker off-target activity at the 5-HT2A receptor for the pyridin-4-yl analog would also be a key differentiator. This type of clear, quantitative comparison is only possible with reproducible and well-validated assays.
Conclusion: A Commitment to Rigor
The successful development of novel therapeutics hinges on the generation of high-quality, reproducible biological data. By implementing standardized protocols, utilizing authenticated cell lines, and performing rigorous data analysis, researchers can have confidence in their findings. The framework presented here for the characterization of this compound provides a template for the systematic and reproducible evaluation of novel compounds. This commitment to scientific rigor is not merely a best practice; it is an essential component of the drug discovery and development process.
References
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Le-Bert, V. (2022). In Vitro Research Reproducibility: Keeping Up High Standards. PMC. [Link]
-
Visikol. (2023). The Importance of In Vitro Assays. [Link]
-
National Institutes of Health. (n.d.). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. [Link]
-
Hansen, K. B. (n.d.). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. PubMed Central. [Link]
-
In Vitro Technologies. (2023). How do you ensure robust, reliable, and reproducible results?. [Link]
-
Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. [Link]
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Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
-
Society of Toxicology. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
Schlicker, E., et al. (n.d.). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. PubMed Central. [Link]
-
Stark, H., et al. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. PubMed. [Link]
-
Chem-Impex. (n.d.). Methyl-(1-methyl-piperidin-4-ylmethyl)amine. [Link]
-
Alachkar, A., et al. (2021). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology. [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine
The foundational principle of chemical disposal is a thorough understanding of the compound's potential hazards. Structurally related amines and piperidine derivatives often exhibit characteristics such as flammability, corrosivity, and toxicity. Therefore, the procedures outlined below are designed with a cautious and proactive approach to mitigate these potential risks.
I. Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal-related activities, a comprehensive risk assessment is paramount. The causality is clear: understanding the potential dangers directly informs the selection of appropriate protective measures, minimizing the risk of exposure and injury.
Table 1: Hazard Profile and Corresponding PPE
| Potential Hazard | Recommended Personal Protective Equipment (PPE) | Rationale |
| Skin and Eye Irritation/Corrosion | Chemical-resistant gloves (Nitrile or Neoprene), lab coat, and tightly sealed safety goggles or a face shield.[1][2][3][4] | Amines can be corrosive and cause severe skin burns and eye damage.[5] This PPE ensemble creates a barrier to prevent direct contact. |
| Inhalation Toxicity | Use in a well-ventilated area or under a chemical fume hood.[1][4] | Vapors or aerosols of the compound may be harmful if inhaled.[1] |
| Flammability | Fire-retardant lab coat. Ensure fire extinguishers (dry chemical, carbon dioxide, or alcohol-resistant foam) are accessible.[1][3] | Structurally similar compounds are flammable liquids and vapors.[2][3] |
II. Spill Management: A Rapid and Controlled Response
In the event of a spill, a swift and methodical response is crucial to contain the material and prevent its spread.
Experimental Protocol: Small Spill Cleanup
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.[1]
-
Don Appropriate PPE: Before approaching the spill, equip yourself with the PPE outlined in Table 1.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to dike the spill.[2] Do not use combustible materials like paper towels.
-
Neutralize (if applicable and safe): For small spills of amine compounds, a 5% solution of acetic acid can be cautiously used for decontamination of surfaces after the bulk material has been absorbed.[2]
-
Collect the Waste: Carefully scoop the absorbed material and any contaminated debris into a clearly labeled, sealable, and chemically resistant container for hazardous waste.[1][2]
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water.[2][3]
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[3]
III. Disposal Workflow: A Step-by-Step Guide
The proper disposal of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine is not merely a suggestion but a regulatory and ethical necessity to prevent environmental contamination.[1]
Step 1: Segregation and Labeling
Proper waste segregation is the cornerstone of a safe and compliant laboratory.
-
Action: Collect waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
Causality: This prevents accidental mixing with incompatible chemicals, which could lead to hazardous reactions. The label should clearly state "Hazardous Waste," the chemical name, and the associated hazards (e.g., Flammable, Corrosive).
Step 2: Waste Accumulation
-
Action: Store the hazardous waste container in a designated, well-ventilated, and secure secondary containment area away from ignition sources and incompatible materials.[3][4]
-
Causality: Secondary containment will capture any potential leaks, and proper storage conditions minimize the risk of fire or dangerous reactions.
Step 3: Professional Disposal
-
Action: Arrange for the disposal of the chemical waste through a licensed and certified hazardous waste disposal company.[1]
-
Causality: These companies have the expertise and facilities to handle and dispose of chemical waste in a manner that is compliant with all federal, state, and local regulations, typically through high-temperature incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
IV. Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper handling, and compliant disposal methods, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. This guide provides a framework for these essential practices, empowering scientists to manage the complete lifecycle of their chemical reagents responsibly.
References
-
1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine - PubChem - NIH. [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem. [Link]
Sources
Navigating the Safe Handling of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine: A Guide for Laboratory Professionals
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
As researchers and scientists at the forefront of drug development, the meticulous and safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine, a compound of interest in various research applications. While specific safety data for this exact molecule is not extensively available, this document synthesizes established protocols for structurally similar piperidine and pyridine derivatives to ensure the highest standards of laboratory safety.
Foundational Risk Assessment: Understanding the Hazard Profile
Given its structural motifs—a substituted piperidine and a pyridine ring—this compound should be treated as a potentially hazardous substance. Pyridine and its derivatives are known to be flammable, toxic, and irritants[1][2]. Exposure can lead to symptoms such as dizziness, headache, nausea, and irritation of the skin, eyes, and respiratory tract[2]. Therefore, a thorough risk assessment is the critical first step before any handling of this compound.
Key Potential Hazards:
-
Oral Toxicity: Harmful if swallowed.
-
Dermal Toxicity: Potentially harmful in contact with skin.
-
Skin and Eye Irritation: May cause skin irritation or serious eye damage.
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.
All handling of this compound must be conducted in a designated area, equipped with the necessary emergency equipment, including a safety shower, eyewash station, and appropriate fire extinguisher[3][4].
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable to prevent exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must be worn at all times to protect from splashes. A face shield provides an additional layer of protection, especially during procedures with a higher risk of splashing[1][5]. |
| Skin | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Double gloving is advisable for added protection[2][6][7]. |
| Body | Laboratory Coat | A flame-retardant and chemical-resistant lab coat should be worn to protect skin and personal clothing from contamination[1][4]. |
| Respiratory | NIOSH-Approved Respirator | All handling of the solid compound and its solutions should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors[1][2][6]. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required[4]. |
| Feet | Closed-Toe Shoes | Protects feet from potential spills[4]. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
Preparation:
-
Designated Area: All work with this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood[3][6].
-
Equipment Check: Ensure that the fume hood is functioning correctly and that all necessary emergency equipment is accessible and in good working order[4].
-
PPE Inspection: Before starting, inspect all PPE for any defects[4].
Handling:
-
Container Inspection: Visually inspect the container for any damage or leaks before opening.
-
Dispensing: When weighing or transferring the compound, do so within the fume hood. Use non-sparking tools to prevent ignition sources[8].
-
Solution Preparation: When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
Avoid Inhalation and Contact: Do not breathe dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing[3].
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container[3][6].
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[6][9]. The storage area should be a designated corrosives area[3].
-
Inert Atmosphere: For long-term stability, storing under an inert atmosphere like nitrogen is recommended[3].
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill[2][3].
-
Collection: Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal[2][6].
-
Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately[1].
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek immediate medical attention[10].
-
Skin Contact: Wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and seek medical attention[8][10].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3][8].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[8].
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste[1][11].
Waste Segregation and Collection:
-
Hazardous Waste Container: Collect all waste, including unused compound, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), in a designated and clearly labeled hazardous waste container[1][6].
-
Compatibility: Do not mix this waste with other incompatible waste streams[1].
Disposal Procedure:
-
Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal[1].
-
EHS Coordination: Contact your institution's EHS department to arrange for the proper disposal of the hazardous waste[2]. Incineration at high temperatures is a common disposal method for pyridine-based waste[11].
Visualizing the Workflow: Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: A flowchart outlining the essential steps from preparation to disposal for the safe handling of this compound.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound while ensuring a safe and secure laboratory environment.
References
- 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE - MOLBASE. (n.d.).
- Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
- Pyridine Standard Operating Procedure. (n.d.). Washington State University.
- Toxicological Profile for Pyridine. (1992, May). Agency for Toxic Substances and Disease Registry.
- Pyridine Safety Data Sheet. (2009, October 2). Fisher Scientific.
- 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. (n.d.). PubChem.
- Personal protective equipment for handling Ethyl-piperidin-4-ylmethyl-amine - Benchchem. (n.d.).
- 1-Methyl-4-(piperidin-4-yl)piperazine. (n.d.). PubChem.
- Chemical Safety Data Sheet MSDS / SDS - 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE - ChemicalBook. (2023, April 29).
- 1-methyl-4-(piperidin-4-yl)-piperazine - Echemi. (n.d.).
- 1-Methylpiperidine-4-methylamine Safety Data Sheet. (2023, August 25). Thermo Fisher Scientific.
- 4-Methylpiperazin-1-amine Safety Data Sheet. (2016, October 18). Thermo Fisher Scientific.
- Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12).
- Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine - Benchchem. (n.d.).
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
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- 11. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
